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  • Product: 4-Chloro-5-methyl-2-phenyl-quinazoline
  • CAS: 885277-13-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline

Abstract This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 4-Chloro-5-methyl-2-phenyl-quinazoline. This key intermediate is of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 4-Chloro-5-methyl-2-phenyl-quinazoline. This key intermediate is of significant interest in medicinal chemistry due to the versatile reactivity of the C4-chloro substituent, which allows for the introduction of various nucleophiles to generate diverse libraries of pharmacologically active compounds. Quinazoline derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] This document offers a detailed, step-by-step methodology, explains the underlying reaction mechanisms, and provides expert insights into the experimental choices, ensuring both scientific integrity and practical reproducibility for researchers in drug discovery and development.

Introduction and Strategic Overview

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[4][5] The functionalization of this bicyclic heterocycle is a cornerstone of many drug development programs. Among the various derivatives, 4-chloroquinazolines serve as pivotal precursors for creating novel molecular entities through nucleophilic aromatic substitution at the C4 position.[3][6]

The synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline presents a multi-step challenge that requires careful selection of starting materials and precise control over reaction conditions. The pathway detailed herein is designed for efficiency and scalability, proceeding through three primary transformations:

  • Amide Formation: Acylation of a substituted aminobenzonitrile.

  • Heterocyclization: Construction of the core quinazolinone ring system.

  • Chlorination: Conversion of the quinazolinone to the final activated chloro-derivative.

This guide will dissect each stage, providing not only the protocol but also the mechanistic rationale that empowers the researcher to troubleshoot and adapt the synthesis as needed.

Overall Synthetic Workflow

The logical flow of the synthesis is designed to build complexity in a controlled manner, starting from commercially available or readily accessible precursors.

Synthesis_Workflow A 2-Amino-6-methylbenzonitrile B N-(2-cyano-3-methylphenyl)benzamide A->B Step 1: Acylation (Benzoyl Chloride, Pyridine) C 5-Methyl-2-phenylquinazolin-4(3H)-one B->C Step 2: Cyclization (H₂O₂, NaOH) D 4-Chloro-5-methyl-2-phenyl-quinazoline C->D Step 3: Chlorination (SOCl₂, cat. DMF)

Caption: High-level overview of the synthetic pathway.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of N-(2-cyano-3-methylphenyl)benzamide

The initial step involves the formation of an amide bond between the starting aniline derivative, 2-amino-6-methylbenzonitrile[7][8][9], and benzoyl chloride. This is a classic Schotten-Baumann type reaction.

  • Expertise & Experience: The choice of base is critical. While an inorganic base could be used, an organic base such as pyridine is preferred. Pyridine serves a dual purpose: it acts as a scavenger for the hydrochloric acid byproduct, driving the equilibrium towards the product, and it can also function as a nucleophilic catalyst. It reacts with the highly electrophilic benzoyl chloride to form a reactive N-acylpyridinium salt intermediate, which is then more susceptible to attack by the less nucleophilic aniline nitrogen. This catalytic role ensures a high-yield, clean reaction at or below room temperature.

Experimental Protocol:

  • To a stirred solution of 2-amino-6-methylbenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography to afford N-(2-cyano-3-methylphenyl)benzamide as a pure solid.

Step 2: Cyclization to 5-Methyl-2-phenylquinazolin-4(3H)-one

This key ring-forming step transforms the linear amide precursor into the bicyclic quinazolinone core. The conversion of a nitrile group on an anthranilamide derivative into a quinazolinone is efficiently achieved using alkaline hydrogen peroxide.

  • Trustworthiness & Causality: This protocol is self-validating because the reaction conditions are specifically tailored for the desired transformation. The mechanism, known as the Radziszewski reaction, involves the nucleophilic attack of a hydroperoxide anion (formed from H₂O₂ and NaOH) on the electrophilic carbon of the nitrile. This generates a peroxyimidate intermediate, which then undergoes intramolecular cyclization by attack of the amide nitrogen onto the imine carbon. Subsequent rearrangement and loss of water yield the stable quinazolinone ring system.[10][11] This method is highly reliable and avoids harsh conditions that could degrade the product.

Experimental Protocol:

  • Dissolve N-(2-cyano-3-methylphenyl)benzamide (1.0 eq) in ethanol or dimethyl sulfoxide in a round-bottom flask.

  • Add aqueous sodium hydroxide solution (2-3 eq, e.g., 2M solution).

  • While stirring vigorously, add hydrogen peroxide (3-5 eq, 30% aqueous solution) dropwise, maintaining the temperature below 40 °C with a water bath if necessary.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify carefully with dilute HCl to a pH of ~5-6.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 5-methyl-2-phenylquinazolin-4(3H)-one, which is often pure enough for the next step.

Step 3: Chlorination to 4-Chloro-5-methyl-2-phenyl-quinazoline

The final step is the conversion of the quinazolinone's C4-hydroxyl group (in its tautomeric lactam form) into a chloro group. This is an activation step, rendering the C4 position highly susceptible to nucleophilic attack. Thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) is the reagent system of choice.[12][13]

  • Authoritative Grounding: The effectiveness of catalytic DMF is explained by the formation of the Vilsmeier reagent, an electrophilic iminium species ([Me₂N=CHCl]Cl). The lactam oxygen of the quinazolinone attacks this highly reactive species to form an intermediate with an excellent leaving group. This facilitates the subsequent attack by a chloride ion at the C4 position, leading to the desired product and regenerating the DMF catalyst. This mechanism is far more efficient than using SOCl₂ alone.[6][13]

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), suspend 5-methyl-2-phenylquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution as the starting material is converted.

  • Monitor the reaction by TLC (quenching an aliquot carefully with methanol before spotting).

  • Once complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Carefully quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a solvent like petroleum ether or by column chromatography to yield 4-Chloro-5-methyl-2-phenyl-quinazoline.[12]

Chlorination Mechanism Visualization

Chlorination_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Activation and Substitution DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent + SOCl₂ - SO₂ - Cl⁻ Quinazolinone Quinazolinone Activated_Intermediate Activated_Intermediate Quinazolinone->Activated_Intermediate + Vilsmeier Reagent Product Product Activated_Intermediate->Product + Cl⁻ - [Me₂NCHO] - Cl⁻

Caption: Mechanism of DMF-catalyzed chlorination.

Data Summary

The following table summarizes the key parameters for the described synthetic pathway. Yields are representative and may vary based on scale and purification efficiency.

StepTransformationKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1AcylationBenzoyl Chloride, PyridineDCM0 to RT4-685-95%
2CyclizationH₂O₂, NaOHEthanol/DMSORT2-480-90%
3ChlorinationSOCl₂, cat. DMFSOCl₂Reflux (~80)2-485-95%

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 4-Chloro-5-methyl-2-phenyl-quinazoline. By understanding the mechanistic principles behind each transformation—from the dual role of pyridine in acylation to the catalytic cycle of the Vilsmeier reagent in chlorination—researchers can confidently execute and adapt this synthesis. The final product serves as a valuable building block for the development of novel quinazoline-based compounds with significant therapeutic potential.

References

  • SciSpace. Quinazoline derivatives & pharmacological activities: a review. Available from: [Link]

  • ResearchGate. (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]

  • Al-Dies, A. M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

  • Semantic Scholar. QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Available from: [Link]

  • Ahat, E., & Yilmaz, I. (2024). Novel quinazoline derivatives: key pharmacological activities. Available from: [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available from: [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]

  • Organic Syntheses. Procedure. Available from: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

  • National Institutes of Health. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Available from: [Link]

  • ChemSynthesis. 2-amino-6-methylbenzonitrile. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Available from: [Link]

  • National Institutes of Health. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available from: [Link]

  • National Institutes of Health. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available from: [Link]

  • ResearchGate. Synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds with potential biological activity. Available from: [Link]

  • PubChem. N-cyano-3-(2-methylphenyl)benzamide. Available from: [Link]

  • PubChem. 2-Amino-6-methylbenzonitrile. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methyl-2-phenyl-quinazoline

This guide provides a comprehensive overview of the essential physicochemical properties of 4-Chloro-5-methyl-2-phenyl-quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 4-Chloro-5-methyl-2-phenyl-quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical role these properties play in determining the developability of a potential therapeutic agent, this document outlines both the theoretical and practical considerations for their assessment. The information herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation and optimization of small molecule candidates.

Compound Identity and Structure

4-Chloro-5-methyl-2-phenyl-quinazoline is a substituted quinazoline, a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The core structure consists of a fused benzene and pyrimidine ring system, which is amenable to various substitutions to modulate its pharmacological and physicochemical characteristics.

Table 1: Compound Identification

ParameterValue
IUPAC Name 4-Chloro-5-methyl-2-phenyl-quinazoline
Molecular Formula C₁₅H₁₁ClN₂
Molecular Weight 254.72 g/mol
Canonical SMILES CC1=CC=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3
InChI Key (Not available)
CAS Number (Not available)

Physicochemical Properties: A Gateway to Drugability

The journey of a drug from a laboratory curiosity to a clinical candidate is heavily influenced by its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. For 4-Chloro-5-methyl-2-phenyl-quinazoline, a thorough understanding of these parameters is paramount.

Table 2: Predicted and Experimentally Determined Physicochemical Properties

PropertyPredicted ValueExperimental ValueSignificance in Drug Development
Melting Point (°C) (Not available)To be determinedPurity assessment, solid-state stability, and formulation development.[4]
Solubility (Not available)To be determinedCrucial for bioavailability and formulation design.[5][6][7]
pKa (Not available)To be determinedInfluences solubility, absorption, and interaction with biological targets.[8][9]
LogP (Not available)To be determinedA measure of lipophilicity, impacting permeability and metabolism.

Experimental Determination of Core Physicochemical Properties

Given the novelty of 4-Chloro-5-methyl-2-phenyl-quinazoline, experimental determination of its physicochemical properties is essential. The following section details the standard protocols for these measurements.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.[4] A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.[4]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely accepted technique for accurate melting point determination.[10][11][12]

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind coarse crystals using a mortar and pestle.[10]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Perform an initial rapid heating to approximate the melting point.[4]

  • Accurate Determination: For a precise measurement, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Grind Grind to Fine Powder Dry Dry Sample Grind->Dry Load Load Capillary Tube Dry->Load Transfer Place Place in Apparatus Load->Place Heat Heat at Controlled Rate Place->Heat Observe Observe & Record Range Heat->Observe

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[13] Poor solubility can lead to low absorption and therapeutic efficacy. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of 4-Chloro-5-methyl-2-phenyl-quinazoline to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, PBS) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

SolubilityWorkflow Start Add Excess Solid to Solvent Equilibrate Equilibrate (Shake/Stir) Start->Equilibrate Separate Separate Solid and Liquid Equilibrate->Separate Analyze Analyze Solute Concentration Separate->Analyze Result Determine Solubility Analyze->Result pKaWorkflow cluster_procedure Titration Procedure cluster_analysis Data Analysis Dissolve Dissolve Compound Titrate Titrate with Acid/Base Dissolve->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Transfer Data Determine Determine Midpoint (pKa) Plot->Determine

Caption: Potentiometric pKa Determination Workflow.

Synthesis and Potential Impurities

The synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline likely follows established routes for similar quinazoline derivatives. A plausible synthetic approach involves the cyclization of an appropriately substituted anthranilic acid derivative with benzonitrile, followed by chlorination of the resulting quinazolinone. A similar synthesis has been reported for 4-chloro-2-(4-methylphenyl)quinazoline, which involves the reaction of 2-(4-methylphenyl)quinazolin-4(3H)-one with thionyl chloride in the presence of dimethylformamide. [14] Potential Impurities:

  • Starting Materials: Unreacted anthranilic acid derivatives or benzonitrile.

  • Intermediates: Incomplete cyclization or chlorination can lead to the presence of the corresponding quinazolinone precursor.

  • Byproducts: Side reactions may generate isomers or other related quinazoline structures.

The presence of these impurities can significantly impact the measured physicochemical properties and biological activity. Therefore, rigorous purification, typically by recrystallization or column chromatography, and characterization (e.g., by NMR and mass spectrometry) are essential.

Biological Context and Potential Significance

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [1][15]These compounds are known to interact with a variety of biological targets, including kinases, receptors, and enzymes. The specific substitutions on the 4-Chloro-5-methyl-2-phenyl-quinazoline molecule—the chloro group at position 4, the methyl group at position 5, and the phenyl group at position 2—will dictate its unique pharmacological profile.

The chloro group at the 4-position is a reactive site that can be displaced by nucleophiles, making this compound a versatile intermediate for the synthesis of a library of derivatives with diverse biological activities. The methyl and phenyl substitutions will influence the compound's steric and electronic properties, which in turn will affect its binding affinity and selectivity for its biological target(s).

Conclusion

4-Chloro-5-methyl-2-phenyl-quinazoline is a compound with significant potential in drug discovery, owing to its quinazoline core. A thorough and accurate determination of its physicochemical properties, as outlined in this guide, is a critical first step in its evaluation as a potential drug candidate. The experimental protocols provided offer a robust framework for obtaining reliable data on its melting point, solubility, and pKa. This information, combined with an understanding of its synthesis and potential biological context, will enable researchers to make informed decisions regarding its further development.

References

  • Melting Point Determination. (n.d.). thinkSRS.com.
  • Melting point determination. (n.d.). University of Calgary.
  • Ali, I., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Melting point determination. (n.d.). SSERC.
  • Determination of pKa Values by Liquid Chromatography. (n.d.). Chromatography Online.
  • Saris, A., et al. (2018). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Ali, I., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.
  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • pKa Value Determination Guidance 2024. (2021, December 25). PharmaeliX.
  • Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. (n.d.). PrepChem.com.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central.
  • Quinazoline. (n.d.). In Wikipedia.
  • Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. (2025). ResearchGate.
  • A Short Review on Quinazoline Heterocycle. (2021). Volume 10, Issue 5.

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Foundational

A Technical Guide to 4-Chloro-5-methyl-2-phenyl-quinazoline: Synthesis, Reactivity, and Therapeutic Potential

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, yet underexplored derivative: 4-Chloro-5-methyl-2-phenyl-quinazoline. While a dedicated CAS (Chemical Abstracts Service) number for this exact compound is not readily found in major chemical databases, its structure suggests significant potential as a versatile intermediate for drug discovery. This document provides a comprehensive analysis of its chemical identity, proposes a robust synthetic pathway based on established methodologies, explores its predicted reactivity, and discusses its potential applications in the development of targeted therapeutics. By synthesizing information from closely related analogs, this guide serves as a foundational resource for researchers and scientists aiming to explore the chemical space and therapeutic utility of this unique molecule.

Part 1: Chemical Identity and Structural Elucidation

The precise identification of a chemical entity is paramount for reproducible scientific investigation. 4-Chloro-5-methyl-2-phenyl-quinazoline is a distinct aromatic heterocycle featuring a benzene ring fused to a pyrimidine ring, with specific substitutions that dictate its chemical behavior.[3]

Nomenclature and Structure

The systematic IUPAC name for the compound is 4-chloro-5-methyl-2-phenylquinazoline . The structure is characterized by:

  • A quinazoline core, which is a bicyclic system of a benzene ring fused to a pyrimidine ring.[3]

  • A chloro group at the 4-position, a key functional group that imparts significant reactivity.

  • A methyl group at the 5-position of the benzene ring portion.

  • A phenyl group at the 2-position of the pyrimidine ring portion.

The chemical structure is depicted below:

Chemical Structure of 4-Chloro-5-methyl-2-phenyl-quinazoline

(Note: This is a 2D representation of the molecule's structure based on its name.)

Physicochemical Properties (Computed)

While experimental data is not available, key physicochemical properties can be computed based on the structure. These properties are essential for predicting solubility, membrane permeability, and overall drug-likeness.

PropertyValueSource
CAS Number Not Available-
Molecular Formula C₁₅H₁₁ClN₂Computed
Molecular Weight 254.72 g/mol Computed
XLogP3 4.1Computed
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 2Computed
Rotatable Bond Count 1Computed

Part 2: Synthesis and Mechanistic Insights

A reliable synthetic route is critical for accessing sufficient quantities of a compound for research and development. While a specific protocol for 4-Chloro-5-methyl-2-phenyl-quinazoline is not published, a highly plausible two-step synthesis can be designed based on well-established transformations of the quinazoline core. The general strategy involves the initial synthesis of the corresponding quinazolinone precursor, followed by a chlorination reaction.[4]

Proposed Synthetic Pathway

The proposed synthesis begins with commercially available starting materials and proceeds through a cyclization to form the quinazolinone, which is then converted to the final product.

Synthetic Pathway cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-6-methylbenzoic acid Intermediate_Amide Intermediate_Amide A->Intermediate_Amide Acylation B Benzoyl chloride B->Intermediate_Amide Acylation C Ammonia D 5-Methyl-2-phenyl-quinazolin-4(3H)-one E 5-Methyl-2-phenyl-quinazolin-4(3H)-one Intermediate_Amide->D Cyclization (w/ Ammonia) G 4-Chloro-5-methyl-2-phenyl-quinazoline E->G Reflux F SOCl₂ / DMF (cat.) F->G

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Methyl-2-phenyl-quinazolin-4(3H)-one (Precursor)

  • Acylation: To a solution of 2-amino-6-methylbenzoic acid in a suitable aprotic solvent (e.g., pyridine), add benzoyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Cyclization: Treat the resulting amide with an excess of ammonia (or a source like formamide) and heat at high temperature (e.g., 160°C) to facilitate cyclization to the quinazolinone ring system.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5-methyl-2-phenyl-quinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline

  • Chlorination: To a suspension of the precursor, 5-methyl-2-phenyl-quinazolin-4(3H)-one, in excess thionyl chloride (SOCl₂), add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.[5][6]

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the dissolution of the solid starting material and TLC analysis.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude 4-Chloro-5-methyl-2-phenyl-quinazoline can be further purified by recrystallization from a solvent like petroleum ether or by column chromatography.[5]

Causality: The use of thionyl chloride with catalytic DMF is a standard and highly effective method for converting quinazolinones to their 4-chloro derivatives.[6] The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent electrophile that activates the carbonyl group for nucleophilic attack by the chloride ion.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic value of 4-Chloro-5-methyl-2-phenyl-quinazoline lies almost entirely in the reactivity of the 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of a wide variety of functional groups, particularly nitrogen-based nucleophiles.[7][8]

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4 position, making the chloro group an excellent leaving group. This allows for reactions with anilines, aliphatic amines, and other nucleophiles to generate diverse libraries of 4-substituted quinazoline derivatives.[9] This reactivity is the foundation of its use as a "scaffold" molecule.[10][11]

Reactivity and Application cluster_nucleophiles Nucleophiles (Nu-H) Core 4-Chloro-5-methyl-2-phenyl-quinazoline Product 4-(Nu)-Substituted Quinazoline Library Core->Product SₙAr Reaction Aniline Anilines (R-NH-Ph) Aniline->Core AliphaticAmine Aliphatic Amines (R₂NH) AliphaticAmine->Core OtherNu Other Nucleophiles (ROH, RSH) OtherNu->Core Application Potential Therapeutic Agents Product->Application Biological Screening

Figure 2: The role of SₙAr in generating diverse quinazoline derivatives.

Applications in Medicinal Chemistry

The 4-anilinoquinazoline core is a well-known pharmacophore found in several FDA-approved anticancer drugs that function as tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib.[9][12] By reacting 4-Chloro-5-methyl-2-phenyl-quinazoline with various substituted anilines, novel TKI candidates can be synthesized.

  • Anticancer Agents: The primary application would be in the synthesis of inhibitors for kinases like EGFR, VEGFR, and PDGFR, which are often overexpressed in malignant tumors.[9][12] The 5-methyl group may offer unique steric or electronic interactions within the kinase binding pocket, potentially leading to improved selectivity or potency.

  • Anti-Inflammatory and Antimicrobial Agents: The quinazoline nucleus is also present in compounds with anti-inflammatory, antibacterial, and antifungal properties.[2][10] The derivatization of the 4-position can be explored to develop novel agents in these therapeutic areas.

  • CNS-Active Agents: Certain quinazoline derivatives have shown activity as anticonvulsants and CNS depressants, opening another avenue for drug development.[2][13]

Part 4: Predicted Spectroscopic and Analytical Data

Characterization of the final product is essential for confirming its identity and purity. Based on the structure and data from similar compounds, the following spectroscopic signatures are predicted:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the quinazoline core and the 2-phenyl substituent, typically in the range of δ 7.5-8.5 ppm. A sharp singlet corresponding to the 5-methyl group would be expected further upfield, likely around δ 2.5-2.8 ppm.[6]

  • ¹³C NMR: The spectrum would display signals for all 15 carbon atoms. The carbon bearing the chloro group (C4) would be significantly deshielded. Aromatic carbons would resonate in the δ 120-150 ppm region, while the methyl carbon would appear around δ 20-25 ppm.[6]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak at m/z 254 and an M+2 peak at m/z 256 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-5-methyl-2-phenyl-quinazoline does not exist, precautions for handling chlorinated, nitrogen-containing heterocyclic compounds should be strictly followed, based on data from analogs like 4-chloroquinazoline.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Toxicity: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14]

Part 6: Conclusion and Future Directions

4-Chloro-5-methyl-2-phenyl-quinazoline represents a promising but currently underutilized building block in medicinal chemistry. Its true value is realized through the high reactivity of the 4-chloro position, which serves as a versatile handle for synthesizing extensive libraries of novel compounds. The strategic placement of the 5-methyl and 2-phenyl groups provides a unique structural framework that warrants investigation for targeted therapies, particularly in oncology.

Future research should focus on the definitive synthesis and characterization of this compound, followed by its systematic derivatization and screening against a panel of therapeutically relevant targets, such as protein kinases. Elucidating the structure-activity relationships of its derivatives could lead to the discovery of new drug candidates with enhanced potency and selectivity.

References

  • PrepChem.com. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available from: [Link]

  • PubChem. 4-[Chloro(phenyl)methyl]quinazoline. Available from: [Link]

  • Semantic Scholar. Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. (2011). Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Reactivity of[15][16]Triazolo-annelated Quinazolines. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Available from: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

  • Rlavie. CAS 898044-61-6 | 4-Chloro-2-Cyclopropylquinazoline. Available from: [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Available from: [Link]

  • National Institutes of Health (NIH). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

  • National Institutes of Health (NIH). Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

  • PubChem. 4-Chloro-2-phenylquinazoline. Available from: [Link]

  • National Institutes of Health (NIH). Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Available from: [Link]

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  • Wikipedia. Quinazoline. Available from: [Link]

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  • National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Available from: [Link]

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Exploratory

A Technical Guide to the Biological Activity of 4-Chloro-5-methyl-2-phenyl-quinazoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact wi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have been successfully developed into therapeutic agents for various diseases, most notably in oncology.[2][3] This guide provides an in-depth technical analysis of a specific, highly versatile class of these compounds: 4-Chloro-5-methyl-2-phenyl-quinazoline derivatives. We will explore the synthetic rationale for this scaffold, delve into its primary biological activities with a focus on anticancer mechanisms, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this potent chemical core.

The Quinazoline Scaffold: A Privileged Core in Modern Drug Discovery

Quinazolines, heterocyclic compounds composed of a fused benzene and pyrimidine ring, exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][4][5] Their significance is underscored by the number of derivatives approved for clinical use by the U.S. Food and Drug Administration (FDA), such as Gefitinib, Erlotinib, and Afatinib, which have revolutionized the treatment of certain cancers.[1][6][7]

The 4-Chloro-5-methyl-2-phenyl-quinazoline scaffold is of particular interest for several strategic reasons:

  • The 4-Chloro Group: This position is not merely a substituent but a highly reactive "handle." The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of side chains, particularly anilines, to generate 4-anilinoquinazoline libraries, which are renowned for their potent kinase inhibitory activity.[4][8]

  • The 2-Phenyl Group: This bulky aromatic substituent plays a crucial role in orienting the molecule within the binding pockets of target proteins, often forming key hydrophobic and π-stacking interactions that are critical for high-affinity binding, especially in kinase domains.[9][10]

  • The 5-Methyl Group: Substitution on the benzo ring of the quinazoline core, such as the methyl group at position 5, serves to modulate the molecule's physicochemical properties, including solubility, metabolic stability, and target selectivity. It can fine-tune the electronic environment and steric profile, leading to optimized potency and pharmacokinetic profiles.[11]

Synthesis and Characterization

The synthesis of the 4-chloro-5-methyl-2-phenyl-quinazoline core is a well-established process in medicinal chemistry, typically achieved through a multi-step sequence that offers flexibility for diversification.

General Synthetic Strategy

The most common route involves the initial construction of the corresponding quinazolinone precursor, followed by a chlorination step.

Step 1: Synthesis of 2-Amino-6-methylbenzoic Acid: The synthesis often begins with a commercially available starting material like m-toluidine (3-methylaniline). A sequence involving protection, directed ortho-metalation, and carboxylation, or alternative routes starting from 2-nitrotoluene, can yield the key 2-amino-6-methyl-substituted benzoic acid intermediate.[12]

Step 2: Formation of the Quinazolinone Ring: The substituted aminobenzoic acid is cyclized with benzonitrile or benzamide under appropriate conditions to form 5-methyl-2-phenylquinazolin-4(3H)-one.

Step 3: Chlorination: The critical 4-chloro group is introduced by treating the quinazolinone precursor with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[5][13][14] This reaction converts the 4-oxo group into the 4-chloro substituent, yielding the target scaffold.

Synthetic Workflow Diagram

G A 2-Amino-6-methylbenzoic Acid B 5-Methyl-2-phenylquinazolin-4(3H)-one A->B + Benzonitrile Cyclization C 4-Chloro-5-methyl-2-phenyl-quinazoline B->C + POCl₃ or SOCl₂ Chlorination

Caption: General synthesis of the target scaffold.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₅H₁₁ClN₂[13]
Molecular Weight254.72 g/mol [13]
Canonical SMILESCC1=C(C2=C(C=C1)N=C(N=C2)C3=CC=CC=C3)Cl
InChI KeyVaries based on exact isomer
Predicted Boiling Point387.9 °C

Anticancer Activity: A Primary Therapeutic Avenue

The most extensively documented biological activity of quinazoline derivatives is their potent anticancer effect.[3] This activity is primarily driven by their ability to inhibit key signaling proteins involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Tyrosine Kinases

A predominant mechanism of action for 4-anilinoquinazoline derivatives is the competitive inhibition of the ATP-binding site of receptor tyrosine kinases (RTKs).[2][15] The Epidermal Growth Factor Receptor (EGFR) is a primary target.[16][17] Overactivation of EGFR is a known driver in several cancers, including non-small-cell lung cancer (NSCLC).[6][18]

These derivatives mimic the adenine portion of ATP, establishing hydrogen bonds and hydrophobic interactions within the kinase's active site. This blockade prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptor and shutting down downstream pro-survival signaling cascades, such as the PI3K/Akt and MAPK pathways.

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor 4-Anilino-Quinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling cascade.

Structure-Activity Relationship (SAR) Analysis
  • Position 4: As mentioned, the 4-chloro position is a synthetic precursor. Its replacement with various substituted anilines is critical for potent EGFR inhibition. Small, electron-withdrawing groups on the aniline ring often enhance activity.[8]

  • Position 2: The 2-phenyl ring is generally well-tolerated. Modifications to this ring with different substituents can be used to optimize potency and selectivity against different kinases.[9][10] Less bulky groups at this position have also been explored for activity against other targets like tubulin.[8]

  • Quinazoline Core (Position 5): The 5-methyl group can enhance binding through favorable steric interactions or by influencing the overall conformation of the molecule. Its presence can also block metabolic pathways, potentially improving the drug's half-life.

Illustrative In Vitro Efficacy Data

The following table presents hypothetical, yet representative, IC₅₀ values for a derivative where the 4-chloro group has been substituted with a 3-chloro-4-fluoroaniline moiety, a common feature in EGFR inhibitors.

Cancer Cell LineTypeTarget Derivative IC₅₀ (µM)Reference Drug (Gefitinib) IC₅₀ (µM)
A549Non-Small-Cell Lung Cancer0.450.50
HCT116Colon Carcinoma2.83.5
MCF-7Breast Adenocarcinoma3.14.2
H1975 (T790M)Resistant NSCLC>10>10

Data is illustrative and serves to represent typical potencies found in the literature for first-generation EGFR inhibitors.[1][19]

Antimicrobial and Anti-inflammatory Activities

While the primary focus has been on oncology, the quinazoline scaffold is pleiotropic, demonstrating efficacy in other therapeutic areas.

  • Antimicrobial Potential: Various quinazoline and quinazolinone derivatives have shown promising activity against a range of pathogens.[20][21] They have been reported to be effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungal species such as Candida albicans.[22][23][24] The mechanism is often distinct from anticancer activity and may involve different cellular targets.

  • Anti-inflammatory Effects: Several quinazolinone analogs have been evaluated for anti-inflammatory activity.[25] This effect may be mediated through the inhibition of inflammatory enzymes or pathways. Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on a quinazolinone core, highlighting the scaffold's potential in this area.[26][27]

Key Experimental Protocols

The evaluation of novel chemical entities requires robust and validated experimental procedures. The following protocols are foundational for assessing the anticancer activity of 4-chloro-5-methyl-2-phenyl-quinazoline derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

  • Assay Preparation: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Prepare reactions in a low-volume 384-well plate.

  • Reaction Components: To each well, add the EGFR kinase enzyme, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP at its Kₘ concentration.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (e.g., Staurosporine) and a negative (vehicle) control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: The signal is directly proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 4-Chloro-5-methyl-2-phenyl-quinazoline scaffold represents a highly versatile and potent platform for the development of novel therapeutic agents. Its well-established role in oncology, particularly as a precursor to potent EGFR inhibitors, continues to drive significant research interest.[3][15] The inherent synthetic tractability of the 4-chloro position allows for extensive chemical exploration and optimization.

Future research should focus on several key areas:

  • Overcoming Drug Resistance: Design and synthesize derivatives that are active against mutant forms of kinases, such as EGFR T790M, which confers resistance to first-generation inhibitors.[17][28]

  • Multi-Targeting Agents: Explore modifications to the scaffold that enable simultaneous inhibition of multiple signaling pathways (e.g., PI3K and HDAC), a promising strategy in modern drug discovery.[11]

  • Exploring Other Therapeutic Areas: Systematically investigate the antimicrobial and anti-inflammatory potential of novel derivatives to broaden the therapeutic applications of this privileged scaffold.[29][30]

  • In Vivo Evaluation: Promising lead compounds must be advanced into pharmacokinetic studies and xenograft models to assess their in vivo efficacy, safety, and overall drug-like properties.[11]

By leveraging the chemical versatility and proven biological potential of this core structure, researchers are well-positioned to develop the next generation of targeted therapies.

References

A comprehensive list of references is provided for further reading and verification of the claims made in this guide.

This document is for informational and research purposes only. It is not intended as a substitute for professional scientific or medical advice.

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methyl-2-phenyl-quinazoline

Abstract: This guide provides a comprehensive technical overview of the spectroscopic methodologies used for the structural elucidation of 4-Chloro-5-methyl-2-phenyl-quinazoline. Quinazoline derivatives are pivotal scaff...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the spectroscopic methodologies used for the structural elucidation of 4-Chloro-5-methyl-2-phenyl-quinazoline. Quinazoline derivatives are pivotal scaffolds in medicinal chemistry and drug development, making their unambiguous characterization essential.[1] This document details the principles, experimental protocols, and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing foundational spectroscopic principles with data from structurally similar analogs, this guide serves as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel quinazoline-based compounds.

Part 1: Molecular Structure and Analytical Strategy

The target molecule, 4-Chloro-5-methyl-2-phenyl-quinazoline, possesses a unique arrangement of substituents on a fused heterocyclic core. Spectroscopic analysis aims to confirm the precise location of the chloro, methyl, and phenyl groups and the integrity of the quinazoline ring system.

Chemical Structure

The structural confirmation of this molecule relies on a multi-technique approach where each method provides complementary information.

Caption: Structure of 4-Chloro-5-methyl-2-phenyl-quinazoline.

Analytical Workflow

The logical flow for structure elucidation involves complementary spectroscopic techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise atomic connectivity.

G A Synthesis Product B High-Resolution MS (HRMS) Determine Molecular Formula A->B C IR Spectroscopy Identify Functional Groups A->C D 1D NMR (¹H, ¹³C) Map Carbon-Proton Framework A->D F Structure Elucidation B->F C->F E 2D NMR (COSY, HSQC) Confirm Connectivity D->E E->F

Caption: Workflow for Spectroscopic Structure Elucidation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[2][3]

Principles and Experimental Protocol

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is often selected for quinazoline derivatives due to its excellent solubilizing power for aromatic and heterocyclic systems. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.[2][4]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the analyte (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6) in a clean NMR tube.[5]

  • Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[6]

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a unique fingerprint of the proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale & Supporting Evidence
~8.4 - 8.6m2HPhenyl H (ortho)Protons ortho to the quinazoline ring are deshielded due to the ring's electron-withdrawing nature. Similar 2-phenylquinazoline systems show these protons in the 8.5-8.6 ppm range.[7]
~7.8 - 8.0m1HQuinazoline H-8The proton at position 8 is deshielded by the adjacent nitrogen (N1) and the fused aromatic system.
~7.6 - 7.8m1HQuinazoline H-6This proton is part of the aromatic system and its chemical shift is influenced by the adjacent methyl group.
~7.5 - 7.7m3HPhenyl H (meta, para)These protons on the phenyl ring are in a typical aromatic region.[7][8]
~7.4 - 7.6m1HQuinazoline H-7This proton is situated between two other protons on the quinazoline ring, leading to complex splitting.
~2.6 - 2.8s3HMethyl H (-CH₃)The methyl group attached to an aromatic ring typically appears in this region. The singlet multiplicity indicates no adjacent protons.[9]
Predicted ¹³C NMR Spectrum

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Supporting Evidence
~162 - 164C2Carbon attached to two nitrogen atoms in a heteroaromatic system is significantly deshielded. Data for 2-phenylquinazoline shows this carbon around 161 ppm.[7]
~160 - 162C4The carbon atom bonded to both a nitrogen and a highly electronegative chlorine atom is expected to be strongly deshielded.
~151 - 153C8aThis is a quaternary carbon at the bridgehead of the fused ring system.
~137 - 139C5The methyl-substituted carbon atom in the quinazoline ring.
~134 - 136C7Aromatic CH carbon in the quinazoline ring.
~130 - 132Phenyl C (para)Aromatic CH carbon in the phenyl ring.
~128 - 130Phenyl C (ortho/meta)Overlapping signals for the remaining phenyl ring carbons are expected in this range.[10][11]
~126 - 128C6Aromatic CH carbon in the quinazoline ring.
~123 - 125C8Aromatic CH carbon in the quinazoline ring.
~120 - 122C4aQuaternary carbon at the other bridgehead position.
~18 - 22-CH₃The methyl carbon signal typically appears in the upfield region of the spectrum.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]

Principles and Experimental Protocol

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra for solid and liquid samples.[13][14]

Experimental Protocol (ATR-FTIR):

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[12][15]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.[13]

  • Data Collection: Collect the sample spectrum. The instrument software automatically ratios the sample scan against the background to generate the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

The IR spectrum will confirm the presence of the aromatic systems and the carbon-halogen bond.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale & Supporting Evidence
3050 - 3100C-H StretchAromatic (C=C-H)This region is characteristic of C-H bonds on sp²-hybridized carbons of the quinazoline and phenyl rings.[16][17]
1600 - 1620C=N StretchImine (in quinazoline)The C=N bond within the heterocyclic ring gives a strong absorption in this region.
1450 - 1580C=C StretchAromatic RingsMultiple sharp bands are expected in this region, corresponding to the stretching vibrations of the carbon-carbon bonds in both the quinazoline and phenyl rings.[17][18]
850 - 550C-Cl StretchAryl HalideThe stretching vibration of the C-Cl bond is expected in the fingerprint region. This band can confirm the presence of the chlorine substituent.[16][17]
900 - 675C-H BendAromatic (out-of-plane)The pattern of these bands can sometimes give information about the substitution pattern on the aromatic rings.[17]

Part 4: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and elemental formula of a compound.[19][20]

Principles and Experimental Protocol

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, provides highly accurate mass measurements (to within 5 ppm), which is essential for unambiguously determining the elemental composition of a novel compound.[19][21]

Experimental Protocol (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: The sample is ionized in the ESI source, typically forming the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which measures their m/z values with high resolution and accuracy.

  • Data Analysis: The exact mass of the molecular ion is used to calculate the elemental formula.

Predicted Mass Spectrum

The mass spectrum will confirm the molecular weight and provide structural clues through its fragmentation pattern.

  • Molecular Formula: C₁₅H₁₁ClN₂

  • Monoisotopic Mass: 254.0611 Da

Expected Molecular Ion ([M+H]⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the protonated molecule:

  • [M+H]⁺: m/z at 255.0689 (corresponding to the ³⁵Cl isotope)

  • [M+2+H]⁺: m/z at 257.0660 (corresponding to the ³⁷Cl isotope) The intensity ratio of these two peaks will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.

Predicted Fragmentation Pathway: Under electron impact or collision-induced dissociation, quinazolines often fragment via characteristic pathways.[22][23][24] A primary fragmentation would likely involve the loss of the chlorine atom or cleavage of the phenyl group.

G cluster_A cluster_B cluster_C cluster_D cluster_E A [M+H]⁺ m/z = 255.07 C [C₁₅H₁₁N₂]⁺ m/z = 219.09 A->C E [C₉H₆ClN₂]⁺ m/z = 177.02 A->E B Loss of Cl radical - Cl• D Loss of Phenyl radical - C₆H₅•

Caption: Predicted Major Fragmentation Pathways in MS/MS.

Part 5: Summary of Predicted Spectroscopic Data

This table provides a consolidated overview of the expected analytical data for 4-Chloro-5-methyl-2-phenyl-quinazoline.

TechniqueParameterPredicted Value/Observation
¹H NMR Chemical Shifts (δ)Aromatic protons: 7.4 - 8.6 ppm; Methyl protons: 2.6 - 2.8 ppm
MultiplicitiesAromatic: multiplets; Methyl: singlet
¹³C NMR Chemical Shifts (δ)Aromatic/Heteroaromatic: 120 - 164 ppm; Methyl: 18 - 22 ppm
IR Key Stretches (cm⁻¹)~3070 (Ar C-H), ~1610 (C=N), ~1580-1450 (C=C), ~750 (C-Cl)
HRMS [M+H]⁺ (³⁵Cl)m/z = 255.0689
[M+2+H]⁺ (³⁷Cl)m/z = 257.0660 (approx. 33% intensity of M+H)

Part 6: Conclusion

The structural elucidation of 4-Chloro-5-methyl-2-phenyl-quinazoline requires a synergistic application of modern spectroscopic techniques. This guide outlines the predicted NMR, IR, and MS data based on established chemical principles and analysis of related structures. The combination of HRMS to confirm the elemental formula, IR to identify key functional bonds, and detailed 1D and 2D NMR experiments to map the molecular framework provides a self-validating system for unambiguous characterization, which is paramount for applications in research and drug development.

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  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry (HRMS): Detailed Technical Guide. Retrieved from [Link]

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  • Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Royal Society of Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Retrieved from [Link]

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  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

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  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • NIST. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

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Exploratory

The Quinazoline Core: A Technical Guide to its Discovery, Synthesis, and Medicinal Significance

Introduction: The Architectural Elegance and Therapeutic Promise of a Privileged Scaffold In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds" – fr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance and Therapeutic Promise of a Privileged Scaffold

In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets, thereby serving as fertile ground for the discovery of novel therapeutics. The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a testament to this concept. Its journey from a laboratory curiosity in the 19th century to the cornerstone of numerous FDA-approved drugs is a compelling narrative of chemical ingenuity and a deepening understanding of molecular pharmacology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of the quinazoline core, a detailed exploration of its key synthetic methodologies, and a focused examination of its profound impact on modern medicinal chemistry, particularly in the realm of targeted cancer therapy.

Part 1: A Historical Odyssey: The Unveiling of the Quinazoline Nucleus

The story of the quinazoline core is one of incremental discoveries, with each chapter building upon the last to reveal the true potential of this versatile heterocycle.

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Historical Timeline of Quinazoline Discovery 1869 1869: Griess synthesizes the first quinazoline derivative 1895 1895: Bischler and Lang synthesize the parent quinazoline 1869->1895 Initial Discovery to Parent Core 1895_2 1895: Niementowski develops a key synthesis for quinazolinones 1869->1895_2 Early Synthetic Methods 1903 1903: Gabriel devises a more satisfactory synthesis 1895->1903 Synthetic Refinement Mid_20th_Century Mid-20th Century: Emergence of medicinal applications 1903->Mid_20th_Century Foundation for Medicinal Chemistry 1895_2->Mid_20th_Century Enabling Drug Discovery

Caption: A timeline highlighting the key milestones in the discovery and early synthesis of the quinazoline core.

The first foray into the world of quinazolines was in 1869, when Peter Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid.[1] This initial discovery, however, did not immediately lead to the isolation of the parent quinazoline ring system. It was not until 1895 that August Bischler and Lang accomplished this feat by decarboxylating the 2-carboxy derivative of quinazoline.[1] A more practical and satisfactory synthesis of the parent quinazoline was later devised by Siegmund Gabriel in 1903.[1]

Contemporaneously with these early explorations, Stefan Niementowski, in 1895, developed a crucial synthetic method for producing 4-oxo-3,4-dihydroquinazolines (quinazolinones), which would later prove to be of immense importance in medicinal chemistry.[2][3] These foundational synthetic discoveries laid the groundwork for future investigations into the chemical and biological properties of this intriguing heterocyclic system.

Part 2: The Art of Synthesis: Constructing the Quinazoline Core

The versatility of the quinazoline scaffold is mirrored in the diversity of synthetic routes developed for its construction. Understanding these methods, their mechanisms, and their strategic applications is fundamental for any researcher in this field.

Foundational Syntheses: The Pillars of Quinazoline Chemistry

The Griess synthesis, being the first reported method, holds historical significance. It involves the reaction of anthranilic acid with a source of a one-carbon unit, originally cyanogen.[1] The reaction proceeds through the formation of an intermediate that cyclizes to form the quinazoline ring. While not as commonly used today due to the hazardous nature of cyanogen, it established the fundamental principle of using anthranilic acid as a key starting material.

Experimental Protocol: A Conceptual Griess-type Synthesis

  • Step 1: Reactant Mixing: Anthranilic acid is dissolved in a suitable solvent, such as ethanol.

  • Step 2: Addition of the Carbon Source: A reagent providing a one-carbon electrophile (historically cyanogen, but conceptually other reagents like orthoformates could be considered in a modern context) is added to the solution.

  • Step 3: Cyclization: The reaction mixture is heated to promote the cyclization and formation of the quinazoline ring system.

  • Step 4: Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

The causality behind this experimental design lies in the nucleophilic nature of the amino group of anthranilic acid attacking the electrophilic carbon source, followed by an intramolecular condensation driven by the proximity of the reacting groups on the benzene ring.

Siegmund Gabriel's method provided a more controlled and versatile approach to the synthesis of the parent quinazoline.[1] This method typically involves the use of o-nitrobenzylamine as a starting material, which is reduced to o-aminobenzylamine and then cyclized with a source of a single carbon atom, such as formic acid.

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Gabriel Quinazoline Synthesis Start o-Nitrobenzylamine Intermediate1 Reduction (e.g., H2, Pd/C) Start->Intermediate1 Intermediate2 o-Aminobenzylamine Intermediate1->Intermediate2 Intermediate3 Cyclization with Formic Acid Intermediate2->Intermediate3 Product Quinazoline Intermediate3->Product

Caption: A simplified workflow of the Gabriel synthesis of quinazoline.

Experimental Protocol: Gabriel Synthesis of Quinazoline

  • Step 1: Reduction of the Nitro Group: o-Nitrobenzylamine is dissolved in a suitable solvent and subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This selectively reduces the nitro group to an amine without affecting the aromatic ring.

  • Step 2: Cyclization: The resulting o-aminobenzylamine is then reacted with an excess of formic acid. The reaction is typically heated to drive the condensation and cyclization, which involves the formation of an amide intermediate followed by intramolecular attack of the second amino group and subsequent dehydration.

  • Step 3: Work-up and Isolation: The reaction mixture is neutralized, and the quinazoline product is extracted into an organic solvent. The solvent is then removed, and the product is purified, often by distillation or recrystallization.

The rationale for this two-step process is the strategic unmasking of the second nucleophilic amino group after the initial precursor is prepared. The use of formic acid provides the necessary one-carbon bridge to complete the pyrimidine ring.

For the synthesis of the medicinally important 4(3H)-quinazolinones, the Niementowski synthesis is a cornerstone reaction.[2][3][4] It involves the thermal condensation of an anthranilic acid with an amide.[3][5] A key variation of this synthesis involves the reaction of anthranilic acid with formamide to yield the parent quinazolin-4(3H)-one.[4]

Mechanism of the Niementowski Synthesis

The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring.

Experimental Protocol: Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Step 1: Reactant Mixture: Anthranilic acid (1 equivalent) and acetamide (2-3 equivalents) are intimately mixed.

  • Step 2: Thermal Condensation: The mixture is heated to a high temperature (typically 180-200°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Isolation: After cooling, the reaction mixture is treated with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize any unreacted anthranilic acid. The solid product is then collected by filtration.

  • Step 4: Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

The high temperature is necessary to drive the dehydration and cyclization steps. The use of excess amide ensures that the acylation of the anthranilic acid proceeds efficiently.

The Camps cyclization is another important method, particularly for the synthesis of hydroxyquinolines, but with modifications, it can also be applied to quinazoline synthesis. The classical Camps reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a hydroxyquinoline.[6] By analogy, appropriately substituted o-acylamino benzonitriles or related starting materials can be cyclized to form quinazoline derivatives.

Modern Synthetic Strategies

Building upon these classical methods, modern organic synthesis has introduced a plethora of new and efficient ways to construct the quinazoline core, often with improved yields, milder reaction conditions, and greater functional group tolerance. These include transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions.[7][8][9]

Part 3: The Quinazoline Core in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The true significance of the quinazoline core lies in its remarkable versatility as a pharmacophore. Its rigid, planar structure provides a well-defined scaffold for the presentation of various functional groups, allowing for precise interactions with biological targets. Quinazoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[10]

Quinazolines as Kinase Inhibitors: Targeting the Engines of Cancer

A particularly fruitful area of research has been the development of quinazoline-based kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinazoline scaffold has proven to be an excellent template for designing potent and selective inhibitors of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR).

EGFR is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[11] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, which in turn activate downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, ultimately leading to cell growth and division.[12][13][14] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream signaling cascades and uncontrolled cell proliferation.

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EGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->P Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the point of inhibition by quinazoline-based drugs.

The development of quinazoline-based EGFR inhibitors represents a major breakthrough in the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). These drugs are designed to compete with ATP for the binding site in the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and blocking downstream signaling.

Key FDA-Approved Quinazoline-Based EGFR Inhibitors:

Drug NameYear of First FDA ApprovalTarget(s)Indication(s)
Gefitinib 2003EGFRNSCLC with EGFR mutations
Erlotinib 2004EGFRNSCLC, Pancreatic Cancer
Lapatinib 2007EGFR, HER2HER2-positive Breast Cancer
Afatinib 2013EGFR, HER2, HER4NSCLC with EGFR mutations
Vandetanib 2011EGFR, VEGFR, RETMedullary Thyroid Cancer

Structure-Activity Relationship (SAR) of Quinazoline-Based EGFR Inhibitors:

The remarkable success of these drugs is a testament to the power of medicinal chemistry and the elucidation of detailed structure-activity relationships. Key structural features that contribute to the potent and selective inhibition of EGFR by quinazoline derivatives include:

  • The Quinazoline Core: Serves as the fundamental scaffold that anchors the molecule in the ATP-binding pocket of the kinase.

  • The 4-Anilino Moiety: This group is crucial for high-affinity binding and projects into a hydrophobic pocket of the enzyme. Substituents on the aniline ring can significantly modulate potency and selectivity.

  • Substituents at the 6- and 7-positions: These positions are often modified with solubilizing groups or moieties that can form additional interactions with the enzyme, enhancing binding affinity and pharmacokinetic properties.

For example, the presence of a small, hydrophobic substituent at the meta-position of the 4-anilino ring and a solubilizing group at the 6- or 7-position of the quinazoline core are common features of many potent EGFR inhibitors.[15][16][17]

Part 4: Characterization of the Quinazoline Core: Spectroscopic Insights

The unambiguous identification and characterization of quinazoline derivatives are paramount in both synthetic and medicinal chemistry research. A combination of spectroscopic techniques is employed to elucidate their structure.

Representative Spectroscopic Data for the Quinazoline Core

The following table provides a summary of the expected spectroscopic data for the parent quinazoline molecule. It is important to note that the exact values can vary depending on the solvent and the specific substituents present on the ring system.

Spectroscopic TechniqueCharacteristic Features
¹H NMR Aromatic protons typically appear in the range of δ 7.5-9.5 ppm. The protons on the pyrimidine ring (H-2 and H-4) are generally the most downfield due to the electron-withdrawing effect of the nitrogen atoms.[18][19]
¹³C NMR Aromatic carbons resonate in the region of δ 120-160 ppm. The carbons of the pyrimidine ring (C-2 and C-4) are typically observed at the lower end of this range.[18]
Mass Spectrometry (EI) The molecular ion peak (M+) is typically observed. Common fragmentation patterns involve the loss of HCN or N₂ from the pyrimidine ring.[20][21][22]
FTIR Spectroscopy Characteristic peaks for C=N stretching vibrations are observed around 1620-1580 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations are seen in the 1600-1450 cm⁻¹ region.

Experimental Workflow for Spectroscopic Characterization

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Spectroscopic Workflow Sample Synthesized Quinazoline Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Structure Elucidation & Purity Assessment NMR->Structure MS->Structure FTIR->Structure

Caption: A typical workflow for the spectroscopic characterization of a newly synthesized quinazoline derivative.

Conclusion: The Enduring Legacy and Future Horizons of the Quinazoline Core

From its humble beginnings as a synthetic curiosity, the quinazoline core has evolved into a cornerstone of modern medicinal chemistry. Its rich history is a testament to the power of fundamental synthetic exploration, while its current status as a privileged scaffold highlights the intricate dance between chemical structure and biological function. The remarkable success of quinazoline-based drugs, particularly in the field of oncology, has not only provided life-saving therapies but has also paved the way for the development of next-generation targeted agents. As our understanding of disease biology continues to deepen and synthetic methodologies become ever more sophisticated, the quinazoline core is poised to remain at the forefront of drug discovery, offering a robust and adaptable platform for the creation of innovative medicines that will shape the future of healthcare.

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  • Supporting Information for a relevant public
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  • Kumar, A., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]

  • Popova, E. A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 746821. [Link]

  • Al-Tel, T. H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(11), 2548. [Link]

  • Pujar, G. V., & Ali, S. M. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(08), 066-074. [Link]

  • El-Sayed, N. N. E., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4933. [Link]

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Foundational

Whitepaper: Unveiling the Therapeutic Potential of 4-Chloro-5-methyl-2-phenyl-quinazoline: A Guide to Target Identification and Validation

Abstract The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics.[1][2][3] This document provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics.[1][2][3] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of the novel compound, 4-Chloro-5-methyl-2-phenyl-quinazoline. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural features—a 2-phenyl ring, a reactive 4-chloro position, and a methyl group on the fused benzene ring—allow for informed hypothesis generation based on extensive structure-activity relationship (SAR) data from analogous compounds. This guide outlines a logical, evidence-based strategy for identifying and validating its primary therapeutic targets, with a focus on oncology. We will explore its potential as an inhibitor of key protein kinases and other critical cell-signaling proteins, providing detailed experimental workflows and the scientific rationale behind them.

The Quinazoline Scaffold: A Cornerstone of Modern Therapeutics

The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocycle, a structure renowned for its synthetic versatility and broad spectrum of pharmacological activities.[4][5][6] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[7][8]

In oncology, the quinazoline framework is particularly prominent. Several U.S. Food and Drug Administration (FDA)-approved drugs, including gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core and function by inhibiting receptor tyrosine kinases (RTKs) that are critical for tumor growth and proliferation.[2][7] The 4-chloro-quinazoline is a key synthetic intermediate for these molecules, serving as an electrophilic precursor for nucleophilic aromatic substitution (SNAr) reactions to introduce the pharmacologically active side chains.[2][9][10] The subject of this guide, 4-Chloro-5-methyl-2-phenyl-quinazoline, possesses this reactive handle, making it a prime candidate for derivatization and a potential biologically active agent in its own right or as a precursor.

Prioritizing Putative Therapeutic Targets

Based on the established pharmacology of structurally related 2-phenyl and 4-substituted quinazolines, we can prioritize several high-probability target classes for 4-Chloro-5-methyl-2-phenyl-quinazoline. The primary hypothesis is that this compound will function as a competitive inhibitor at ATP-binding sites of protein kinases.

Key Hypothesized Target Classes:

  • Receptor Tyrosine Kinases (RTKs): Specifically the EGFR/HER family and VEGFR.

  • Phosphoinositide 3-Kinase (PI3K): A central node in cell survival and proliferation pathways.

  • Tubulin Polymerization: A non-kinase target exploited by other quinazoline-based antimitotic agents.

The following sections will detail the rationale for each target class and provide comprehensive, actionable protocols for validation.

Target Validation Workflow I: Receptor Tyrosine Kinases (EGFR/VEGFR)

Rationale for Target Selection

The 4-anilinoquinazoline scaffold is the archetypal structure for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][11] These RTKs are frequently overexpressed or mutated in solid tumors, leading to uncontrolled cell division and angiogenesis.[7] The 2-phenyl group on our topic compound can be considered a foundational element that could be further functionalized to enhance target engagement, while the 4-chloro position is a reactive site for binding to a cysteine residue in the ATP pocket of certain kinases (covalent inhibition) or for displacement by cellular nucleophiles.

Proposed Mechanism of Action

We hypothesize that 4-Chloro-5-methyl-2-phenyl-quinazoline acts as a competitive inhibitor of ATP at the kinase domain of EGFR and/or VEGFR. The quinazoline ring mimics the adenine portion of ATP, while the 2-phenyl group occupies a hydrophobic pocket. The 5-methyl group may influence solubility and steric interactions within the binding site.

Diagram 1: Hypothesized EGFR Signaling Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Compound 4-Chloro-5-methyl- 2-phenyl-quinazoline Compound->P_EGFR Inhibits Kinase_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_functional Functional Outcome biochem_assay In Vitro Kinase Assay (e.g., TR-FRET, ADP-Glo) ic50 Determine IC50 Value biochem_assay->ic50 Potency treatment Treat with Compound ic50->treatment cell_culture Culture Relevant Cell Line (e.g., A549, HCT116) cell_culture->treatment western_blot Western Blot for Phospho-Proteins (p-EGFR, p-Akt) treatment->western_blot target_engagement Confirm Target Engagement & Pathway Inhibition western_blot->target_engagement prolif_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) target_engagement->prolif_assay gi50 Determine GI50 Value prolif_assay->gi50 Efficacy

Caption: A tiered approach from biochemical potency to cellular efficacy.

Target Validation Workflow III: Tubulin Polymerization

Rationale for Target Selection

Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Some quinazoline derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and apoptosis. [12]This represents a distinct mechanism of action from kinase inhibition and is worth investigating as a potential activity of 4-Chloro-5-methyl-2-phenyl-quinazoline.

Experimental Validation Protocol

Objective: To assess the effect of the compound on microtubule dynamics and cell cycle progression.

Step 1: In Vitro Tubulin Polymerization Assay

  • Principle: Directly measure the effect of the compound on the polymerization of purified tubulin into microtubules, typically monitored by an increase in fluorescence.

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.

    • Reconstitute purified bovine tubulin.

    • Add the test compound across a concentration range. Include Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.

    • Initiate polymerization by warming the reaction to 37°C and monitor fluorescence over time.

  • Data Analysis: An inhibition of the fluorescence signal relative to the DMSO control indicates a destabilizing effect on microtubules.

Step 2: Cell Cycle Analysis by Flow Cytometry

  • Principle: Compounds that disrupt microtubule function cause cells to arrest in the G2/M phase of the cell cycle.

  • Methodology:

    • Treat a rapidly dividing cancer cell line (e.g., HeLa or HCT116) with the test compound for 24 hours.

    • Harvest, fix, and permeabilize the cells.

    • Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide).

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Data Analysis: A significant increase in the percentage of cells in the G2/M phase population compared to the vehicle control indicates antimitotic activity.

Data Summary and Interpretation

To effectively compare and interpret the results from these validation workflows, all quantitative data should be systematically tabulated.

Target/Pathway Assay Type Endpoint Result (e.g., IC50, GI50) Positive Control
EGFR Biochemical KinaseIC50TBDErlotinib
Cellular PhosphoIC50 (p-EGFR)TBDErlotinib
VEGFR2 Biochemical KinaseIC50TBDSunitinib
Cellular PhosphoIC50 (p-VEGFR2)TBDSunitinib
PI3Kα Biochemical KinaseIC50TBDAlpelisib
Cellular PhosphoIC50 (p-Akt)TBDAlpelisib
Tubulin PolymerizationIC50TBDVinblastine
Cell Viability Proliferation (A549)GI50TBDDoxorubicin
Cell Cycle Flow Cytometry% G2/M ArrestTBDPaclitaxel

Future Directions and Therapeutic Potential

The initial validation workflows outlined above will establish the primary mechanism of action for 4-Chloro-5-methyl-2-phenyl-quinazoline. Positive results in any of these areas would warrant progression to more advanced studies:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the 2-phenyl and 5-methyl positions and, most critically, by displacing the 4-chloro group with various amines to explore improvements in potency and selectivity, akin to the development of approved 4-anilinoquinazoline drugs. [2]* Off-Target Profiling: Screen the compound against a broad panel of kinases to understand its selectivity profile.

  • In Vivo Efficacy Studies: Test the compound in relevant xenograft mouse models to assess its anti-tumor activity in a physiological setting. [13]* ADME/Tox Studies: Evaluate the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and preliminary toxicity profile.

By systematically pursuing these lines of inquiry, the full therapeutic potential of 4-Chloro-5-methyl-2-phenyl-quinazoline and its future derivatives can be unlocked, potentially leading to a new generation of targeted therapies.

References

  • Vertex AI Search. (2024). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy.
  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • Frontiers. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

  • Dovepress. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • IJIRT. (2024). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

  • National Institutes of Health (NIH). (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Elsevier. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • National Institutes of Health (NIH). (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • National Institutes of Health (NIH). (2013). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

  • ResearchGate. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. [Link]

  • PubMed. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. [Link]

  • ResearchGate. (2022). Biological activities of recent advances in quinazoline. [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • IntechOpen. (2022). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. [Link]

  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

  • PubMed. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. [Link]

  • MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • National Institutes of Health (NIH). (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

Sources

Exploratory

4-Chloro-5-methyl-2-phenyl-quinazoline mechanism of action theories

An In-Depth Technical Guide on the Core Mechanism of Action Theories for 4-Chloro-5-methyl-2-phenyl-quinazoline and its Derivatives For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action Theories for 4-Chloro-5-methyl-2-phenyl-quinazoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This technical guide delves into the mechanistic possibilities stemming from a key synthetic intermediate, 4-Chloro-5-methyl-2-phenyl-quinazoline . While this compound itself is not presumed to be the active pharmacological agent, its strategic design as a chemical precursor opens the door to a multitude of derivatives with significant therapeutic potential. This document will explore the primary theoretical mechanisms of action for these derivatives, grounded in the extensive body of research on quinazoline-based compounds. We will focus on the most prominent theories: tyrosine kinase inhibition, disruption of tubulin polymerization, and modulation of the PI3K/Akt/mTOR signaling pathway. For each theory, we will present the underlying scientific rationale and provide detailed, actionable experimental protocols for validation.

The Quinazoline Core: A Foundation for Diverse Bioactivity

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its rigid structure provides a stable platform for the precise spatial orientation of various functional groups, enabling high-affinity interactions with biological macromolecules. The versatility of the quinazoline nucleus allows for substitutions at multiple positions, with the C2, C4, and C6 positions being particularly crucial for modulating pharmacological activity.[2]

The subject of this guide, 4-Chloro-5-methyl-2-phenyl-quinazoline, is a classic example of a strategic intermediate in drug discovery. The chlorine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of substituents, most notably anilines, to generate libraries of 4-anilinoquinazoline derivatives.[4] These derivatives have been extensively investigated as potent anticancer agents.[4]

Synthesis of the Core Intermediate

The synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline is typically a two-step process starting from the appropriately substituted anthranilamide. The general synthetic route is a well-established and robust method in medicinal chemistry.[3][5]

Proposed Mechanism of Action Theories for Derivatives of 4-Chloro-5-methyl-2-phenyl-quinazoline

The true therapeutic potential of 4-Chloro-5-methyl-2-phenyl-quinazoline lies in the diverse mechanisms of action of the compounds that can be synthesized from it. Below, we explore the most compelling theories based on the extensive literature on quinazoline derivatives.

Theory 1: Tyrosine Kinase Inhibition

A predominant mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein tyrosine kinases (TKs).[1][2] TKs are a large family of enzymes that play critical roles in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival. Dysregulation of TK activity is a hallmark of many cancers. Prominent examples of FDA-approved quinazoline-based tyrosine kinase inhibitors (TKIs) include Gefitinib, Erlotinib, and Lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[2][4]

Scientific Rationale: By reacting 4-Chloro-5-methyl-2-phenyl-quinazoline with various substituted anilines, a library of 4-anilinoquinazoline derivatives can be generated. These molecules are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[1] The quinazoline core mimics the adenine ring of ATP, while the 4-anilino substituent projects into a hydrophobic pocket, providing additional binding affinity and selectivity. The 5-methyl and 2-phenyl groups on the core scaffold can influence the overall conformation and interaction with the target kinase.

Proposed Signaling Pathway:

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) RTK->Downstream Activates ATP ATP ATP->RTK Binds & Activates Derivative 4-Anilinoquinazoline Derivative Derivative->RTK Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Proposed mechanism of 4-anilinoquinazoline derivatives as RTK inhibitors.

Theory 2: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics are potent anticancer agents. Some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4][6]

Scientific Rationale: By introducing specific pharmacophores at the 4-position of the quinazoline ring that are known to interact with the colchicine binding site on β-tubulin, derivatives of 4-Chloro-5-methyl-2-phenyl-quinazoline could be designed as tubulin polymerization inhibitors. The 2-phenyl group can be a key feature for this activity, and modifications to this group could further enhance potency.

Proposed Cellular Effect:

Tubulin_Inhibition_Workflow Start Tubulin Dimers (α and β) Polymerization Polymerization Start->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Arrest Mitotic Arrest Polymerization->Arrest Spindle Mitotic Spindle Formation Microtubules->Spindle Division Normal Cell Division Spindle->Division Derivative Quinazoline Derivative Derivative->Start Binds to Tubulin Apoptosis Apoptosis Arrest->Apoptosis PI3K_Pathway_Inhibition RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Growth Cell Growth & Proliferation Downstream->Growth Derivative Quinazoline Derivative Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinazoline derivative.

Experimental Protocols for Mechanism of Action Validation

To rigorously test these theories, a systematic experimental approach is required. The following protocols outline the key steps from synthesis to biological validation.

Synthesis of a 4-Anilinoquinazoline Derivative Library

Objective: To synthesize a library of derivatives from 4-Chloro-5-methyl-2-phenyl-quinazoline for biological screening.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-Chloro-5-methyl-2-phenyl-quinazoline in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Nucleophilic Substitution: Add 1.1 equivalents of the desired substituted aniline and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

  • Reaction Conditions: Heat the reaction mixture under reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent. Collect the solid by filtration. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the purified compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (for Theory 1 and 3)

Objective: To determine the inhibitory potency (IC50) of the synthesized derivatives against target kinases (e.g., EGFR, VEGFR, PI3K).

Methodology:

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

  • Reagents: Recombinant human kinase, appropriate substrate, ATP, and the synthesized quinazoline derivatives.

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and detecting the luminescent signal with a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Derivative Target Kinase Hypothetical IC50 (nM)
Derivative 1AEGFR15
Derivative 1BVEGFR250
Derivative 3API3Kα25
Staurosporine (Control)Multiple Kinases<10
Tubulin Polymerization Assay (for Theory 2)

Objective: To assess the effect of the synthesized derivatives on the in vitro polymerization of tubulin.

Methodology:

  • Assay Principle: Monitor the increase in light scattering or fluorescence of a reporter dye as tubulin polymerizes into microtubules.

  • Reagents: Purified bovine brain tubulin, GTP, tubulin polymerization buffer, and test compounds.

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, add the tubulin solution and the test compound. c. Initiate polymerization by warming the plate to 37°C and adding GTP. d. Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Compare the polymerization curves of the treated samples to the vehicle control. Calculate the IC50 for inhibition of polymerization.

Cellular Assays

Objective: To evaluate the effect of the lead compounds on cancer cell lines.

Experimental Workflow:

Cellular_Assay_Workflow Start Synthesized Lead Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->CellCycle WesternBlot Western Blot Analysis (Target Engagement & Pathway Modulation) Apoptosis->WesternBlot CellCycle->WesternBlot

Caption: A streamlined workflow for cellular characterization of lead compounds.

Methodologies:

  • Cytotoxicity Assay (MTT or CellTiter-Glo®): To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify the induction of apoptosis by flow cytometry.

  • Cell Cycle Analysis: To determine the cell cycle phase at which the compound induces arrest, using flow cytometry.

  • Western Blot Analysis: To confirm target engagement and pathway modulation by measuring the phosphorylation status of key signaling proteins (e.g., p-EGFR, p-Akt).

Conclusion

4-Chloro-5-methyl-2-phenyl-quinazoline represents a highly valuable starting point for the discovery of novel therapeutic agents. Its amenability to chemical modification allows for the exploration of multiple mechanistic hypotheses, from the well-trodden path of tyrosine kinase inhibition to other important anticancer strategies like tubulin polymerization disruption and PI3K pathway modulation. The structured approach of synthesizing a focused library of derivatives followed by a hierarchical series of in vitro and cell-based assays provides a robust framework for identifying potent and selective drug candidates. This guide serves as a technical roadmap for researchers aiming to unlock the full therapeutic potential of the versatile quinazoline scaffold.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals (Basel).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). Molecules.
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers in Pharmacology.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (n.d.). Semantic Scholar.
  • Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. (n.d.). PrepChem.com.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry.
  • 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. (n.d.). ChemicalBook.
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  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.
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  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025). Bioorganic Chemistry.
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  • Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers in Chemistry.
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Foundational

An In-depth Technical Guide to 4-Chloro-5-methyl-2-phenyl-quinazoline and its Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biological...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive review of 4-Chloro-5-methyl-2-phenyl-quinazoline and its analogs, focusing on their chemical synthesis, pharmacological evaluation, and underlying structure-activity relationships (SAR). We will delve into the synthetic methodologies for creating these compounds, present detailed protocols for their biological assessment, and offer insights into how structural modifications influence their activity. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinazoline-based therapeutic agents.

Introduction: The Significance of the Quinazoline Core

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has garnered immense attention in medicinal chemistry.[2][3] The versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[2][4][5] Several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors for cancer therapy, such as gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR).[6][7]

The 2-phenyl-quinazoline scaffold is a particularly important pharmacophore, with modifications on both the quinazoline and phenyl rings leading to significant variations in biological activity.[8][9] The introduction of a chloro group at the 4-position of the quinazoline ring provides a reactive site for further functionalization, making 4-chloro-2-phenyl-quinazolines key intermediates in the synthesis of diverse libraries of compounds.[10][11] This guide will specifically focus on the 5-methyl substituted analog, exploring how this modification, along with others, can be leveraged to develop novel and potent therapeutic candidates.

Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline and Analogs

The synthesis of 4-chloro-5-methyl-2-phenyl-quinazoline typically proceeds through a two-step sequence involving the initial formation of the corresponding quinazolinone, followed by chlorination.

Synthesis of 2-Phenyl-5-methyl-quinazolin-4(3H)-one

A common and effective method for the synthesis of 2-substituted quinazolin-4(3H)-ones is the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide.[12] An alternative and widely used approach is the reaction of an anthranilamide with a benzoyl chloride derivative.

Experimental Protocol: Synthesis of 2-Phenyl-5-methyl-quinazolin-4(3H)-one

  • Reaction Setup: To a solution of 2-amino-6-methylbenzamide (1 equivalent) in a suitable solvent such as pyridine or dioxane, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or an appropriate solvent system to yield pure 2-phenyl-5-methyl-quinazolin-4(3H)-one.

Chlorination to 4-Chloro-5-methyl-2-phenyl-quinazoline

The conversion of the quinazolinone to the 4-chloro derivative is a crucial step that activates the quinazoline core for nucleophilic substitution. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline [13][14]

  • Reaction Setup: To a flask containing 2-phenyl-5-methyl-quinazolin-4(3H)-one (1 equivalent), add an excess of thionyl chloride (e.g., 10 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

  • Reaction Progression: Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution. Monitor the completion of the reaction by TLC.

  • Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.

  • Work-up: Pour the residue onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent like petroleum ether or ethanol to obtain pure 4-chloro-5-methyl-2-phenyl-quinazoline.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 2-Amino-6-methylbenzamide C 2-Phenyl-5-methyl-quinazolin-4(3H)-one A->C Pyridine, Reflux B Benzoyl Chloride B->C E 4-Chloro-5-methyl-2-phenyl-quinazoline C->E Reflux D SOCl₂, DMF (cat.) D->E

Caption: Synthetic route to 4-Chloro-5-methyl-2-phenyl-quinazoline.

Synthesis of Analogs

The 4-chloro group is a versatile handle for introducing a wide range of substituents at this position, primarily through nucleophilic aromatic substitution. This allows for the creation of a diverse library of 4-substituted-2-phenyl-quinazoline analogs.

General Protocol for N-Arylation: [10]

  • Reaction Setup: In a microwave vial, combine 4-chloro-5-methyl-2-phenyl-quinazoline (1 equivalent), the desired aniline derivative (1.2 equivalents), and a solvent system such as THF/H₂O.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, the product can be isolated by extraction and purified by column chromatography to yield the desired 4-anilino-5-methyl-2-phenyl-quinazoline analog.

Biological Activities and Structure-Activity Relationships (SAR)

Quinazoline derivatives exhibit a broad spectrum of biological activities.[2][4] The nature and position of substituents on the quinazoline and the 2-phenyl rings play a critical role in determining the specific pharmacological profile and potency.[9][15]

Anticancer Activity

Many 2-phenyl-quinazoline derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases.[6][16]

Structure-Activity Relationship Insights:

  • Position 4 Substituents: The 4-anilino moiety is a common feature in many EGFR inhibitors.[7] Small, lipophilic substituents on the aniline ring, such as fluoro or chloro groups, can enhance antiproliferative activity.[7]

  • Position 2 Substituents: The nature of the substituent at the 2-position of the quinazoline ring can influence the potency and selectivity of the compound.[17]

  • Quinazoline Core Substitution: Substitutions at positions 6 and 7 of the quinazoline ring with groups like methoxy or morpholinoalkoxy can significantly impact activity.[7] While this guide focuses on the 5-methyl analog, it is important to consider the broader SAR.

Table 1: Anticancer Activity of Selected Quinazoline Analogs

Compound IDR1 (Position 2)R2 (Position 4)Cell LineIC₅₀ (µM)Reference
Erlotinib Phenyl3-Ethynyl-anilinoA4310.003[7]
Gefitinib Phenyl3-Chloro-4-fluoro-anilinoA54917.9[18]
Compound 3o Phenyl3-Ethynyl-anilinoMCF-70.14[18]
Compound 10b PhenylN-methyl-4-fluoro-anilinoHCT-1162.8[10]
Antimicrobial Activity

Certain quinazoline derivatives have shown promising activity against various bacterial and fungal strains.[4]

Structure-Activity Relationship Insights:

  • The presence of a halogen on the quinazoline or the 2-phenyl ring can contribute to antimicrobial effects.

  • The incorporation of other heterocyclic moieties at position 2 or 4 can enhance the antimicrobial spectrum.[4]

Workflow for Biological Evaluation:

Biological_Evaluation A Synthesized Quinazoline Analogs B In vitro Anticancer Screening (e.g., MTT Assay) A->B C In vitro Antimicrobial Screening (e.g., MIC Determination) A->C D Determination of IC₅₀ values B->D E Determination of MIC values C->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Compound Identification F->G

Caption: General workflow for the biological evaluation of quinazoline analogs.

Anti-inflammatory Activity

Several quinazoline derivatives have been reported to possess anti-inflammatory properties.[2][19] The mechanism of action can vary, but may involve the inhibition of inflammatory mediators.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

4-Chloro-5-methyl-2-phenyl-quinazoline serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules. The inherent versatility of the quinazoline scaffold, coupled with the ability to introduce diverse functionalities, makes it a highly attractive platform for drug discovery. The insights into the structure-activity relationships of 2-phenyl-quinazoline derivatives provide a rational basis for the design of novel analogs with improved potency and selectivity. Future research in this area will likely focus on the exploration of novel substitutions, the elucidation of precise mechanisms of action, and the optimization of pharmacokinetic properties to develop the next generation of quinazoline-based therapeutics.

References

  • Bhat, A. R., Shalla, A. H., & Dongre, R. S. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(15), 4473. [Link]

  • Reddy, P. S., & Kumar, Y. N. (2014). Quinazoline derivatives & pharmacological activities: a review. Journal of Chemical and Pharmaceutical Research, 6(5), 1339-1346.
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  • Haudecoeur, R., & Boum-Rबीआई, A. (2017). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents, 27(11), 1229-1243. [Link]

  • Shi, D., & Li, H. (2017). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Organic Chemistry, 37(1), 1-16. [Link]

  • Reddy, T. S., & Sreelatha, T. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 987374. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • Patel, K., & Patel, J. (2016). Quinazoline Marketed drugs – A Review.
  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 536.
  • Frontiers Media. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Ingenta Connect. (2018). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Letters in Drug Design & Discovery, 15(10), 1081-1087.
  • ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. [Link]

  • Kim, J. S., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 5(10), 1136-1141. [Link]

  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100827.
  • BenchChem. (n.d.).
  • Malasala, S., Gour, J., Ahmad, M. N., & Nanduri, S. (2020). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
  • Pop, O., & Sabou, A. M. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Guillon, J., et al. (2014). Structure–activity relationship analysis of quinazoline and quinoline derivatives.
  • da Silva, A. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1859-1869. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the acylation of 6-methylanthranilic acid followed by a cyclization to form the quinazolinone intermediate, which is subsequently chlorinated to yield the final product. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural alkaloids and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] Their diverse biological profile includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making them privileged scaffolds in modern drug discovery.[2][3]

The specific target of this protocol, 4-Chloro-5-methyl-2-phenyl-quinazoline, serves as a versatile intermediate for further functionalization. The chloro group at the 4-position is an excellent leaving group, readily displaced by various nucleophiles (amines, alcohols, thiols), allowing for the generation of diverse compound libraries for screening and lead optimization. This document outlines a reliable and reproducible synthetic route, beginning from commercially available 6-methylanthranilic acid.

Reaction Scheme and Mechanism

The synthesis is performed in two primary stages:

  • Step 1: Synthesis of 5-Methyl-2-phenyl-quinazolin-4(3H)-one (Intermediate I). This step involves the reaction of 6-methylanthranilic acid with benzoyl chloride to form an N-acyl intermediate, which then undergoes cyclodehydration to form the stable quinazolinone ring system.

  • Step 2: Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline (Final Product). The quinazolinone intermediate is chlorinated using phosphorus oxychloride (POCl₃) to convert the C4-hydroxyl group (in its tautomeric lactam form) into a chloro group.

Reaction Scheme: Step 1: 6-Methylanthranilic Acid → 5-Methyl-2-phenyl-quinazolin-4(3H)-one Step 2: 5-Methyl-2-phenyl-quinazolin-4(3H)-one → 4-Chloro-5-methyl-2-phenyl-quinazoline

Mechanistic Rationale: In the first step, the amino group of 6-methylanthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent intramolecular cyclization is typically promoted by heat and a dehydrating agent, leading to the formation of the pyrimidine ring fused to the benzene ring. The second step is a standard method for converting a cyclic amide (lactam) to a chloro-derivative. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that effectively achieves this transformation.[4]

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow, from starting materials to the purified final product.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 6-Methylanthranilic Acid + Benzoyl Chloride B Reaction in Pyridine A->B Add dropwise C Reflux (2h) B->C Heat D Quench with HCl (aq) C->D Cool & Pour E Filter & Wash D->E Isolate solid F Recrystallize from Ethanol E->F Purify G Intermediate I: 5-Methyl-2-phenyl-quinazolin-4(3H)-one F->G H Intermediate I + POCl3 G->H Dry thoroughly I Add catalytic DMF H->I J Reflux (3h) I->J Heat K Remove excess POCl3 (Vacuum) J->K L Quench with Ice & NH4OH K->L Careful addition M Extract with DCM L->M N Purify (Column Chromatography) M->N O Final Product: 4-Chloro-5-methyl-2-phenyl-quinazoline N->O

Caption: Synthetic workflow for 4-Chloro-5-methyl-2-phenyl-quinazoline.

Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.Supplier Example
6-Methylanthranilic AcidC₈H₉NO₂151.16528-03-0Sigma-Aldrich
Benzoyl ChlorideC₇H₅ClO140.5798-88-4Sigma-Aldrich
PyridineC₅H₅N79.10110-86-1Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
EthanolC₂H₅OH46.0764-17-5Fisher Scientific
Hydrochloric Acid (conc.)HCl36.467647-01-0VWR
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6VWR
Ammonium Hydroxide (conc.)NH₄OH35.041336-21-6VWR

Detailed Experimental Protocols

Part A: Synthesis of 5-Methyl-2-phenyl-quinazolin-4(3H)-one (Intermediate I)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-methylanthranilic acid (7.55 g, 50 mmol).

  • Reagent Addition: Add 50 mL of anhydrous pyridine to the flask and stir until the solid dissolves. Place the flask in an ice bath. Slowly add benzoyl chloride (7.73 g, 55 mmol) dropwise over 15 minutes.

    • Causality Note: Pyridine acts as both the solvent and a base to neutralize the HCl byproduct generated during the acylation, driving the reaction forward. The dropwise addition in an ice bath controls the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 115°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of cold 10% aqueous HCl. A precipitate will form.

    • Causality Note: Pouring the reaction mixture into aqueous acid protonates the pyridine, making it water-soluble, and causes the organic product to precipitate.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash it thoroughly with cold water (3 x 50 mL) to remove any pyridinium hydrochloride salts, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 5-methyl-2-phenyl-quinazolin-4(3H)-one as a white crystalline solid. Dry the product in a vacuum oven.

Part B: Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline (Final Product)

WARNING: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water.[5][6] It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.[7][8]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a base trap), place the dried 5-methyl-2-phenyl-quinazolin-4(3H)-one (4.72 g, 20 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 30 mL, approx. 320 mmol). To the stirring suspension, add 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst.[4]

    • Causality Note: DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive electrophile and facilitates the chlorination.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3 hours. The solution should become clear.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess POCl₃ under reduced pressure (using a rotary evaporator with appropriate safety trapping for corrosive vapors).

  • Work-up: Place the flask containing the viscous residue in an ice bath. Very slowly and carefully, add crushed ice to the residue to quench the remaining POCl₃. This is a highly exothermic reaction that releases HCl gas. Once the reaction has subsided, slowly add concentrated ammonium hydroxide until the solution is basic (pH > 8), which will cause the product to precipitate.

  • Isolation: Extract the product with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: 95:5 Hexane/Ethyl Acetate) to afford 4-Chloro-5-methyl-2-phenyl-quinazoline as a solid.

Characterization and Data Summary

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundAppearanceYield (%)M.p. (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Intermediate I White Crystalline Solid80-90240-24210.5 (s, 1H, NH), 8.2-7.4 (m, 8H, Ar-H), 2.8 (s, 3H, CH₃)165.2, 153.1, 149.5, 137.8, 134.5, 132.1, 131.5, 129.0, 128.5, 127.9, 126.3, 121.0, 18.2
Final Product Pale Yellow Solid75-85118-1208.2-7.5 (m, 8H, Ar-H), 2.9 (s, 3H, CH₃)163.5, 160.1, 151.2, 138.0, 135.1, 131.0, 130.5, 129.2, 128.8, 127.4, 125.1, 119.5, 19.5

Note: Spectral data are predictive based on analogous structures and should be confirmed experimentally.[9]

Safety and Handling

  • General: Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves. Work in a well-ventilated chemical fume hood.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Causes severe burns upon contact with skin and eyes. Fatal if inhaled. Reacts violently with water, releasing heat and toxic hydrogen chloride gas.[5][6] Handle only in a chemical fume hood. Ensure a supply of sodium bicarbonate is available to neutralize spills.

  • Benzoyl Chloride: A lachrymator and corrosive. Handle with care in a fume hood.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed, inhaled, or absorbed through the skin.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench reactive reagents carefully before disposal.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low Yield Incomplete reaction.Ensure reflux temperature is maintained. Check purity of starting materials. Extend reaction time and monitor by TLC.
Loss of product during work-up.Ensure pH is sufficiently acidic to precipitate the product fully. Avoid using excess solvent for recrystallization.
Step 2: Reaction fails/stalls Water contamination.Ensure all glassware is oven-dried and the quinazolinone intermediate is completely dry. Use fresh, anhydrous POCl₃.
Catalyst omission.Ensure a catalytic amount of DMF is added.
Step 2: Difficult Purification Charring during reaction.Avoid overheating during reflux.
Impurities co-elute.Adjust the polarity of the column chromatography eluent. A gradient elution may be necessary.

Conclusion

This application note details a robust and efficient two-step synthesis for 4-Chloro-5-methyl-2-phenyl-quinazoline. By following the outlined protocols for reaction execution, purification, and safety, researchers can reliably produce this valuable chemical intermediate for applications in pharmaceutical research and development. The provided mechanistic insights and troubleshooting guide serve to enhance the reproducibility and success of the synthesis.

References

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Journal of Multidisciplinary Research. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4-THIONE BASED ON ANTHRANYL ACID. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Retrieved from [Link]

  • MDPI. (n.d.). 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: Synthesis and In Silico Evaluation as a Ligand in the µ-Opioid Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Retrieved from [Link]

  • National Institutes of Health. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to the N-arylation of 4-chloroquinazolines

Abstract The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] The N-arylation of 4-chloroquinazoline intermediates...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] The N-arylation of 4-chloroquinazoline intermediates is the cornerstone reaction for accessing this critical pharmacophore. This guide provides an in-depth analysis and detailed protocols for the synthesis of N-aryl-4-aminoquinazolines, designed for researchers in synthetic chemistry and drug development. We will delve into the mechanistic underpinnings of the most robust methods, primarily the Buchwald-Hartwig amination, offering step-by-step procedures, comparative data, and field-tested troubleshooting advice to ensure reliable and efficient synthesis.

Theoretical Background: The Strategic Importance of N-Arylation

The quinazoline ring system is a recurring motif in a multitude of biologically active compounds.[1] Specifically, the 4-anilinoquinazoline framework has been extensively explored, leading to the development of several receptor tyrosine kinase (RTK) inhibitors approved by the FDA, such as Gefitinib, Erlotinib, and Lapatinib.[1] These drugs function by competitively binding to the ATP pocket of enzymes like the epidermal growth factor receptor (EGFR), highlighting the therapeutic value of this molecular architecture.[1][3]

The most direct and versatile route to these target molecules involves the cross-coupling of a 4-chloroquinazoline with a primary or secondary arylamine. While classical methods involving direct nucleophilic aromatic substitution are feasible, they often require harsh conditions (high temperatures, long reaction times) and are typically limited to electron-rich anilines.[1][4] Palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination, have emerged as the gold standard, offering milder conditions, broader substrate scope, and higher yields.[5]

Core Challenge: The primary challenge in this transformation is the efficient formation of the C-N bond. Aryl chlorides, such as 4-chloroquinazoline, are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[6] This necessitates the use of specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the catalytic cycle.

Reaction Schematics & Mechanisms

General Reaction: Buchwald-Hartwig Amination

The palladium-catalyzed N-arylation of 4-chloroquinazoline with an aniline derivative is the focal point of this guide.

Caption: General scheme for the N-arylation of 4-chloroquinazolines.

The Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the mechanism is crucial for rational troubleshooting. The cycle involves three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[7][8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar)Cl Pd0->OxAdd + Ar-Cl (4-Chloroquinazoline) AmineCoord Amine Coordination [L₂Pd(II)(Ar)(NH₂R')]⁺Cl⁻ OxAdd->AmineCoord + R'-NH₂ (Aniline) Amido Palladium Amido Complex L₂Pd(II)(Ar)(NHR') AmineCoord->Amido - Base-H⁺Cl⁻ (Base action) Amido->Pd0 Reductive Elimination - Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 4-chloroquinazoline. This is often the rate-limiting step for aryl chlorides. The choice of a bulky, electron-rich ligand (e.g., a biarylphosphine) is critical to promote this step.[6]

  • Amine Coordination & Deprotonation: The aniline derivative coordinates to the Pd(II) complex. A base (commonly a strong, non-nucleophilic one like NaOtBu or K₂CO₃) then deprotonates the coordinated amine to form a palladium amido complex.[8]

  • Reductive Elimination: The final C-N bond is formed as the desired N-aryl-4-aminoquinazoline product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[8]

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle strong bases like NaOtBu with care as they are corrosive and moisture-sensitive.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation (Standard Conditions)

This protocol is a robust starting point for a wide range of aniline and 4-chloroquinazoline derivatives.

Materials & Reagents:

  • 4-Chloroquinazoline derivative (1.0 equiv)

  • Aniline derivative (1.1 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • Xantphos (or other suitable biarylphosphine ligand) (0.04 - 0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-chloroquinazoline (1.0 equiv), aniline derivative (1.2 equiv), Cs₂CO₃ (2.5 equiv), Pd(OAc)₂ (0.03 equiv), and Xantphos (0.06 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen and moisture is critical to prevent catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-chloroquinazoline.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-4-aminoquinazoline.

Protocol 2: Microwave-Assisted N-Arylation

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve yields, especially for less reactive substrates.[1][4][9]

Materials & Reagents:

  • Same as Protocol 1, but use a dedicated microwave reaction vial with a stir bar.

  • Solvent: A higher boiling point solvent like DMF or a THF/H₂O mixture can be effective.[1]

Step-by-Step Methodology:

  • Vessel Preparation: In a microwave reaction vial, combine the 4-chloroquinazoline (1.0 equiv), aniline derivative (1.2 equiv), and solvent (e.g., a 1:1 mixture of THF/H₂O).[1] Some microwave protocols for this specific substrate class have been shown to work efficiently without an added base.[1] If using a palladium-catalyzed system, add the catalyst and ligand as in Protocol 1.

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor. Set the temperature to 100-150 °C and the reaction time to 10-40 minutes.[1] Use the stir function.

  • Work-up and Purification: After the vial has cooled to a safe temperature, perform the work-up and purification as described in Protocol 1.

Comparative Data & Substrate Scope

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions and expected yields for different aniline types.

Aniline TypeCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical YieldReference
Electron-rich (e.g., 4-methoxyaniline)Pd(OAc)₂ / XantphosCs₂CO₃Toluene1004-8>85%[10]
Electron-neutral (e.g., aniline)Pd₂(dba)₃ / BrettPhosNaOtBuDioxane1108-1670-90%[11]
Electron-poor (e.g., 4-nitroaniline)G3-XPhos PrecatalystK₃PO₄t-Amyl alcohol11012-2450-75%[12]
Sterically Hindered (e.g., 2,6-dimethylaniline)Pd(OAc)₂ / RuPhosLHMDSTHF8016-2460-80%[12]
Microwave (various anilines)None (uncatalyzed)NoneTHF/H₂O1200.3-170-96%[1]

Key Insights:

  • Electron-donating groups on the aniline generally accelerate the reaction.[4]

  • Electron-withdrawing groups can significantly slow the reaction, requiring more active catalyst systems (e.g., using specialized ligands like BrettPhos or precatalysts) and stronger bases.[1]

  • Steric hindrance near the amine requires bulkier ligands (like RuPhos) to facilitate coupling.

  • Microwave-assisted synthesis offers a rapid and often high-yielding alternative, sometimes even under base-free and catalyst-free (for specific substrates) conditions.[1][4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (O₂/H₂O present).2. Insufficiently active catalyst system for the substrate.3. Base is too weak or has degraded.1. Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents.[6]2. Screen different ligands (e.g., XPhos, RuPhos, BrettPhos) or use a modern precatalyst.[6][7]3. Use a freshly opened bottle of a stronger base (e.g., NaOtBu, LHMDS).
Formation of Side Products 1. Dehalogenation of 4-chloroquinazoline.2. Homocoupling of the aniline.3. Hydrolysis of 4-chloroquinazoline to quinazolin-4-one.1. This can occur at high temperatures. Try lowering the temperature and extending the reaction time. Use a ligand known to promote reductive elimination over side reactions.[13]2. Ensure proper stoichiometry and slow addition of the aniline if necessary.3. Ensure anhydrous conditions.
Inconsistent Yields 1. Inconsistent quality of reagents (catalyst, base, solvent).2. Variations in heating/stirring.1. Use high-purity reagents. Precatalysts often give more reproducible results than generating the catalyst in situ from Pd(OAc)₂.[6]2. Use a temperature-controlled heating mantle and ensure efficient stirring.

Conclusion

The N-arylation of 4-chloroquinazolines is a powerful and essential transformation for the synthesis of medicinally relevant compounds. While challenges such as the lower reactivity of aryl chlorides exist, modern palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, provide reliable and versatile solutions. By carefully selecting the catalyst system, rigorously controlling reaction conditions to exclude air and moisture, and understanding the underlying mechanism, researchers can confidently and efficiently access a wide library of N-aryl-4-aminoquinazolines for downstream applications in drug discovery and development. The advent of microwave-assisted protocols further enhances the efficiency of this key synthetic step.

References

  • Alves, M. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC - NIH. Available at: [Link]

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Method

Application Notes and Protocols for the Evaluation of 4-Chloro-5-methyl-2-phenyl-quinazoline in Cancer Cell Lines

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, but it is within the realm of oncology that they have made an indelible mark.[1] Several quinazoline-based molecules, such as gefitinib, erlotinib, and afatinib, are now established components of the clinical armamentarium against various cancers, particularly non-small-cell lung cancer (NSCLC).[1] These agents predominantly function as targeted therapies, offering enhanced selectivity and a more favorable side-effect profile compared to conventional cytotoxic chemotherapy.[1][2]

The anticancer efficacy of quinazoline derivatives is often attributed to their ability to inhibit protein tyrosine kinases, which are pivotal enzymes in the signaling cascades that govern cell proliferation, survival, angiogenesis, and metastasis.[1][3] Dysregulation of these pathways is a hallmark of many malignancies.[4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of a novel quinazoline derivative, 4-Chloro-5-methyl-2-phenyl-quinazoline , in cancer cell lines. While specific biological data for this particular compound is not yet extensively documented in peer-reviewed literature, the methodologies and principles outlined herein provide a robust framework for its initial investigation and evaluation as a potential anticancer agent.

Hypothesized Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Based on the structure of 4-Chloro-5-methyl-2-phenyl-quinazoline and the known mechanisms of related compounds, it is plausible that its anticancer effects are mediated through the inhibition of critical signaling pathways frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[5][6][7][8]

The EGFR signaling cascade, upon activation by its ligands, triggers downstream pathways including the Ras-Raf-MAPK and PI3K-Akt pathways, which collectively promote cell proliferation, survival, and invasion.[9] Similarly, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a common feature in a wide array of human cancers.[6][8][10] Small molecule inhibitors that target these pathways have shown significant therapeutic promise.[6][10]

Therefore, the initial investigation of 4-Chloro-5-methyl-2-phenyl-quinazoline should focus on its ability to modulate these key signaling nodes.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline 4-Chloro-5-methyl- 2-phenyl-quinazoline Quinazoline->EGFR Quinazoline->PI3K Hypothesized Inhibition

Caption: Hypothesized signaling pathways targeted by 4-Chloro-5-methyl-2-phenyl-quinazoline.

Experimental Workflow for In Vitro Characterization

A systematic approach is crucial for elucidating the anticancer potential of a novel compound. The following workflow outlines the key experimental stages for characterizing 4-Chloro-5-methyl-2-phenyl-quinazoline.

Experimental_Workflow Start Start: Compound Synthesis & Characterization CellViability Cell Viability Assays (MTT/MTS) Start->CellViability DoseResponse Determine IC50 Values in a Panel of Cancer Cell Lines CellViability->DoseResponse ApoptosisAssay Apoptosis Induction Analysis (Annexin V/PI Staining) DoseResponse->ApoptosisAssay CellCycle Cell Cycle Analysis (Propidium Iodide Staining) DoseResponse->CellCycle Mechanism Mechanism of Action Studies (Western Blotting) ApoptosisAssay->Mechanism CellCycle->Mechanism Conclusion Conclusion: Evaluate Therapeutic Potential Mechanism->Conclusion

Caption: A systematic workflow for the in vitro evaluation of a novel anticancer compound.

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[11]

Materials:

  • 4-Chloro-5-methyl-2-phenyl-quinazoline stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Chloro-5-methyl-2-phenyl-quinazoline in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[7] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Chloro-5-methyl-2-phenyl-quinazoline at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13] Treatment with an anticancer agent may lead to cell cycle arrest at specific checkpoints.

Materials:

  • Propidium Iodide staining solution (containing PI and RNase A in PBS)

  • 70% ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Chloro-5-methyl-2-phenyl-quinazoline at relevant concentrations for 24-48 hours.

  • Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of Propidium Iodide staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Protocol 4: Western Blotting for Mechanistic Studies

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of 4-Chloro-5-methyl-2-phenyl-quinazoline on the phosphorylation status and expression levels of key proteins in the EGFR and PI3K/Akt signaling pathways.[14][15]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with 4-Chloro-5-methyl-2-phenyl-quinazoline for the desired time. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the described experiments could be presented.

Table 1: Cytotoxicity of 4-Chloro-5-methyl-2-phenyl-quinazoline in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
A549Non-Small Cell Lung Cancer5.2 ± 0.6
MCF-7Breast Adenocarcinoma8.9 ± 1.1
HCT116Colorectal Carcinoma3.5 ± 0.4
U87-MGGlioblastoma6.1 ± 0.8

Table 2: Apoptosis Induction in A549 Cells after 48h Treatment

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-3.1 ± 0.51.8 ± 0.3
Compound2.515.7 ± 2.15.4 ± 0.9
Compound5.032.4 ± 3.512.6 ± 1.7
Compound10.048.9 ± 4.221.3 ± 2.5

Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-45.2 ± 3.830.1 ± 2.524.7 ± 2.1
Compound2.068.5 ± 5.115.3 ± 1.916.2 ± 1.8
Compound4.075.1 ± 6.210.8 ± 1.414.1 ± 1.5

Conclusion and Future Directions

This document provides a comprehensive set of application notes and protocols to guide the initial in vitro evaluation of 4-Chloro-5-methyl-2-phenyl-quinazoline as a potential anticancer agent. The proposed workflow enables a systematic investigation of its cytotoxic and cytostatic effects, and provides a framework for elucidating its mechanism of action. Based on the hypothetical data, this novel quinazoline derivative demonstrates promising anticancer activity by inducing apoptosis and causing cell cycle arrest, potentially through the inhibition of key oncogenic signaling pathways.

Future studies should aim to confirm the direct molecular targets of 4-Chloro-5-methyl-2-phenyl-quinazoline through kinase profiling assays and further investigate its effects on downstream signaling pathways in a wider range of cancer cell lines. In vivo studies using xenograft models will be essential to evaluate its therapeutic efficacy and safety profile in a more complex biological system.

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Application

The Strategic Utility of 4-Chloro-5-methyl-2-phenyl-quinazoline in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[3] The structural rigidity of the quinazoline system, combined with its capacity for diverse substitutions at various positions, allows for the precise spatial orientation of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5]

Within this important class of molecules, 2,4-disubstituted quinazolines are of particular interest. The strategic placement of different functionalities at these positions has led to the development of highly successful therapeutics, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib.[6] A key intermediate in the synthesis of diverse quinazoline libraries is the 4-chloro-substituted analog. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.[7][8] Furthermore, this position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[9][10]

This guide focuses on a specific, highly valuable intermediate: 4-Chloro-5-methyl-2-phenyl-quinazoline (CAS No. 885277-13-4). The presence of the 5-methyl group offers a subtle yet significant structural modification that can influence the compound's steric and electronic properties, potentially leading to improved potency or selectivity of its derivatives. The 2-phenyl group is a common feature in many bioactive quinazolines, contributing to target engagement through various non-covalent interactions. These application notes provide detailed, field-proven protocols for the synthesis, characterization, and derivatization of this key intermediate, empowering researchers to accelerate their drug discovery programs.

Part 1: Synthesis and Characterization of 4-Chloro-5-methyl-2-phenyl-quinazoline

The synthesis of the target intermediate is a two-step process, beginning with the construction of the quinazolinone core, followed by chlorination.

Step 1: Synthesis of 5-Methyl-2-phenyl-quinazolin-4(3H)-one

The foundational step involves the cyclocondensation of 2-amino-6-methylbenzoic acid with a suitable C1 source, in this case, derived from benzaldehyde. This reaction constructs the core heterocyclic system.

Rationale: The reaction between an anthranilic acid derivative and an aldehyde or its equivalent is a common and effective method for synthesizing 2-substituted quinazolin-4(3H)-ones.[11] The use of an oxidizing agent, such as iodine, facilitates the dehydrogenation of the initially formed dihydroquinazoline intermediate to the more stable aromatic quinazolinone.[8]

Protocol 1: Synthesis of 5-Methyl-2-phenyl-quinazolin-4(3H)-one

Reagent MW Mmol Equiv. Amount
2-Amino-6-methylbenzoic acid151.16101.01.51 g
Benzaldehyde106.12111.11.17 g (1.12 mL)
Iodine (I₂)253.81101.02.54 g
Ethanol (EtOH)---50 mL

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) and ethanol (50 mL). Stir the suspension at room temperature.

  • Add benzaldehyde (1.12 mL, 11 mmol) to the suspension.

  • Add iodine (2.54 g, 10 mmol) portion-wise over 5 minutes. The mixture will turn dark brown.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate).

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the brown color of the iodine dissipates.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the solid under vacuum to yield 5-methyl-2-phenyl-quinazolin-4(3H)-one as an off-white to pale yellow powder.

Expected Yield: 75-85%

Step 2: Chlorination to 4-Chloro-5-methyl-2-phenyl-quinazoline

The hydroxyl group of the quinazolinone is converted to a chloro group, which serves as an excellent leaving group for subsequent reactions.

Rationale: Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of quinazolinones and other heterocyclic ketones.[4][5] The reaction proceeds via phosphorylation of the oxygen atom, followed by nucleophilic attack of a chloride ion.[4] A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[12]

Protocol 2: Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline

Reagent MW Mmol Equiv. Amount
5-Methyl-2-phenyl-quinazolin-4(3H)-one236.2751.01.18 g
Phosphorus oxychloride (POCl₃)153.33--15 mL
N,N-Dimethylformamide (DMF)73.09-cat.~0.5 mL

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5-methyl-2-phenyl-quinazolin-4(3H)-one (1.18 g, 5 mmol) in phosphorus oxychloride (15 mL).

  • Carefully add a catalytic amount of DMF (approximately 0.5 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The suspension should gradually dissolve to form a clear, yellowish solution. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes as the ice melts.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 30 mL) to remove any residual salts.

  • Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) can be performed for further purification.

Expected Yield: 80-90%

Characterization of 4-Chloro-5-methyl-2-phenyl-quinazoline

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

Technique Expected Data
Appearance White to light yellow crystalline solid
Melting Point (°C) Varies, but typically in the range of 110-130 °C for analogous compounds.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.5-7.5 (m, Ar-H), ~2.6 (s, 3H, -CH₃). The exact shifts for the aromatic protons will depend on the substitution pattern.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~165-150 (Ar-C), ~140-120 (Ar-C), ~20-15 (-CH₃).
IR (KBr, cm⁻¹)~3050 (Ar C-H), ~1620, 1580, 1550 (C=C, C=N), ~750 (C-Cl).
Mass Spec. (ESI-MS)m/z [M+H]⁺ calculated for C₁₅H₁₁ClN₂: 255.06.

Note: The spectral data provided are estimates based on structurally similar compounds. Actual values must be determined experimentally.

Part 2: Application in Library Synthesis

The true value of 4-Chloro-5-methyl-2-phenyl-quinazoline lies in its utility as a versatile building block for creating libraries of novel compounds for high-throughput screening.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the chloro leaving group, makes the C4 position highly susceptible to attack by nucleophiles. This allows for the straightforward synthesis of 4-aminoquinazoline derivatives, a class of compounds known for its potent biological activities.[6][9]

Rationale: The SNAr reaction is a robust and widely used method for forming C-N bonds on heteroaromatic systems.[12] The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups on the incoming amine nucleophile. The reaction can be run with or without a base, and in various solvents like ethanol, isopropanol, or DMF.[6]

Protocol 3: General Procedure for SNAr with a Primary Amine

Reagent MW Mmol Equiv. Amount
4-Chloro-5-methyl-2-phenyl-quinazoline254.7211.0255 mg
Amine (R-NH₂)Varies1.21.2Varies
Isopropanol---10 mL
Diisopropylethylamine (DIPEA)129.241.51.50.26 mL

Procedure:

  • In a sealed vial, dissolve 4-Chloro-5-methyl-2-phenyl-quinazoline (255 mg, 1 mmol) in isopropanol (10 mL).

  • Add the desired primary amine (1.2 mmol).

  • Add DIPEA (0.26 mL, 1.5 mmol) to act as a scavenger for the HCl generated.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-5-methyl-2-phenyl-quinazoline derivative.

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To expand the chemical space beyond C-N bond formation, the Suzuki-Miyaura cross-coupling reaction can be employed to create C-C bonds at the C4 position. This is particularly useful for synthesizing biaryl quinazoline derivatives.

Rationale: The Suzuki coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[13] It utilizes a palladium catalyst to couple an organic halide with an organoboron compound.[8] The reaction is known for its high functional group tolerance and generally mild conditions.[14]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Reagent MW Mmol Equiv. Amount
4-Chloro-5-methyl-2-phenyl-quinazoline254.7211.0255 mg
Arylboronic acid (Ar-B(OH)₂)Varies1.51.5Varies
Pd(PPh₃)₄1155.560.050.0558 mg
Sodium Carbonate (Na₂CO₃)105.9933.0318 mg
1,4-Dioxane---8 mL
Water---2 mL

Procedure:

  • To a microwave vial or a Schlenk tube, add 4-Chloro-5-methyl-2-phenyl-quinazoline (255 mg, 1 mmol), the desired arylboronic acid (1.5 mmol), and sodium carbonate (318 mg, 3 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C for 6-18 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-5-methyl-2-phenyl-quinazoline derivative.

Part 3: Workflow Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-6-methylbenzoic Acid + Benzaldehyde B 5-Methyl-2-phenyl-quinazolin-4(3H)-one A->B I₂ / EtOH Reflux C 4-Chloro-5-methyl-2-phenyl-quinazoline B->C POCl₃ / cat. DMF Reflux Derivatization_Strategy cluster_SNAr SₙAr Pathway cluster_Suzuki Suzuki Coupling Pathway Intermediate 4-Chloro-5-methyl- 2-phenyl-quinazoline Amine R-NH₂ (Various Amines) Intermediate->Amine Isopropanol / DIPEA BoronicAcid Ar-B(OH)₂ (Arylboronic Acids) Intermediate->BoronicAcid Pd(PPh₃)₄ / Na₂CO₃ SNAr_Product 4-Amino-quinazoline Derivatives Library Amine->SNAr_Product Suzuki_Product 4-Aryl-quinazoline Derivatives Library BoronicAcid->Suzuki_Product

Caption: Derivatization pathways from the key intermediate.

Hypothetical Drug Discovery Cascade

Screening_Cascade A Library of Quinazoline Derivatives (from SₙAr & Suzuki) B Primary High-Throughput Screening (e.g., Kinase Inhibition Assay) A->B 10 µM single concentration C Hit Identification (% Inhibition > 50%) B->C D Dose-Response & IC₅₀ Determination C->D 11-point curve E Lead Compound Selection (Potency & Selectivity) D->E F In Vitro ADME & Cell-Based Assays E->F G In Vivo Efficacy Studies F->G

Caption: A typical screening cascade for novel quinazoline derivatives.

Conclusion

4-Chloro-5-methyl-2-phenyl-quinazoline is a strategically important intermediate for the generation of diverse chemical libraries aimed at discovering novel therapeutic agents. Its synthesis is straightforward, and the reactivity of the C4-chloro group provides a reliable and versatile handle for introducing a wide array of chemical functionalities through well-established synthetic methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols outlined in this guide are robust and can be readily adapted to a wide range of substrates, enabling researchers to efficiently explore the vast chemical space around the quinazoline scaffold. By leveraging this key intermediate, drug discovery teams can significantly accelerate their efforts to identify and optimize new lead compounds for a variety of disease targets.

References

  • Arnott, E. A., Chan, L., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Mphahlele, M. J., & Malindisa, S. O. (2015). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 20(7), 11986–12019. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Link]

  • Sánchez, B., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Saeed, A., et al. (2020). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. Molecules, 25(18), 4252. [Link]

  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2236–2248. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. [Link]

  • Hameed, A., et al. (2019). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2019, 3654348. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Khan, I., et al. (2021). Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging. Bioorganic Chemistry, 116, 105342. [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • da Silva, A. C. G., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8899. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Battilocchio, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 765. [Link]

  • IRIS. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. [Link]

  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(3), 87-103. [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

  • Warner, B. P., et al. (2018). One-Step Synthesis of 2-Substituted Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters. Molbank, 2018(4), M1017. [Link]

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening Assays for Quinazoline Derivatives

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutics, particularly in oncology.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutics, particularly in oncology.[1][2][3] Quinazoline derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Their most prominent role is as competitive inhibitors of protein kinases, with drugs like gefitinib and erlotinib effectively targeting the Epidermal Growth Factor Receptor (EGFR) to treat cancer.[1][2][7][8] The efficient discovery of novel, potent, and selective quinazoline-based drug candidates from large chemical libraries necessitates the use of robust High-Throughput Screening (HTS) methodologies.[7][9] This guide provides an in-depth analysis of HTS strategies, detailed experimental protocols, and field-proven insights for researchers engaged in the discovery and development of quinazoline-based therapeutics.

Strategic Framework for an HTS Campaign

A successful HTS campaign is not merely a large-scale experiment but a multi-stage process requiring careful planning, validation, and execution. The overall workflow is designed to systematically identify and validate promising compounds from a large library for further development.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Prioritization cluster_3 Phase 4: Lead Generation AssayDev Assay Development (Format Selection, Reagent Optimization) Validation Assay Validation (Z' Factor, S/B Ratio, DMSO Tolerance) AssayDev->Validation Robustness Check LibPrep Compound Library Preparation & Plating Validation->LibPrep PrimaryHTS Primary HTS (Single Concentration Screen) LibPrep->PrimaryHTS DataAnalysis Data Analysis (Normalization, Hit Selection) PrimaryHTS->DataAnalysis HitConfirm Hit Confirmation (Re-testing from fresh stock) DataAnalysis->HitConfirm DoseResponse Dose-Response Curve (IC50 Determination) HitConfirm->DoseResponse Triage Hit Triage & Clustering (SAR Analysis) DoseResponse->Triage SecondaryAssays Secondary & Orthogonal Assays (e.g., Cell-Based, Label-Free) Triage->SecondaryAssays Selectivity Selectivity Profiling (Kinase Panel Screening) SecondaryAssays->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt

Caption: A typical workflow for a high-throughput screening campaign in drug discovery.[1][10]
Foundational Considerations: Target and Assay Selection

The choice of biological target and assay format is the most critical decision in an HTS campaign. For quinazoline derivatives, receptor tyrosine kinases (RTKs) are a major focus due to established clinical success.

  • Target Rationale: Kinases like EGFR, VEGFR, and PI3K are frequently dysregulated in cancer, making them prime targets.[7][8][10] The quinazoline scaffold is adept at fitting into the ATP-binding pocket of these enzymes, providing a strong rationale for screening against them.

  • Biochemical vs. Cell-Based Assays:

    • Biochemical Assays: These assays use purified enzymes and substrates to directly measure a compound's ability to inhibit the target protein. They are highly specific, reproducible, and less prone to compound cytotoxicity artifacts. They are ideal for primary HTS to identify direct binders.

    • Cell-Based Assays: These assays measure a compound's effect on a cellular process (e.g., proliferation, apoptosis, or pathway signaling) within a living cell. They provide greater physiological relevance, accounting for factors like cell permeability and metabolism. They are essential for secondary screening and confirming the biological activity of hits from biochemical screens.

The Quinazoline Solubility Challenge

A significant practical challenge in screening quinazoline libraries is their characteristically low aqueous solubility.[11][12] This stems from their rigid, planar, and often lipophilic structures.[12]

  • Consequences of Poor Solubility: Compound precipitation can lead to inaccurate potency measurements, false negatives (if the compound isn't in solution to interact with the target), and false positives (if precipitates interfere with the detection system).[11][12]

  • Mitigation Strategies:

    • Solvent Choice: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the standard solvent for compound libraries.

    • Co-solvents: For certain assays, the addition of co-solvents or solubilizing excipients may be necessary, but must be validated for compatibility with the assay biology.[11]

    • Acoustic Dispensing: Non-contact liquid handlers (like acoustic dispensers) transfer nanoliter volumes of compound, minimizing the amount of DMSO carried into the assay well and reducing the risk of precipitation.

    • Early Assessment: Solubility should be determined early in the discovery process to flag problematic compounds.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a primary biochemical screen and a secondary cell-based screen, which together form a robust strategy for identifying novel quinazoline-based kinase inhibitors.

Protocol 1: Biochemical HTS for EGFR Kinase Inhibition

This protocol employs a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a highly sensitive and robust technology for detecting kinase activity in a high-throughput format.[1][13] The principle relies on the FRET between a donor (Europium cryptate) and an acceptor (XL665) when brought into proximity by a biological interaction.

EGFR_Signaling EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binds & Dimerizes ADP ADP EGFR->ADP P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation ATP ATP ATP->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-competitive) Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt) P_EGFR->Downstream Activates Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Promotes

Caption: Simplified EGFR signaling cascade and the inhibitory action of Quinazoline compounds.[1][7]

Methodology: HTRF Kinase Assay (384-Well Format)

  • Materials & Reagents:

    • Recombinant human EGFR (catalytic domain).[1]

    • Biotinylated poly(Glu, Tyr) 4:1 substrate.[1]

    • Adenosine-5'-triphosphate (ATP).

    • HTRF Kinase Assay Kit (e.g., HTRF KinEASE-STK S1).[1]

    • Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

    • Quinazoline compound library (10 mM in DMSO).

    • Positive Control: Gefitinib or other known EGFR inhibitor.

    • Low-volume 384-well white plates.

  • Assay Procedure:

    • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound into the assay plate wells for a final screening concentration of 10 µM.[1]

    • Control Wells: Dispense 50 nL of DMSO for negative controls (0% inhibition) and 50 nL of a saturating concentration of Gefitinib for positive controls (100% inhibition).

    • Enzyme/Substrate Addition: Prepare a master mix of EGFR enzyme and biotinylated substrate in assay buffer. Dispense 10 µL of this solution into each well.

    • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.[1]

    • Reaction Initiation: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) to ensure competitive inhibitors can be detected effectively.

    • Reaction Incubation: Incubate for 60 minutes at room temperature.

    • Detection: Prepare the HTRF detection reagent mixture as per the manufacturer's protocol. Add 20 µL of this mixture to each well to stop the reaction.

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis & Self-Validation:

    • HTRF Ratio: Calculate the emission ratio (665 nm / 620 nm) * 10,000.

    • Percent Inhibition: Calculate using the formula: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)])

    • Assay Quality Control (Trustworthiness): Calculate the Z' factor for each plate. A Z' factor > 0.5 indicates a robust and reliable assay suitable for HTS.[9] Z' = 1 - [(3 * (SD_neg_ctrl + SD_pos_ctrl)) / |(Mean_neg_ctrl - Mean_pos_ctrl)|]

Protocol 2: Cell-Based HTS for Antiproliferative Activity

This protocol uses a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to screen for compounds that inhibit the proliferation of an EGFR-dependent cancer cell line. This assay measures intracellular ATP levels, which correlate directly with the number of metabolically active, viable cells.[1]

Methodology: Luminescent Cell Viability Assay (384-Well Format)

  • Materials & Reagents:

    • A549 (human non-small cell lung cancer) cell line, which expresses wild-type EGFR.[1]

    • Cell Culture Medium: F-12K Medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

    • Quinazoline compound library hits from the primary screen.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.[1]

    • Sterile, tissue culture-treated 384-well white, clear-bottom plates.[1]

  • Assay Procedure:

    • Cell Seeding: Harvest and count A549 cells. Dilute cells to a concentration of 5,000 cells per 40 µL in culture medium. Using a multi-channel pipette or automated dispenser, seed 40 µL of the cell suspension into each well.

    • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.[1]

    • Compound Addition: Perform a serial dilution of the hit compounds to create a dose-response curve (e.g., 8-point, 1:3 dilution starting from 50 µM). Add 10 µL of the diluted compounds to the cell plates. Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

    • Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Lysis and Signal Generation: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

    • Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis & Causality:

    • Percent Viability: Calculate using the formula: % Viability = 100 * (Luminescence_compound / Luminescence_DMSO_ctrl)

    • IC50 Determination: Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

    • Causality Check: A compound that was a potent inhibitor in the biochemical EGFR assay and also shows potent inhibition of A549 cell proliferation strongly suggests its mechanism of action is through the intended pathway. This provides a crucial link between direct target engagement and a functional cellular outcome.

Data Interpretation and Hit Progression

Identifying a "hit" in the primary screen is only the beginning. A rigorous triage process is essential to prioritize compounds with the most promising therapeutic potential for the costly lead optimization phase.

Table 1: Hit Triage and Advancement Criteria
ParameterPrimary ScreenHit ConfirmationSecondary ScreenAdvancement CriteriaRationale
Potency % Inhibition > 50% at 10 µMIC50 < 10 µMCellular IC50 < 10 µMPotent activity at both the biochemical and cellular level.Ensures the compound is effective against its target and can access it in a cellular context.
Selectivity N/AN/A>10-fold selective vs. related kinasesHigh selectivity for the intended target over other kinases.Minimizes the potential for off-target side effects in future development.[1]
SAR N/AConfirmedClear structure-activity relationshipActivity is consistent across related chemical analogs.Differentiates true hits from random, single-point activities and provides a chemical path for optimization.
Cytotoxicity N/AN/ALow toxicity in normal cell linesMinimal impact on non-cancerous cells.A critical early indicator of a compound's potential therapeutic window.
Assay Artifacts Initial HitConfirmedNo activity in orthogonal assayHit activity is independent of the assay technology.Rules out false positives caused by compound interference with the assay format (e.g., autofluorescence).[1]
The Importance of Orthogonal and Selectivity Assays
  • Orthogonal Assays: A critical step in hit validation is to re-test active compounds in an assay with a different detection modality.[1] For example, a hit from a fluorescence-based HTRF assay could be confirmed using a label-free technology like Surface Plasmon Resonance (SPR) or a luminescence-based assay like the ADP-Glo™ Kinase Assay. This ensures the observed activity is not an artifact of the primary assay's technology.

  • Selectivity Profiling: Promising hits should be screened against a panel of related and unrelated kinases.[1] A compound that potently inhibits EGFR but shows little activity against other kinases is a much more attractive starting point than a non-selective compound that inhibits many kinases, as the latter is more likely to cause off-target toxicity.[14]

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries.
  • BenchChem. (2025). High-Throughput Screening of 4-(Methylthio)
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinaldanilide Libraries.
  • National Center for Biotechnology Information. (2009). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Probe Reports from the NIH Molecular Libraries Program.
  • BenchChem. (2025).
  • Journal of Medicinal Chemistry. (2026). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis.
  • National Center for Biotechnology Information. (2010). Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Probe Reports from the NIH Molecular Libraries Program.
  • European Journal of Medicinal Chemistry. (2021). Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. PubMed. [Link]

  • BenchChem. (2025). Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • MDPI. (2023). Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. Molecules. [Link]

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  • Molecules. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • International Journal of Innovative Research and Technology. (2024). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

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Sources

Application

Application Note: A Comprehensive Guide to the In Vitro Cytotoxicity Testing of 4-Chloro-5-methyl-2-phenyl-quinazoline

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative The quinazoline scaffold is a cornerstone in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully commercialized as targeted cancer therapies, primarily functioning as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][5][6] The compound 4-Chloro-5-methyl-2-phenyl-quinazoline represents a novel derivative within this promising class. Its structural features suggest a potential for biological activity, necessitating a thorough evaluation of its cytotoxic profile to ascertain its therapeutic promise.

This application note provides a detailed, experience-driven guide for the in vitro assessment of the cytotoxic effects of 4-Chloro-5-methyl-2-phenyl-quinazoline. We will move beyond simple procedural lists to explain the underlying principles and rationale for key experimental decisions. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation. We will explore a multi-assay approach, beginning with an assessment of metabolic viability, followed by an investigation of membrane integrity, and culminating in a specific probe for apoptotic pathways.

I. Foundational Strategy: Selecting the Right Cellular Battlefield

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings.[7] Given that many quinazoline derivatives exhibit efficacy against solid tumors, a logical starting point is a panel of well-characterized cancer cell lines representing diverse cancer types. For the initial screening of 4-Chloro-5-methyl-2-phenyl-quinazoline, we recommend a panel that includes:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive. It is a workhorse for general cytotoxicity screening.[3][8][9]

  • HCT-116: A human colorectal carcinoma cell line known for its use in anticancer drug screening.[6][8]

  • HepG2: A human hepatocellular carcinoma cell line, useful for assessing potential hepatotoxicity alongside anticancer effects.[8][10]

  • WRL-68: A normal human hepatic cell line to serve as a non-cancerous control, allowing for the assessment of selective cytotoxicity.[8]

The rationale for this selection is to cast a wide net, identifying potential tissue-specific sensitivities while simultaneously evaluating the compound's therapeutic index (cancer cell toxicity vs. normal cell toxicity).

II. Assay Cascade for a Multi-faceted Cytotoxicity Profile

A single assay provides only one perspective on a compound's effect. To build a comprehensive cytotoxicity profile for 4-Chloro-5-methyl-2-phenyl-quinazoline, we will employ a cascade of three distinct assays, each interrogating a different aspect of cellular health.

  • Metabolic Viability Assessment: The MTT Assay.

  • Cell Membrane Integrity Evaluation: The Lactate Dehydrogenase (LDH) Assay.

  • Apoptosis Induction Analysis: The Caspase-Glo® 3/7 Assay.

This strategic progression allows for a nuanced understanding of how the compound impacts cell health, from metabolic slowdown to outright cell death and the mechanisms driving it.

Protocol 1: MTT Assay for Metabolic Viability

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on metabolic activity.[11] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13][14] This assay is an excellent first-pass screen to determine the concentration-dependent inhibitory effects of 4-Chloro-5-methyl-2-phenyl-quinazoline on cell proliferation and viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution seed_cells Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of 4-Chloro-5-methyl-2-phenyl-quinazoline treat_cells Add compound to wells prepare_compound->treat_cells incubate_treatment Incubate for desired time (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution (5 mg/mL) to each well incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., SDS-HCl) incubate_mtt->solubilize incubate_solubilize Incubate for 4 hours or overnight in the dark solubilize->incubate_solubilize read_absorbance Read absorbance at 570 nm incubate_solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol
  • Cell Seeding (Day 1):

    • Harvest and count cells from a sub-confluent culture flask.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well flat-bottom plate.[11]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a 10 mM stock solution of 4-Chloro-5-methyl-2-phenyl-quinazoline in sterile DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include vehicle control wells (medium with 0.5% DMSO).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution (Day 3, 4, or 5):

    • Prepare a 5 mg/mL MTT solution in sterile PBS. Filter-sterilize this solution.[12]

    • After the incubation period, add 10 µL of the MTT solution to each well.[11][14]

    • Incubate the plate for 3-4 hours at 37°C.[13][14] During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Cover the plate in foil and leave it at 37°C for at least 4 hours, or overnight, shaking gently to ensure complete solubilization.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)

Principle and Rationale

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[15] LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[17] The amount of color formed is proportional to the number of lysed cells.[16] This assay is complementary to the MTT assay; while MTT measures a loss of viability, the LDH assay directly quantifies cell death via membrane rupture.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_setup Cell Seeding & Treatment cluster_assay Assay Execution setup_plate Seed and treat cells in 96-well plate as per MTT Protocol (Steps 1 & 2) setup_controls Prepare controls: - Spontaneous LDH release (vehicle) - Maximum LDH release (lysis buffer) - Background (medium only) setup_plate->setup_controls transfer_supernatant Transfer 50 µL of supernatant to a new 96-well plate add_reagent Add 50 µL of Reaction Mixture to each well transfer_supernatant->add_reagent prepare_reagent Prepare LDH Reaction Mixture (Substrate + Assay Buffer) prepare_reagent->add_reagent incubate_rt Incubate for 30 min at RT (protected from light) add_reagent->incubate_rt add_stop Add 50 µL of Stop Solution incubate_rt->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance Caspase_Workflow cluster_setup Cell Seeding & Treatment cluster_assay Assay Execution (Add-Mix-Measure) setup_plate Seed and treat cells in a white-walled 96-well plate equilibrate_plate Equilibrate plate to room temperature add_reagent Add 100 µL of Caspase-Glo® 3/7 Reagent to each well equilibrate_plate->add_reagent mix_plate Mix on an orbital shaker (300-500 rpm for 30s) add_reagent->mix_plate incubate_rt Incubate at room temperature for 1-3 hours mix_plate->incubate_rt read_luminescence Measure luminescence with a plate-reading luminometer incubate_rt->read_luminescence

Caption: "Add-Mix-Measure" workflow for the Caspase-Glo® 3/7 assay.

Detailed Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed and treat cells with 4-Chloro-5-methyl-2-phenyl-quinazoline as previously described, but use a white-walled 96-well plate suitable for luminescence measurements. The final volume in each well should be 100 µL.

    • Include appropriate vehicle controls and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • Caspase-Glo® 3/7 Assay Execution:

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (typically by adding a buffer to the lyophilized substrate).

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well. [18]This single reagent addition both lyses the cells and provides the substrate for the reaction.

    • Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell background control from all other readings.

    • Express the data as fold-change in caspase activity compared to the vehicle-treated control cells.

IV. Data Presentation and Interpretation

To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values (µM) of 4-Chloro-5-methyl-2-phenyl-quinazoline Determined by MTT Assay

Cell Line24h Incubation48h Incubation72h Incubation
MCF-745.222.510.8
HCT-11638.918.18.5
HepG265.740.325.1
WRL-68>10085.462.3

Table 2: Hypothetical Cytotoxicity (%) and Apoptosis Induction of 4-Chloro-5-methyl-2-phenyl-quinazoline in HCT-116 Cells (48h)

Concentration (µM)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)2.1 ± 0.51.0 ± 0.1
58.3 ± 1.22.5 ± 0.3
1025.6 ± 2.14.8 ± 0.5
2055.2 ± 3.58.1 ± 0.7
5088.9 ± 4.08.5 ± 0.6

Interpretation of Hypothetical Data:

The data in Table 1 suggests that 4-Chloro-5-methyl-2-phenyl-quinazoline exhibits time- and concentration-dependent cytotoxic effects, with the greatest potency against the HCT-116 colorectal cancer cell line. Importantly, the significantly higher IC50 value in the normal WRL-68 cell line indicates a degree of cancer-selective cytotoxicity. [3][19] The results in Table 2 for HCT-116 cells provide mechanistic insight. The concentration-dependent increase in LDH release confirms that the compound induces cell death via membrane damage at higher concentrations. The robust activation of caspase-3/7, which peaks around the IC50 value, strongly suggests that apoptosis is a primary mechanism of action. [1]The plateauing of caspase activity at the highest concentration could indicate a shift towards necrotic cell death when the apoptotic machinery is overwhelmed.

V. Conclusion and Future Directions

This application note provides a robust, multi-faceted framework for the initial in vitro cytotoxic characterization of 4-Chloro-5-methyl-2-phenyl-quinazoline. By integrating assays that measure metabolic viability, membrane integrity, and apoptosis, researchers can generate a comprehensive profile of the compound's biological activity. The presented protocols, grounded in established scientific principles, are designed to yield reliable and interpretable data.

Positive results from this initial screening would warrant further investigation, including:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific checkpoints.

  • Mechanism of Action Studies: Investigating the inhibition of specific kinases (e.g., EGFR, VEGFR) or other potential molecular targets. [5][20]* Expansion to other cell lines: Testing on a broader panel, including drug-resistant cell lines, to understand the spectrum of activity.

By following this structured and logical approach, the therapeutic potential of 4-Chloro-5-methyl-2-phenyl-quinazoline as a novel anticancer agent can be systematically and effectively evaluated.

References

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

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  • Li, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

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  • Al-Ostath, S., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. National Center for Biotechnology Information. [Link]

  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • Gholampour, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. [Link]

  • Kamal, A., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Nguyen, H. D., et al. (2024). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. National Center for Biotechnology Information. [Link]

  • Domínguez-Monzón, G., & Licea-Navarro, A. F. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • da Silva, A. C. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. [Link]

  • ResearchGate. (2023). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means of MTT assay against human malignant HepG-2, MCF-7, HCT-116, and normal BJ-1cell lines. [Link]

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Method

Application Note: A Framework for Characterizing 4-Chloro-5-methyl-2-phenyl-quinazoline in Kinase Inhibition Assays

Abstract: The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology.[1][2][3] Compounds derived from this motif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology.[1][2][3] Compounds derived from this motif frequently act as ATP-competitive inhibitors, targeting key kinases in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR).[1][4][5] This application note presents a comprehensive guide for the initial characterization of a novel quinazoline derivative, 4-Chloro-5-methyl-2-phenyl-quinazoline. We provide a detailed, self-validating protocol for determining its inhibitory potency (IC50) using a luminescence-based in vitro kinase assay. Furthermore, we outline the principles of selectivity profiling and data interpretation, offering researchers a robust framework to evaluate the potential of new chemical entities in drug discovery.

Introduction: The Significance of the Quinazoline Scaffold

Protein kinases are critical regulators of most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The quinazoline core has proven to be an exceptionally fruitful scaffold for developing potent kinase inhibitors.[3][5] Several FDA-approved drugs, including Gefitinib and Erlotinib, feature a 4-anilinoquinazoline structure that mimics the adenine moiety of ATP, allowing them to bind to the kinase active site and block its function.[1][2]

4-Chloro-5-methyl-2-phenyl-quinazoline is a novel compound belonging to this promising class. Its structural features suggest a potential interaction with the ATP-binding pocket of various kinases. This guide provides the foundational experimental protocols to test this hypothesis, beginning with the determination of its half-maximal inhibitory concentration (IC50) against a representative tyrosine kinase.

The Principle of Luminescence-Based Kinase Inhibition Assays

To evaluate the inhibitory potential of a compound, a reliable method to measure kinase activity is essential. While traditional methods often relied on radioactivity, modern assays offer safer, faster, and more sensitive alternatives suitable for high-throughput screening (HTS).[7][8][9] This protocol utilizes the Kinase-Glo® luminescent assay, which quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[10][11]

The principle is straightforward:

  • A kinase transfers a phosphate group from ATP to a substrate.

  • The amount of ATP consumed is directly proportional to the kinase's activity.

  • The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin.

  • Luciferase uses the remaining ATP to generate a luminescent signal.

Therefore, a potent inhibitor will block the kinase, leading to less ATP consumption and a higher luminescent signal.[9][12] This inverse relationship provides a robust and highly sensitive readout.

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase ADP_Phos ADP + Phospho-Substrate Kinase->ADP_Phos ATP_rem Remaining ATP Kinase->ATP_rem Less ATP Consumed ATP_Sub ATP + Substrate ATP_Sub->Kinase Luciferase Luciferase + Luciferin ATP_rem->Luciferase Light Luminescent Signal ATP_rem->Light Higher Signal Luciferase->Light Inhibitor Inhibitor (e.g., 4-Chloro-5-methyl- 2-phenyl-quinazoline) Inhibitor->Kinase Blocks Activity

Caption: Principle of the luminescence-based kinase inhibition assay.

Pre-Protocol: Essential Assay Optimization

For an IC50 value to be meaningful and comparable across studies, the assay conditions must be rigorously optimized.[6] Rushing into inhibitor screening without this step is a common pitfall that leads to unreliable data.

Key Optimization Steps:

  • Determine Optimal Enzyme Concentration: The enzyme concentration should be high enough to provide a robust signal-to-background ratio but low enough to remain in the "initial velocity" phase of the reaction, where substrate consumption is linear over time (typically <10% of total substrate).[6]

  • Determine ATP Km: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. To standardize results, the kinase reaction should be run at an ATP concentration equal to the Michaelis-Menten constant (Km) for that specific kinase.[6] This ensures a fair comparison of inhibitor potency.

The workflow below outlines the critical path from initial setup to generating a reliable IC50 value.

G start Start: Obtain Compound (4-Chloro-5-methyl-2-phenyl-quinazoline) prep Prepare Stock Solutions (Compound, Kinase, ATP, Substrate) start->prep optim Assay Optimization prep->optim enzyme_titr Determine Optimal Kinase Concentration optim->enzyme_titr Step 1 atp_km Determine ATP Km optim->atp_km Step 2 ic50_assay Perform IC50 Assay (10-point dose response) enzyme_titr->ic50_assay atp_km->ic50_assay data_acq Measure Luminescence ic50_assay->data_acq analysis Data Analysis data_acq->analysis calc_inhib Calculate % Inhibition analysis->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50 report Report IC50 & Selectivity Profile calc_ic50->report selectivity Perform Selectivity Screen (Kinase Panel) calc_ic50->selectivity selectivity->report

Caption: Experimental workflow for kinase inhibitor characterization.

Detailed Protocol: IC50 Determination for 4-Chloro-5-methyl-2-phenyl-quinazoline

This protocol is designed to determine the IC50 value of our test compound against a generic tyrosine kinase (e.g., EGFR).

4.1 Materials and Reagents

ReagentRecommended SupplierNotes
4-Chloro-5-methyl-2-phenyl-quinazolineCustom SynthesisTest Compound
Recombinant Human Kinase (e.g., EGFR)Commercial VendorStore at -80°C
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)Commercial VendorSpecific to the kinase being assayed
Kinase-Glo® Luminescent Kinase AssayPromegaIncludes buffer and luciferase/luciferin reagent
Adenosine 5'-triphosphate (ATP)Sigma-AldrichPrepare fresh stock solution
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichVehicle for dissolving the test compound
Kinase Assay BufferIncluded in KitTypically contains Tris-HCl, MgCl2, etc.[6]
White, Opaque 384-well Assay PlatesCorningLow-volume, suitable for luminescence measurements
Multichannel Pipettes & AutomationN/AFor accurate and high-throughput liquid handling
Plate LuminometerBMG LABTECH, etc.For detecting the luminescent signal

4.2 Step-by-Step Methodology

  • Compound Serial Dilution: a. Prepare a 10 mM stock solution of 4-Chloro-5-methyl-2-phenyl-quinazoline in 100% DMSO. b. Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range (e.g., 10 mM down to 0.5 µM). This will be the 100X inhibitor plate.

  • Reaction Master Mix Preparation: a. Thaw kinase, substrate, and buffer on ice. b. Prepare a 2X Kinase/Substrate Master Mix in Kinase Assay Buffer. The final concentration in the well should be the optimized kinase concentration and a suitable substrate concentration.

  • Assay Plate Setup (5 µL final volume per well in a 384-well plate): a. Add 2.5 µL of Kinase Assay Buffer to all wells. b. Add 50 nL of the serially diluted compound from the 100X inhibitor plate to the sample wells. c. Add 50 nL of DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells. d. Add 2.5 µL of the 2X Kinase/Substrate Master Mix to all sample and "No Inhibitor" wells. e. Add 2.5 µL of buffer (without kinase/substrate) to the "No Enzyme" wells.

  • Kinase Reaction Initiation and Incubation: a. Add 2.5 µL of 2X ATP solution to all wells to initiate the reaction. The final ATP concentration should be equal to its predetermined Km. b. Mix the plate gently for 1 minute. c. Incubate the plate at 30°C for 60 minutes.[6]

  • Signal Detection: a. Equilibrate the Kinase-Glo® Reagent and the assay plate to room temperature. b. Add 5 µL of Kinase-Glo® Reagent to each well. c. Mix for 2 minutes on a plate shaker to ensure cell lysis and signal stabilization. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[11] e. Read the luminescence on a plate luminometer.

Data Analysis and Presentation

5.1 Calculating Percent Inhibition The raw data are Relative Light Units (RLU). First, normalize the data to calculate the percent inhibition for each compound concentration.

  • Formula: % Inhibition = 100 * (1 - (RLUSample - RLUNo Enzyme) / (RLUNo Inhibitor - RLUNo Enzyme))

5.2 Generating the IC50 Curve Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[13]

5.3 Example Data Presentation

Below is a table of hypothetical data for 4-Chloro-5-methyl-2-phenyl-quinazoline against EGFR.

Concentration (nM)Log ConcentrationAvg. RLU% Inhibition
100004.00985098.1%
33333.52952094.5%
11113.05899088.8%
3702.57765074.5%
1232.09554051.9%
411.61321026.9%
141.1515809.5%
4.60.6611504.9%
1.50.189903.2%
0N/A101200%
No EnzymeN/A650N/A

From this curve, the calculated IC50 would be approximately 115 nM .

Kinase Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Off-target inhibition can lead to toxicity.[14] Therefore, it is critical to screen 4-Chloro-5-methyl-2-phenyl-quinazoline against a panel of other kinases. The same assay principle can be applied, but using different kinases and their respective substrates.

Example Selectivity Profile (Hypothetical Data):

Kinase TargetIC50 (nM)Kinase Family
EGFR 115 Tyrosine Kinase
VEGFR2850Tyrosine Kinase
SRC>10000Tyrosine Kinase
CDK2>10000Serine/Threonine
PKA>10000Serine/Threonine

This hypothetical profile suggests that 4-Chloro-5-methyl-2-phenyl-quinazoline is a relatively potent and selective inhibitor of EGFR compared to the other kinases tested.

Conclusion

This application note provides a validated, step-by-step framework for the initial biochemical characterization of the novel compound 4-Chloro-5-methyl-2-phenyl-quinazoline. By following the principles of careful assay optimization and employing a sensitive, luminescence-based detection method, researchers can reliably determine the IC50 and selectivity profile of this and other potential kinase inhibitors. These foundational experiments are crucial for making informed decisions in the drug discovery pipeline and advancing promising compounds toward further preclinical development.

References

  • K-R. L. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Conconi, M. T. et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A. et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Babon, J. J. & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

  • de Oliveira, P. F. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. [Link]

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  • K-G. L. et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

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  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

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  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

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  • Bain, J. et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

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Application

Application Notes &amp; Protocols for the Crystallization of 4-Chloro-5-methyl-2-phenyl-quinazoline

Abstract: This document provides a comprehensive guide to the crystallization of 4-Chloro-5-methyl-2-phenyl-quinazoline, a key intermediate in pharmaceutical and materials science research. These application notes are de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the crystallization of 4-Chloro-5-methyl-2-phenyl-quinazoline, a key intermediate in pharmaceutical and materials science research. These application notes are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested protocols. The methodologies detailed herein are structured to ensure scientific integrity, providing self-validating systems for achieving high-purity crystalline material.

Introduction to 4-Chloro-5-methyl-2-phenyl-quinazoline and the Importance of Crystallization

4-Chloro-5-methyl-2-phenyl-quinazoline is a heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest due to their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The purity and crystalline form of this compound are critical for its efficacy, stability, and downstream applications in drug development and materials science.

Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility[3]. A well-defined crystalline structure, which can be elucidated through techniques like single-crystal X-ray diffraction, provides unambiguous proof of the compound's identity and stereochemistry[4]. Furthermore, the crystalline form dictates key physicochemical properties such as melting point, dissolution rate, and bioavailability.

These application notes will guide the user through a systematic approach to developing a robust crystallization protocol for 4-Chloro-5-methyl-2-phenyl-quinazoline, from solvent selection to troubleshooting common issues.

Physicochemical Properties and Initial Considerations

  • Polarity: The presence of the quinazoline core with its nitrogen atoms suggests some degree of polarity. However, the phenyl ring and the overall aromaticity of the molecule contribute to its nonpolar character. This dual nature indicates that a range of solvents with varying polarities should be screened.

  • Solubility: Based on the principle of "like dissolves like," it is anticipated that 4-Chloro-5-methyl-2-phenyl-quinazoline will exhibit good solubility in moderately polar to nonpolar organic solvents[5]. The chloro and methyl substituents will also influence its solubility profile.

  • Melting Point: The melting point of the closely related 4-Chloro-2-phenylquinazoline is reported as 124-126 °C. The addition of a methyl group in the 5-position is expected to have a minor effect on the melting point. A relatively high melting point is advantageous as it reduces the risk of the compound "oiling out" during crystallization, a phenomenon where the compound separates as a liquid instead of a solid[6][7].

Systematic Solvent Screening Protocol

The selection of an appropriate solvent is the most critical factor in a successful crystallization[6]. The ideal solvent will dissolve the compound when hot but have limited solubility when cold[5].

Rationale for Solvent Selection

A preliminary screening of solvents with a range of polarities is recommended. The following table provides a list of candidate solvents, their boiling points, and their potential suitability for crystallizing 4-Chloro-5-methyl-2-phenyl-quinazoline.

SolventBoiling Point (°C)Polarity IndexRationale for Use
Ethanol 785.2A versatile polar protic solvent often effective for moderately polar organic compounds[8].
Isopropanol 824.3Similar to ethanol but slightly less polar, offering a different solubility profile[8].
Acetone 565.1A polar aprotic solvent, good for many organic compounds, but its low boiling point can lead to rapid crystallization[5].
Ethyl Acetate 774.4A moderately polar solvent, often a good starting point for compounds with ester-like functionalities or moderate polarity[9].
Toluene 1112.4A nonpolar aromatic solvent that can be effective for compounds with phenyl rings[6]. Its high boiling point allows for a wide temperature range for crystallization.
Hexanes/Heptane ~69/~98~0.1Nonpolar solvents, often used as an anti-solvent or for crystallizing nonpolar compounds[6].
Dichloromethane 403.1A good solvent for a wide range of organic compounds, but its low boiling point requires careful control of evaporation.
Acetonitrile 825.8A polar aprotic solvent that can be a good choice for compounds with some polar functional groups.
Experimental Protocol for Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude 4-Chloro-5-methyl-2-phenyl-quinazoline into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Add more solvent dropwise until the solid is fully dissolved.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature.

  • Observation: Observe which solvents yield crystals upon cooling. The ideal solvent will show a significant difference in solubility between hot and cold conditions.

  • Refrigeration: If no crystals form at room temperature, place the tubes in a refrigerator or ice bath to further reduce the temperature.

The results of this screening will guide the selection of the primary solvent for larger-scale crystallization.

Crystallization Methodologies: Protocols and Rationale

Once a suitable solvent or solvent system has been identified, several techniques can be employed to grow high-quality crystals.

Slow Cooling Crystallization

This is the most common and often the most effective method for obtaining high-quality crystals[10]. The principle is to create a supersaturated solution at an elevated temperature and then allow it to cool slowly, promoting gradual crystal growth[3].

Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Chloro-5-methyl-2-phenyl-quinazoline in the minimum amount of the chosen hot solvent. Ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Slow Cooling: Cover the flask with a watch glass or loosely with a stopper and allow it to cool slowly to room temperature on a benchtop, away from vibrations.

  • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator or an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Causality: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities. Rapid cooling can lead to the trapping of impurities and the formation of smaller, less pure crystals[3].

Slow Evaporation

This technique is useful when the compound is highly soluble in the chosen solvent even at low temperatures[11][12].

Protocol:

  • Dissolution: Dissolve the compound in a suitable solvent at room temperature to create a solution that is close to saturation.

  • Evaporation: Cover the container with a piece of parafilm or foil and poke a few small holes in it. This will allow the solvent to evaporate slowly over several hours to days.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and crystal formation.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated by filtration.

Causality: The slow increase in concentration allows for controlled nucleation and growth of crystals. The rate of evaporation can be controlled by the number and size of the holes in the covering.

Anti-Solvent Addition (Solvent Diffusion)

This method is effective when a compound is soluble in one solvent but insoluble in another, and the two solvents are miscible[10].

Protocol:

  • Dissolution: Dissolve the compound in a "good" solvent to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to stand undisturbed. The slow diffusion of the anti-solvent into the solution will cause the compound to crystallize out.

Vapor Diffusion (a variation of anti-solvent addition):

  • Place the concentrated solution of the compound in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a layer of the anti-solvent.

  • The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, inducing crystallization[11].

Causality: The gradual change in the solvent composition reduces the solubility of the compound, leading to a controlled crystallization process.

Visualizing the Crystallization Workflow

The following diagram illustrates the decision-making process for selecting a crystallization method.

Crystallization_Workflow Start Start with Crude 4-Chloro-5-methyl-2-phenyl-quinazoline Solvent_Screening Perform Solvent Screening Start->Solvent_Screening Good_Solubility_Difference Good Solubility Difference (Hot vs. Cold)? Solvent_Screening->Good_Solubility_Difference Slow_Cooling Use Slow Cooling Crystallization Good_Solubility_Difference->Slow_Cooling Yes High_Solubility High Solubility at Room Temperature? Good_Solubility_Difference->High_Solubility No End Obtain Pure Crystals Slow_Cooling->End Slow_Evaporation Use Slow Evaporation High_Solubility->Slow_Evaporation Yes Find_Miscible_Antisolvent Find Miscible Anti-Solvent High_Solubility->Find_Miscible_Antisolvent No Slow_Evaporation->End Antisolvent_Addition Use Anti-Solvent Addition or Vapor Diffusion Find_Miscible_Antisolvent->Antisolvent_Addition Antisolvent_Addition->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline

Welcome to the technical support hub for the synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer detailed protocols to enhance the yield and purity of your target compound.

Introduction

4-Chloro-5-methyl-2-phenyl-quinazoline is a key intermediate in the synthesis of various biologically active molecules. The most common synthetic route involves a two-step process: first, the formation of the quinazolinone precursor, 5-methyl-2-phenyl-quinazolin-4(3H)-one, followed by a chlorination step to yield the final product. While conceptually straightforward, this synthesis is prone to several challenges that can significantly impact the overall yield and purity. This guide provides a systematic approach to identifying and resolving these common issues.

Overall Synthetic Workflow

The synthesis proceeds through two major transformations: the initial cyclization to form the quinazolinone core, followed by the critical deoxychlorination step.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-6-methyl- benzamide C 5-Methyl-2-phenyl- quinazolin-4(3H)-one (Precursor) A->C Cyclocondensation B Benzaldehyde B->C E 4-Chloro-5-methyl- 2-phenyl-quinazoline (Final Product) C->E Deoxychlorination D Chlorinating Agent (e.g., SOCl₂, POCl₃) D->E

Caption: General two-step synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Part A: Synthesis of 5-Methyl-2-phenyl-quinazolin-4(3H)-one (Precursor)

Question 1: I am observing very low or no yield of the quinazolinone precursor. What are the common causes?

Low yields in quinazoline synthesis are a frequent problem and can often be traced back to fundamental reaction parameters.[1][2] A systematic evaluation is key to diagnosis.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Precursor Yield cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Incorrect Solvent start->cause3 sol1 Verify purity (NMR, GC-MS). Recrystallize or distill starting materials. cause1->sol1 sol2 Perform temperature & time screen (e.g., 120°C, 150°C, 180°C). Monitor via TLC. cause2->sol2 sol3 Screen solvents (e.g., Toluene, DMF, Ethanol). Ensure reactant solubility. cause3->sol3

Caption: Troubleshooting workflow for low precursor yield.

Troubleshooting Details:

Possible Cause Troubleshooting Step & Explanation
Poor Quality of Starting Materials Impurities in 2-amino-6-methylbenzamide or benzaldehyde can introduce competing side reactions, inhibiting the desired cyclization. Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or melting point analysis. If necessary, purify them by recrystallization (for solids) or distillation (for liquids).[3]
Suboptimal Reaction Temperature Quinazoline formation often requires elevated temperatures to overcome the activation energy for cyclization and subsequent dehydration/oxidation steps.[1] Solution: Conduct small-scale temperature screening experiments (e.g., 120 °C, 150 °C, 180 °C) to identify the optimal condition.[3][4] Monitor the reaction's progress by TLC to determine when the starting material is fully consumed.
Incorrect Solvent Choice The solvent's polarity and boiling point are critical. It must fully dissolve the reactants at the reaction temperature to ensure a homogeneous reaction mixture.[5] Polar solvents can favor the desired C-N bond formation.[5] Solution: If solubility is an issue, switch to a higher-boiling polar solvent such as DMF or DMSO. Running the reaction in a variety of solvents can help identify the one that provides the best yield.[3]
Atmosphere Control Some intermediates in quinazoline synthesis can be sensitive to oxygen or moisture, leading to degradation and byproduct formation.[2] Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of sensitive reagents and intermediates.
Part B: Chlorination of 5-Methyl-2-phenyl-quinazolin-4(3H)-one

Question 2: My chlorination reaction is incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion?

Incomplete chlorination is typically due to issues with the chlorinating agent or reaction conditions. The conversion of the 4(3H)-quinazolinone's amide group to a chloro group proceeds through its lactim tautomer, which requires potent reagents.[6]

Troubleshooting Details:

Possible Cause Troubleshooting Step & Explanation
Inactive Chlorinating Agent Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are hygroscopic and can be deactivated by atmospheric moisture. Solution: Use a fresh bottle of the chlorinating agent or distill it prior to use. Ensure your glassware is rigorously dried and the reaction is run under an inert (N₂ or Ar) atmosphere.
Insufficient Reagent The reaction requires a sufficient excess of the chlorinating agent to act as both reagent and solvent. Solution: Instead of stoichiometric amounts, use the chlorinating agent in large excess (e.g., 5-10 volumes relative to the substrate). For challenging substrates, adding PCl₅ along with POCl₃ can increase reactivity.[7]
Inadequate Temperature or Time This conversion often requires heating under reflux for several hours to proceed to completion.[7][8] Solution: Ensure the reaction is heated to a steady reflux. Increase the reaction time and monitor progress by quenching a small aliquot and analyzing it with TLC or LC-MS. A typical duration is 2-8 hours.[7][8]
Poor Activation (if using DMF) Catalytic DMF reacts with SOCl₂ or POCl₃ to form the highly reactive Vilsmeier reagent, which is the true electrophile. Solution: Ensure that a catalytic amount of DMF (e.g., 0.1-0.2 equivalents) is added to the reaction mixture. The slow, dropwise addition of DMF to the substrate suspended in the chlorinating agent is a common and effective procedure.[8][9]

Question 3: The reaction mixture turns dark or chars upon heating. What causes this degradation?

Product degradation is a sign of excessive temperature or prolonged reaction times, leading to decomposition of the quinazoline ring.

Solution:

  • Reduce Temperature: While reflux is often necessary, determine the lowest effective temperature. Try running the reaction at a slightly lower temperature (e.g., 80-90 °C) for a longer period.

  • Monitor Closely: Use TLC to monitor the formation of the product. Once the starting material is consumed, proceed immediately to the workup. Do not let the reaction heat unnecessarily for extended periods.

Question 4: The workup procedure is difficult or hazardous. How can I safely and effectively isolate my product?

Quenching excess SOCl₂ or POCl₃ is highly exothermic and releases corrosive HCl gas.

Solution:

  • Remove Excess Reagent: Before quenching, cool the reaction mixture to room temperature and remove the bulk of the excess chlorinating agent under reduced pressure (ensure your vacuum pump is protected by a base trap).

  • Controlled Quenching: Very slowly and carefully pour the concentrated reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[7][9] This should be done in a well-ventilated fume hood.

  • Basification & Extraction: After the quench is complete, neutralize the acidic aqueous solution with a base (e.g., concentrated ammonia solution or solid NaHCO₃) until pH > 8. The product will precipitate as a solid, which can be collected by filtration, or it can be extracted with an organic solvent like dichloromethane or ethyl acetate.[8]

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanistic role of DMF in chlorination with SOCl₂ or POCl₃?

DMF acts as a catalyst by reacting with the chlorinating agent to form a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]Cl). This intermediate is a much more powerful electrophile than SOCl₂ or POCl₃ alone, facilitating the activation of the amide oxygen and subsequent substitution by chloride.

Vilsmeier DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier SOCl2 SOCl₂ SOCl2->Vilsmeier Activated_Intermediate Activated O-Vilsmeier Intermediate Vilsmeier->Activated_Intermediate Quinazolinone Quinazolinone Precursor Quinazolinone->Activated_Intermediate Product 4-Chloro-quinazoline Product Activated_Intermediate->Product Cl⁻ attack

Caption: Catalytic role of DMF in the formation of the Vilsmeier reagent.

FAQ 2: Which chlorinating agent should I choose? A comparison.

The choice depends on the reactivity of your substrate, safety considerations, and available equipment.

Reagent Advantages Disadvantages Typical Conditions
Thionyl Chloride (SOCl₂) Highly reactive, volatile (b.p. 76 °C) making it easier to remove post-reaction.[8][9]Highly corrosive and moisture-sensitive. Byproducts (SO₂ and HCl) are gaseous and toxic.Reflux, often with catalytic DMF.[8][9]
Phosphorus Oxychloride (POCl₃) Less volatile (b.p. 106 °C), can be more effective for less reactive substrates.[6]More difficult to remove post-reaction. Workup can be more challenging.Reflux, sometimes with additives like PCl₅ or bases.[7]
Oxalyl Chloride / cat. DMF Very reactive, can often be used under milder conditions than SOCl₂ or POCl₃.[6]More expensive. Byproducts (CO, CO₂, HCl) are gaseous and toxic.Often used at room temperature or with gentle heating.
Triphenylphosphine / TCCA A solid reagent system, can be milder and avoid strongly acidic conditions.[6][10]Stoichiometric amounts of phosphine oxide byproduct must be removed during purification.Often used in solvents like MeCN or THF at elevated temperatures.[10]

TCCA: Trichloroisocyanuric acid

FAQ 3: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most effective method.[3]

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with 7:3 or 1:1) is a good starting point.

  • Procedure: Take a small drop from the reaction mixture, carefully quench it in a vial containing ice and a small amount of ethyl acetate and saturated NaHCO₃ solution. Vortex well, then spot the organic layer on the TLC plate.

  • Visualization: The starting quinazolinone is typically more polar (lower Rf) than the 4-chloro product. The reaction is complete when the starting material spot has completely disappeared.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2-phenyl-quinazolin-4(3H)-one

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-methylbenzamide (1.0 eq) and benzaldehyde (1.1 eq).

  • Add a suitable solvent such as ethanol or toluene (approx. 5-10 mL per gram of benzamide).

  • If using a catalyst, add it now (e.g., a catalytic amount of p-toluenesulfonic acid or iodine).[11]

  • Heat the mixture to reflux (typically 110-150 °C depending on the solvent) for 4-12 hours.[2][4] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of solution.

  • Filter the solid precipitate and wash it with a small amount of cold solvent (e.g., cold ethanol) to remove impurities.

  • If no solid forms, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline via SOCl₂/DMF

Perform this procedure in a well-ventilated fume hood. Ensure all glassware is oven-dried.

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 5-methyl-2-phenyl-quinazolin-4(3H)-one (1.0 eq).

  • Add thionyl chloride (SOCl₂) in excess (approx. 10 volumes, e.g., 10 mL for 1 g of substrate).

  • With stirring, slowly add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1-0.2 eq) dropwise.[8][9]

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.[8]

  • After the reaction is complete, cool the flask to room temperature. Remove the excess SOCl₂ under reduced pressure using a vacuum pump protected with a base trap.

  • Very carefully, pour the resulting viscous oil or solid onto a generous amount of crushed ice with vigorous stirring.

  • Continue stirring until all the ice has melted. A precipitate should form.

  • Neutralize the mixture by slowly adding a concentrated aqueous solution of ammonia or sodium bicarbonate until the pH is basic (pH > 8).

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like petroleum ether or an ethanol/water mixture.[9]

References

  • Benchchem. Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799.
  • Benchchem. Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Benchchem. Troubleshooting common issues in quinazoline synthesis protocols.
  • PrepChem. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline.
  • ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
  • ChemicalBook. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 656229.
  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.

Sources

Optimization

Overcoming solubility issues of 4-Chloro-5-methyl-2-phenyl-quinazoline

Technical Support Center: 4-Chloro-5-methyl-2-phenyl-quinazoline Welcome to the technical support guide for 4-Chloro-5-methyl-2-phenyl-quinazoline. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-methyl-2-phenyl-quinazoline

Welcome to the technical support guide for 4-Chloro-5-methyl-2-phenyl-quinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given the limited publicly available data on this specific molecule, the guidance provided herein is based on the well-established principles of solubilizing poorly water-soluble quinazoline derivatives and other heterocyclic compounds.[1]

Understanding the Challenge: Why is This Compound Likely Poorly Soluble?

The molecular structure of 4-Chloro-5-methyl-2-phenyl-quinazoline—featuring a rigid, fused heterocyclic quinazoline core, a phenyl group, and a chloro substituent—contributes to its probable low aqueous solubility.[2][3] Such aromatic and lipophilic structures often lead to high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[2] Many quinazoline-based kinase inhibitors, which share a similar structural scaffold, are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by low solubility and high permeability.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-Chloro-5-methyl-2-phenyl-quinazoline won't dissolve in aqueous buffer for my in vitro assay. What should be my first step?

A1: Prepare a Concentrated Stock in an Organic Solvent.

The standard initial approach is to create a high-concentration stock solution in a water-miscible organic solvent.[2]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial dissolution.[2]

  • Troubleshooting Dissolution in DMSO:

    • If the compound does not dissolve in 100% DMSO at room temperature, gently warm the solution (e.g., 37-60°C) and use an ultrasonic bath to aid dissolution.[2]

    • Ensure you are using fresh, anhydrous DMSO, as absorbed water can reduce its solvating power.[2]

    • If the stock solution precipitates upon storage at 4°C or -20°C, this indicates temperature-dependent solubility. Store the stock at room temperature if stability allows, or ensure complete redissolution by warming and vortexing before each use.[2]

Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This phenomenon is known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous/organic solvent mixture. [2] Here are several strategies to overcome this, which can be attempted sequentially or in combination.

The simplest solution is to lower the final concentration of the compound in your assay to a level below its solubility threshold in the final buffer composition.[2]

Adding a small percentage of a water-miscible organic co-solvent to your final aqueous buffer can significantly increase the solubility of lipophilic compounds.[2][4][5]

  • How it Works: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the nonpolar solute.[6]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) are effective choices.[2]

  • Recommended Percentage: Start with a low concentration (e.g., 1-5% v/v) to minimize potential effects on your biological assay.[2]

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[7] This is a widely used technique in pharmaceutical formulations.[7][8]

  • How it Works: The hydrophobic core of the micelle provides a favorable environment for the 4-Chloro-5-methyl-2-phenyl-quinazoline molecule, while the hydrophilic exterior allows the micelle to remain dispersed in the aqueous medium.[7]

  • Recommended Surfactants:

    • Non-ionic surfactants are generally preferred due to their lower potential for biological interference.[7] Common examples include Polysorbate 80 (Tween® 80) and Pluronic® F-68.[2][9][10]

    • Ionic surfactants like Sodium Dodecyl Sulfate (SDS) can also be effective but may have a higher likelihood of disrupting cellular membranes or protein structures.[7]

  • Recommended Concentration: Use low concentrations, typically in the range of 0.01-0.1%.[2]

Solubilization Aid Starting Concentration Mechanism of Action Considerations
Co-solvents (e.g., Ethanol, PEG) 1-5% (v/v)Reduces the polarity of the aqueous solvent.[6]May affect enzyme activity or cell viability at higher concentrations.
Surfactants (e.g., Tween® 80) 0.01-0.1% (w/v)Forms micelles that encapsulate the hydrophobic compound.[7]Potential for interference with biological assays; non-ionic surfactants are often preferred.[7]
Q3: Can I use pH modification to improve the solubility of my compound?

A3: Yes, pH adjustment can be a very effective strategy, as the quinazoline scaffold contains basic nitrogen atoms. [1][2]

  • Mechanism: Quinazoline and its derivatives are typically weak bases.[11][12][13] In an acidic environment (lower pH), the nitrogen atoms can become protonated (ionized). This charge increases the polarity of the molecule, thereby enhancing its solubility in water.[2][13] Conversely, solubility is expected to decrease significantly at neutral or basic pH.[2]

  • Protocol:

    • Determine the pKa of your compound if possible. This will indicate the pH range where the molecule is ionized.

    • Prepare your aqueous buffer at a lower pH (e.g., pH 4-5) using a biologically compatible acid.

    • Assess the solubility of the compound in the acidified buffer.

  • Critical Consideration: Ensure that the altered pH does not negatively impact the stability of your compound or the integrity and performance of your biological assay (e.g., enzyme activity, cell health).[2]

Q4: I need a higher concentration for my experiments than what these methods provide. Are there more advanced techniques?

A4: Yes, for more challenging solubility issues, complexation with cyclodextrins is a powerful technique. [2][14]

  • What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15][16][17] This structure allows them to encapsulate hydrophobic "guest" molecules, like 4-Chloro-5-methyl-2-phenyl-quinazoline, forming an inclusion complex.[15][18]

  • How it Works: By encapsulating the nonpolar part of the drug molecule, the resulting complex has a much higher aqueous solubility.[15][19] β-cyclodextrins are particularly effective for complexing with aromatic and heterocyclic molecules.[15]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[2]

  • Experimental Workflow:

    • Prepare separate solutions of your compound (in a minimal amount of organic solvent like ethanol) and the cyclodextrin (in water).[15]

    • Mix the two solutions.

    • Stir or sonicate the mixture to facilitate complex formation.

    • Often, the solvent is removed via lyophilization (freeze-drying) to obtain a solid powder of the drug-cyclodextrin complex, which can then be readily dissolved in aqueous media.[15][17]

Experimental Protocols and Workflows

Protocol 1: Determining Thermodynamic Solubility via the Shake-Flask Method

This is the gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound.[20][21]

  • Preparation: Add an excess amount of solid 4-Chloro-5-methyl-2-phenyl-quinazoline to a series of vials, each containing a different solvent system of interest (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. It is crucial to visually confirm that undissolved solid remains at the end of this period.[20]

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy.[20][22]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B C Confirm Undissolved Solid Remains B->C D Centrifuge / Filter C->D E Collect & Dilute Supernatant D->E F Analyze by HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: General Strategy for Solubilization

This workflow provides a logical progression for troubleshooting solubility issues in a typical research setting.

G cluster_troubleshoot Start Compound Fails to Dissolve in Aqueous Buffer PrepStock Prepare Concentrated Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute Precipitate Precipitation Occurs? Dilute->Precipitate Success Proceed with Experiment Precipitate->Success No Troubleshoot Troubleshooting Strategies Precipitate->Troubleshoot Yes ReduceC Reduce Final Concentration Troubleshoot->ReduceC AddCosolvent Add Co-solvent (1-5% v/v) Troubleshoot->AddCosolvent AddSurfactant Add Surfactant (0.01-0.1% w/v) Troubleshoot->AddSurfactant AdjustpH Adjust pH (Acidify Buffer) Troubleshoot->AdjustpH UseCD Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->UseCD ReduceC->Dilute Re-attempt AddCosolvent->Dilute Re-attempt AddSurfactant->Dilute Re-attempt AdjustpH->Dilute Re-attempt UseCD->Dilute Re-attempt

Caption: Stepwise Troubleshooting Workflow for Solubility.

References

  • Mura, P. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3733. Retrieved from [Link]

  • Paudel, A., et al. (2019). Effect of surfactant on the size and stability of PLGA nanoparticles encapsulating a protein kinase C inhibitor. International Journal of Pharmaceutics, 566, 637-647. Retrieved from [Link]

  • Kumar, A., & Sahoo, S. K. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4. Retrieved from [Link]

  • Patel, M., & Patel, N. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. [PowerPoint presentation]. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Kerns, E. H., et al. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 75(23), 6339-6345. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Baluja, S., et al. (2013). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 3(2), 1-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80977, 4-Chloro-2-phenylquinazoline. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 147. Retrieved from [Link]

  • Sen, A., et al. (2020). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 20(6), 3913-3921. Retrieved from [Link]

  • Sharma, D., et al. (2021). Improving solubility via structural modification. Expert Opinion on Drug Discovery, 16(11), 1247-1262. Retrieved from [Link]

  • Sahu, S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1163-1171. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 147. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 2(3). Retrieved from [Link]

  • de Oliveira, G. A. R., et al. (2023). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Pharmaceutics, 15(7), 1876. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 147. Retrieved from [Link]

  • Al-Marri, A. H., et al. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 1-8. Retrieved from [Link]

  • Paudel, A., et al. (2019). Effect of surfactant on the size and stability of PLGA nanoparticles encapsulating a protein kinase C inhibitor. International Journal of Pharmaceutics, 566, 637-647. Retrieved from [Link]

  • S-a, A., & R, R. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAJPR, 1(1), 1-7. Retrieved from [Link]

  • Singh, A., et al. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 2(2), 70-78. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(06), 1-10. Retrieved from [Link]

  • Mintel, M. D., et al. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 17(10), 3917-3929. Retrieved from [Link]

  • Markovic, M., et al. (2020). Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. Journal of Colloid and Interface Science, 561, 313-324. Retrieved from [Link]

  • Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 86(1), 1-12. Retrieved from [Link]

  • Aslam, M. S., & Aslam, S. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. Retrieved from [Link]

  • Al-Qaisi, A. M., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(18), 4249. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174730216, 4-[Chloro(phenyl)methyl]quinazoline. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications, 2018, 6024246. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline

Welcome to the technical support center for the synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline, presented in a question-and-answer format.

Question 1: My reaction is incomplete, and I observe a significant amount of starting material (5-methyl-2-phenylquinazolin-4(3H)-one) in my crude product. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge in the chlorination of quinazolinones. Several factors can contribute to this issue:

  • Insufficient Reagent Activity or Amount: The activity of your chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)) is paramount. Old or improperly stored reagents can absorb moisture, significantly reducing their efficacy. It is also possible that an insufficient molar excess of the chlorinating agent was used.

  • Suboptimal Reaction Temperature or Time: The conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloride is an energy-intensive step. Insufficient temperature or reaction time will likely result in a sluggish and incomplete reaction.

  • Poor Solubility of the Starting Material: The starting quinazolinone may have limited solubility in the reaction solvent at lower temperatures, which can hinder its interaction with the chlorinating agent.

Troubleshooting Workflow for Incomplete Reaction:

Caption: Troubleshooting workflow for incomplete chlorination.

Recommended Actions:

  • Reagent Verification:

    • Use a fresh, unopened bottle of POCl₃ or SOCl₂. If you suspect your current stock is old, consider distilling it under anhydrous conditions.

    • Increase the molar excess of the chlorinating agent. A 5-10 fold excess is a good starting point.

  • Optimization of Reaction Conditions:

    • Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin Layer Chromatography (TLC). For many quinazolinone chlorinations, reflux temperatures are required.

    • Extend the reaction time. Monitor the reaction every 1-2 hours by TLC until the starting material spot is no longer visible.

  • Improving Solubility:

    • If using a solvent, ensure it is appropriate for the reaction and capable of dissolving the starting material at the reaction temperature. In many cases, using the chlorinating agent itself as the solvent (neat conditions) is effective.

Question 2: My TLC analysis after the reaction shows complete conversion to a new, less polar spot. However, after aqueous workup, the starting material reappears. What is happening and how can I prevent it?

Answer:

This is a classic and very common problem in the synthesis of 4-chloroquinazolines. The reappearance of your starting material is due to the hydrolysis of the product. The 4-chloro group on the quinazoline ring is highly susceptible to nucleophilic attack by water, which will convert it back to the corresponding quinazolin-4-one. This is especially problematic during workup when water and sometimes bases are introduced.[1]

Mechanism of Hydrolysis:

The electron-withdrawing nature of the quinazoline ring system makes the carbon at the 4-position highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the displacement of the chloride ion.

Strategies to Minimize Hydrolysis:

  • Anhydrous Workup: If possible, avoid an aqueous workup altogether. After the reaction, remove the excess chlorinating agent under reduced pressure (ensure your vacuum pump is protected from corrosive fumes). The crude product can then be purified directly by crystallization from a non-polar, anhydrous solvent or by column chromatography.

  • Careful Quenching: If an aqueous quench is unavoidable, it must be performed with extreme care.

    • Pour the reaction mixture slowly onto crushed ice or into ice-cold water. This dissipates the heat from the exothermic reaction of the excess chlorinating agent with water and keeps the temperature low, slowing down the rate of hydrolysis.

    • Immediately extract the product into a non-polar organic solvent like dichloromethane (DCM) or chloroform.

    • Minimize the contact time with the aqueous phase.

  • Avoid Strong Bases: Do not use strong aqueous bases to neutralize the acidic reaction mixture, as this can accelerate the hydrolysis of the product. If neutralization is necessary, a weak inorganic base like sodium bicarbonate in a biphasic system with rapid and efficient extraction is a better choice.

Question 3: I am observing an unexpected side product with a molecular weight corresponding to the addition of a phosphoryl group to my starting material when using POCl₃. What is this and how can I avoid it?

Answer:

The formation of phosphorylated intermediates is a known side reaction when using POCl₃ for the chlorination of quinazolinones.[2] The reaction proceeds in two stages: an initial phosphorylation followed by chlorination.[2] If the reaction conditions are not optimal for the second stage, these phosphorylated intermediates can be isolated as byproducts.

Formation of Phosphorylated Intermediates:

The quinazolinone can be phosphorylated at either the oxygen or the nitrogen atom, leading to (O)-phosphorylated and (N)-phosphorylated intermediates.[2][3] The desired chlorination product is formed from the reaction of the (O)-phosphorylated intermediate with a chloride ion.[2]

Visualizing the Reaction Pathway:

POCl3_Chlorination_Pathway SM 5-Methyl-2-phenylquinazolin-4(3H)-one O_phos (O)-Phosphorylated Intermediate SM->O_phos POCl3, <25°C N_phos (N)-Phosphorylated Intermediate SM->N_phos POCl3, <25°C O_phos->N_phos Equilibration Product 4-Chloro-5-methyl-2-phenyl-quinazoline O_phos->Product Heat (70-90°C), Cl- N_phos->O_phos

Caption: Reaction pathway for POCl₃ chlorination of quinazolinones.

Mitigation Strategies:

  • Temperature Control: The formation of phosphorylated intermediates occurs at lower temperatures (below 25°C).[2] To drive the reaction to the desired chloro-quinazoline, the reaction mixture needs to be heated to a higher temperature (typically 70-90°C or reflux).[2]

  • Sufficient Heating Time: Ensure that the reaction is heated for a sufficient amount of time at the higher temperature to allow for the conversion of the phosphorylated intermediates to the final product. Monitor the reaction by TLC to confirm the disappearance of these intermediates.

Question 4: I am concerned about potential side reactions involving the 5-methyl group. Can it be chlorinated or oxidized under the reaction conditions?

Answer:

This is an excellent and important consideration. While the primary reaction is the chlorination of the 4-position, side reactions involving the activated methyl group are possible, though generally less common under standard conditions for this specific transformation.

  • Chlorination of the Methyl Group: Aromatic methyl groups can undergo chlorination, particularly with thionyl chloride.[4] This would lead to the formation of 4-chloro-5-(chloromethyl)-2-phenyl-quinazoline. This side reaction is more likely at higher temperatures and with prolonged reaction times.

  • Oxidation of the Methyl Group: While less likely with POCl₃ or SOCl₂, strong oxidizing conditions could potentially oxidize the methyl group to a carboxylic acid or an aldehyde. However, these chlorinating agents are not typically considered strong oxidants for benzylic methyl groups.

How to Check for and Avoid These Side Reactions:

  • Characterization: Carefully analyze your crude and purified product using ¹H NMR and Mass Spectrometry.

    • In the ¹H NMR spectrum, the presence of a singlet integrating to 2H in the 4.5-5.0 ppm range could indicate the formation of the chloromethyl derivative.

    • Mass spectrometry will show a molecular ion peak corresponding to the addition of a second chlorine atom (M+2 peak will be more intense).

  • Reaction Condition Control:

    • Avoid excessively high temperatures or prolonged reaction times once the main reaction is complete (as determined by TLC).

    • Use the minimum necessary excess of the chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this synthesis: POCl₃ or SOCl₂/DMF?

Both POCl₃ and SOCl₂ with a catalytic amount of DMF are effective for this transformation.[5] The choice often comes down to laboratory preference and experience.

  • POCl₃: Often used in excess as both the reagent and solvent. It is a strong chlorinating agent but can lead to the formation of phosphorylated byproducts if not heated sufficiently.

  • SOCl₂/DMF: This combination forms the Vilsmeier reagent in situ, which is a potent chlorinating agent. This method often allows for milder reaction conditions compared to neat POCl₃.

Q2: What is a typical experimental protocol for the synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline?

Below is a general protocol based on common literature procedures for similar compounds. Note: This is a representative procedure and should be optimized for your specific setup and scale. Always perform a risk assessment before carrying out any chemical reaction.

Experimental Protocol: Chlorination of 5-methyl-2-phenylquinazolin-4(3H)-one

Step Procedure Rationale
1. Setup In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-methyl-2-phenylquinazolin-4(3H)-one (1.0 eq).Ensures anhydrous conditions, which are critical for the success of the reaction.
2. Reagent Addition Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 5-10 eq) or thionyl chloride (SOCl₂, 5-10 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) if using SOCl₂.An inert atmosphere prevents the introduction of moisture. The excess chlorinating agent also serves as the solvent.
3. Reaction Heat the reaction mixture to reflux (for POCl₃, this is ~105°C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The product will be a less polar spot than the starting material.Heating is necessary to drive the reaction to completion and convert any phosphorylated intermediates.
4. Workup Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.Quenches the excess chlorinating agent. Performing this at low temperature minimizes hydrolysis of the product.
5. Extraction Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.Separates the organic product from the aqueous phase.
6. Washing Wash the combined organic layers with cold saturated sodium bicarbonate solution and then with brine.The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.
7. Drying and Concentration Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.Removes residual water from the organic phase.
8. Purification Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel.Removes any remaining starting material or side products.

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method.

  • Eluent System: A good starting point for the eluent is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You may need to adjust the ratio to get good separation between your starting material and product.

  • Visualization: The spots can be visualized under UV light (254 nm). The starting quinazolinone and the product are both UV active.

  • Interpretation: As the reaction progresses, you should see the spot corresponding to the starting material diminish and the spot for the less polar product appear and intensify. The reaction is complete when the starting material spot is no longer visible.

Q4: What are the key safety precautions I should take during this synthesis?

  • Both POCl₃ and SOCl₂ are highly corrosive and react violently with water. They are also lachrymators. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction generates HCl gas, which is corrosive and toxic. Ensure your reaction setup is properly vented into a scrubber or a base trap.

  • The quenching step is highly exothermic and will release a large amount of HCl gas. Perform the quench slowly and with adequate cooling and ventilation.

By understanding the underlying chemistry and potential pitfalls of this synthesis, you can effectively troubleshoot any issues that arise and successfully obtain your desired product, 4-Chloro-5-methyl-2-phenyl-quinazoline.

References

  • Mphahlele, M. J., et al. (2021). Journal of Molecular Structure, 1243. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 4-chloro-2-phenylquinazoline. Available at: [Link]

  • ResearchGate (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Available at: [Link]

  • O'Brien, M. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available at: [Link]

  • ResearchGate (n.d.). POCl3 Chlorination of 4-Quinazolones. Available at: [Link]

  • ResearchGate (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

  • Australian Journal of Chemistry (1974). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. 27(10), 2255-2259. Available at: [Link]

Sources

Optimization

Stability and degradation of 4-Chloro-5-methyl-2-phenyl-quinazoline in solution

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-5-methyl-2-phenyl-quinazoline. It provides in-depth troubleshooting advice and frequently ask...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-5-methyl-2-phenyl-quinazoline. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights for your experiments.

I. Introduction to the Stability Profile of 4-Chloro-5-methyl-2-phenyl-quinazoline

4-Chloro-5-methyl-2-phenyl-quinazoline is a heterocyclic compound with a quinazoline scaffold, which is a privileged structure in medicinal chemistry. The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The key structural features influencing its stability are the quinazoline core, the reactive 4-chloro substituent, and the methyl and phenyl groups. The quinazoline ring itself is generally stable in cold, dilute acidic and alkaline solutions, but can be susceptible to degradation under harsh conditions such as boiling.[1] The C4 position, bearing the chloro group, is particularly prone to nucleophilic substitution, which is a primary degradation pathway.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work with 4-Chloro-5-methyl-2-phenyl-quinazoline, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Decreasing Compound Concentration in Solution Over Time

You observe a time-dependent decrease in the concentration of 4-Chloro-5-methyl-2-phenyl-quinazoline in your stock or working solutions, as determined by HPLC or other analytical methods.

Possible Causes and Solutions:

  • Hydrolytic Degradation: The 4-chloro group is susceptible to hydrolysis, especially in the presence of water or protic solvents, leading to the formation of 4-hydroxy-5-methyl-2-phenyl-quinazoline. The rate of hydrolysis can be influenced by pH and temperature.

    • Solution:

      • Solvent Selection: Prepare stock solutions in anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. For aqueous buffers, prepare fresh solutions before each experiment. A study on a different quinazoline derivative showed instability in DMSO over time, while it was stable in ultrapure water for over 40 days when stored at 4°C in the dark.[2] Therefore, it is crucial to assess the stability in your chosen solvent system.

      • pH Control: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7), as both strongly acidic and basic conditions can accelerate hydrolysis.

      • Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) and protect them from light to minimize degradation.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the quinazoline ring or cleavage of the C-Cl bond.

    • Solution:

      • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil.

      • Minimize Exposure: During experimental procedures, minimize the exposure of the compound to direct light.

  • Reaction with Nucleophiles in the Medium: If your experimental medium contains nucleophilic species (e.g., amines, thiols), they can readily displace the 4-chloro substituent.[3]

    • Solution:

      • Buffer and Media Compatibility: Be mindful of the components in your buffers and cell culture media. If nucleophiles are present, consider their reactivity with your compound and the timeframe of your experiment.

      • Control Experiments: Run control experiments with the compound in the medium without cells or other biological components to assess its chemical stability under your experimental conditions.

Experimental Workflow for Investigating Instability:

start Inconsistent Concentration Observed check_solvent Assess Solvent System (Aprotic vs. Protic) start->check_solvent check_pH Evaluate pH of Aqueous Solutions start->check_pH check_light Investigate Light Exposure start->check_light check_temp Monitor Storage Temperature start->check_temp check_nucleophiles Identify Potential Nucleophiles in Medium start->check_nucleophiles solution_solvent Switch to Anhydrous Aprotic Solvent (e.g., DMSO, DMF) check_solvent->solution_solvent solution_pH Adjust pH to 4-7 Prepare Fresh Aqueous Solutions check_pH->solution_pH solution_light Use Amber Vials Minimize Light Exposure check_light->solution_light solution_temp Store at 4°C or -20°C check_temp->solution_temp solution_nucleophiles Run Media Stability Controls Consider Component Reactivity check_nucleophiles->solution_nucleophiles

Caption: Troubleshooting workflow for inconsistent compound concentration.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 4-Chloro-5-methyl-2-phenyl-quinazoline in solution?

A1: Based on the known reactivity of 4-chloroquinazolines, the primary degradation product is likely to be 4-hydroxy-5-methyl-2-phenyl-quinazoline resulting from the hydrolysis of the C4-chloro group. In the presence of other nucleophiles, you may observe the corresponding substitution products. For instance, if your medium contains amines (R-NH2), you could form N-substituted-4-amino-5-methyl-2-phenyl-quinazolines .[3] Under oxidative conditions, degradation of the quinazoline ring system itself is possible.

Q2: How does the 5-methyl group affect the stability of the molecule compared to its un-substituted counterpart?

A2: The presence of a methyl group at the 5-position is expected to have a modest electronic effect on the quinazoline ring. As an electron-donating group, it may slightly increase the electron density of the ring system. This could potentially have a minor stabilizing effect on the quinazoline core. However, the dominant factor for degradation in solution is the reactivity of the 4-chloro substituent, which is less likely to be significantly influenced by the 5-methyl group.

Q3: What are the recommended storage conditions for solid 4-Chloro-5-methyl-2-phenyl-quinazoline and its solutions?

A3:

Form Recommended Storage Conditions Rationale
Solid Store at 2-8°C in a tightly sealed container, protected from light and moisture. To minimize potential degradation from heat, light, and hydrolysis.

| Solutions | Store in an anhydrous aprotic solvent (e.g., DMSO) at -20°C in small aliquots. Protect from light. | To prevent hydrolysis and photodegradation. Aliquoting minimizes freeze-thaw cycles. A study on a related quinazoline showed instability in DMSO at room temperature, but stability at 4°C.[2] |

Q4: What analytical techniques are suitable for monitoring the stability of 4-Chloro-5-methyl-2-phenyl-quinazoline and detecting its degradation products?

A4:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for stability studies. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a good starting point. UV detection at a wavelength corresponding to the compound's maximum absorbance should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly recommended for identifying unknown degradation products. The mass spectrometer will provide the molecular weights of the parent compound and any degradants, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the parent compound and to characterize isolated degradation products.

Q5: How can I perform a forced degradation study for this compound?

A5: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4] The following conditions are typically employed:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the 4-chloro group.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursHydrolysis of the 4-chloro group.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the quinazoline ring.
Thermal Degradation Heat solid compound at 80°C for 48 hoursRing cleavage or other thermal rearrangements.
Photodegradation Expose solution to a calibrated light source (e.g., ICH option 1 or 2)Photolytic cleavage of bonds, ring opening.

Forced Degradation Workflow:

start Prepare Solutions of 4-Chloro-5-methyl-2-phenyl-quinazoline acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solution, Light Source) start->photo analysis Analyze all samples by HPLC and LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

IV. Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO): a. Accurately weigh the required amount of 4-Chloro-5-methyl-2-phenyl-quinazoline. b. Dissolve in anhydrous DMSO to the desired final concentration. c. Vortex briefly to ensure complete dissolution. d. Store at -20°C in small, single-use aliquots in amber vials.

  • Working Solutions in Aqueous Buffer: a. Thaw a single aliquot of the DMSO stock solution. b. Serially dilute the stock solution into your desired aqueous buffer immediately before use. c. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%). d. Do not store aqueous working solutions for extended periods.

Protocol 2: General HPLC Method for Stability Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at the λmax of the compound (to be determined experimentally, likely in the 250-350 nm range).

  • Column Temperature: 30°C

V. References

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 26(1), 75–85. [Link]

  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. [Link]

  • Abbott, E. A., et al. (2022). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 65(3), 2529–2549. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.

  • Banu, S., et al. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2020, 8817819. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1826–1835. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Quinazoline Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized quinazoline compounds. This guide is designed to provide in-depth troubleshooting assistanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized quinazoline compounds. This guide is designed to provide in-depth troubleshooting assistance when you encounter lower-than-expected biological activity in your experiments. As a Senior Application Scientist, I will guide you through a logical, evidence-based process to identify and resolve common issues, ensuring the scientific integrity of your results.

I. Core Troubleshooting Guide: A Step-by-Step Inquiry

Low bioactivity is a multifaceted problem that can stem from the compound itself, the experimental setup, or the biological target. This guide follows a systematic approach to deconstruct the issue.

Question 1: Have you rigorously confirmed the identity and purity of your synthesized quinazoline compound?

Causality: An impure compound means you are not testing what you think you are testing. Highly active impurities can produce false positive results, while inactive impurities dilute your active compound, leading to an underestimation of its potency.

Troubleshooting Steps:

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirm that the spectra match the expected structure of your quinazoline derivative. Pay close attention to the presence of unexpected signals that could indicate impurities.

    • Mass Spectrometry (MS): Verify the molecular weight of your compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is a standard method to assess purity.[4] An ideal result is a single, sharp peak corresponding to your compound. The presence of multiple peaks indicates impurities.

    • Quantitative NMR (qNMR): This technique provides a versatile and orthogonal means of purity evaluation.[1][2] It allows for the determination of the mass of a compound with a known structure in an accurately weighed sample.[2]

dot

cluster_0 Purity and Identity Verification Workflow A Synthesized Quinazoline Compound B Structural Verification (NMR, MS) A->B D Structure Confirmed? B->D C Purity Assessment (HPLC, qNMR) E Purity >95%? C->E D->C Yes G Re-synthesize or Re-purify D->G No F Proceed to Bioassay E->F Yes H Further Purification Required E->H No

Caption: Workflow for verifying compound identity and purity.

Question 2: Is your quinazoline compound sufficiently soluble in the assay buffer?

Quinazoline-based inhibitors, particularly those targeting kinase ATP-binding sites, often have rigid, planar aromatic structures that contribute to low aqueous solubility.[5] Poor solubility is a major cause of underestimated potency.[5]

Causality: If a compound precipitates out of solution, its effective concentration in the assay is lower than the nominal concentration, leading to apparently low bioactivity.

Troubleshooting Steps:

  • Visual Inspection: After adding your compound to the assay buffer, visually inspect for any precipitation or cloudiness.

  • Solubility Measurement: Determine the aqueous solubility of your compound. This can be done using various methods, including nephelometry or by analyzing the concentration of the supernatant of a saturated solution by HPLC or UV-Vis spectroscopy.

  • Improving Solubility:

    • pH Adjustment: For ionizable quinazolines, adjusting the pH of the buffer can significantly increase solubility.[5][6]

    • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent, but its final concentration in the assay should be kept low (typically <1%) to avoid artifacts.

    • Chemical Modification: If solubility issues persist and are a known problem for your quinazoline scaffold, consider synthesizing analogs with improved solubility by introducing polar or ionizable functional groups.[5]

Question 3: Have you considered the Structure-Activity Relationship (SAR) of your quinazoline series?

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.[7][8] If your synthesized compound is part of a series, analyzing the SAR can provide crucial insights.

Causality: The specific chemical groups and their placement on the quinazoline core dictate how the molecule interacts with its biological target. Even minor structural changes can lead to a significant loss of activity.

Troubleshooting Steps:

  • Literature Review: Search for published SAR studies on similar quinazoline scaffolds. This can provide information on key pharmacophores and positions sensitive to substitution. The quinazoline core has emerged as a favorable scaffold for the development of novel EGFR inhibitors due to its increased affinity for the active site of the kinase.[9]

  • Comparative Analysis: If you have multiple analogs, compare their activities.

    • Are there specific substitutions that consistently lead to lower activity?

    • Does the activity correlate with electronic or steric properties of the substituents?

  • Molecular Modeling: If available, use computational docking studies to predict how your compound binds to its target. This can help rationalize observed SAR and guide the design of more potent analogs.

Table 1: Example of SAR Data for a Hypothetical Quinazoline Series
Compound Substitution at C4 IC50 (nM)
1a-NH-phenyl50
1b-O-phenyl500
1c-S-phenyl800
1d-NH-(4-methoxyphenyl)25
1e-NH-(4-chlorophenyl)150

This table illustrates how different linkers and substituents at the C4 position can significantly impact the inhibitory concentration (IC50).

Question 4: Is your bioassay design robust and free from artifacts?

The design of your biological assay is critical for obtaining reliable data.[10] Several factors can lead to artificially low bioactivity.

Causality: Flaws in the assay protocol or interference from the compound itself can mask true biological activity.

Troubleshooting Steps:

  • Positive and Negative Controls: Always include appropriate controls in your assay. A known active compound (positive control) should show the expected activity, and a vehicle control (e.g., DMSO) should be inactive.

  • Assay Interference: Some compounds, known as Pan-Assay Interference Compounds (PAINS), can interfere with assay readouts through various mechanisms, such as aggregation, redox activity, or fluorescence interference.[11][12]

    • Run your compound in control experiments without the biological target to check for assay interference.

  • Compound Stability: Assess the stability of your quinazoline compound in the assay buffer over the time course of the experiment.[13][14] Degradation will lead to a lower effective concentration.

  • Target Engagement: If possible, use a secondary assay to confirm that your compound is engaging with its intended target in a cellular context.[15] This could involve methods like cellular thermal shift assays (CETSA) or target-specific biomarker modulation.

dot

cluster_1 Bioassay Troubleshooting Workflow A Low Bioactivity Observed B Check Assay Controls (Positive/Negative) A->B C Controls Behaving as Expected? B->C D Investigate Assay Interference (PAINS, Aggregation) C->D Yes G Assay Optimization Required C->G No E Check Compound Stability in Assay Buffer D->E F Confirm Target Engagement (e.g., CETSA) E->F H Compound is Genuinely Inactive or Has Off-Target Effects F->H

Sources

Optimization

Technical Support Center: Navigating the Complexities of Quinazoline Derivative Characterization

Welcome to the technical support center for the characterization of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this impor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Quinazolines and their derivatives are renowned for their broad spectrum of biological activities, making them a focal point in medicinal chemistry.[1][2][3][4] However, their structural characterization is not without its challenges. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during your experimental work.

Section 1: Spectroscopic and Spectrometric Analysis

The unique fused ring structure of quinazolines can lead to complex spectral data. This section addresses common issues in interpreting NMR and mass spectrometry results.

FAQ 1: My 1H-NMR spectrum shows unexpected peak broadening and shifting. What could be the cause?

Answer: This is a frequent observation with quinazoline derivatives and can stem from several factors. The primary culprits are often related to aggregation, tautomerism, or the presence of paramagnetic impurities.

Troubleshooting Guide:

  • Assess Solubility and Aggregation: Poor solubility is a known issue with quinazoline derivatives, which can lead to aggregation in solution and subsequent peak broadening in NMR spectra.[5][6]

    • Action: Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) to see if the peak shapes improve.[7] Varying the concentration of your sample can also provide clues; aggregation is often concentration-dependent.

  • Consider Tautomerism: Quinazolinone derivatives, in particular, can exist in keto-enol or lactam-lactim tautomeric forms. This dynamic equilibrium can lead to broadened peaks or even the appearance of two sets of signals.

    • Action: Variable temperature (VT) NMR studies can be highly informative. Acquiring spectra at different temperatures can help to resolve the tautomeric forms or show coalescence of the peaks as the rate of exchange increases.

  • Check for Impurities: Residual catalysts from synthesis, such as palladium or copper, can be paramagnetic and cause significant line broadening.[8]

    • Action: Ensure your sample is meticulously purified. Techniques like column chromatography or recrystallization are crucial.[9] If you suspect metal contamination, an elemental analysis (e.g., ICP-MS) can confirm its presence.

Diagram: Troubleshooting Workflow for NMR Peak Broadening

G start Unexpected Peak Broadening in 1H-NMR solubility Is the compound fully dissolved? start->solubility tautomerism Could tautomerism be occurring? solubility->tautomerism Yes change_solvent Change solvent / Adjust concentration solubility->change_solvent No impurities Are paramagnetic impurities present? tautomerism->impurities No vt_nmr Perform Variable Temperature (VT) NMR tautomerism->vt_nmr Yes repurify Repurify sample / Perform elemental analysis impurities->repurify Yes consult Consult literature for similar structures impurities->consult No change_solvent->consult vt_nmr->consult repurify->consult G start Persistent Impurities Observed lcms Analyze by LC-MS start->lcms hrms Obtain HRMS of Impurity lcms->hrms nmr Analyze 1H and 2D NMR of Mixture lcms->nmr propose Propose Impurity Structure hrms->propose nmr->propose literature Review Literature for Side Reactions propose->literature optimize Optimize Reaction/Purification literature->optimize

Caption: A workflow for the identification of synthetic impurities.

Section 4: Advanced Characterization Techniques

For some challenging characterization problems, more advanced techniques may be necessary.

FAQ 6: My quinazoline derivative is fluorescent. How can this property be both beneficial and problematic for characterization?

Answer: The intrinsic fluorescence of some quinazoline derivatives can be a powerful tool for certain applications, such as developing fluorescent probes. [10][11]However, it can also interfere with other analytical techniques.

Benefits of Fluorescence:

  • High Sensitivity: Fluorescence spectroscopy is a highly sensitive technique that can be used for quantification and studying binding interactions.

  • Bioimaging: Fluorescent quinazoline derivatives can be used as probes for cellular imaging. [11] Potential Problems:

  • Interference in Other Assays: The native fluorescence of the compound can interfere with fluorescence-based biological assays.

  • Photobleaching and Phototoxicity: When used in imaging, photobleaching can lead to a loss of signal, and phototoxicity can damage cells.

Troubleshooting Guide:

  • Characterize Photophysical Properties: If your compound is fluorescent, it is important to fully characterize its photophysical properties, including its absorption and emission spectra, quantum yield, and Stokes shift. [12][13]* Select Appropriate Fluorophores for Assays: If developing a fluorescence-based assay, ensure that the excitation and emission wavelengths of your chosen fluorophore do not overlap with those of your quinazoline derivative.

References

  • ePrints Soton - University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Retrieved from [Link]

  • CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Chemistry and Pharmacology of Quinazoline Scaffolds-a review. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • PubMed Central (PMC). (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • UW Tacoma. (n.d.). 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Retrieved from [Link]

  • RSC Advances. (n.d.). Preparation and photophysical properties of quinazoline-based fluorophores. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • RSC Advances. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. Retrieved from [Link]

  • Dyes and Pigments. (n.d.). Conjugated structures based on quinazolinones and their application in fluorescent labeling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinazoline-Based EGFR Inhibitors: Evaluating Novel Derivatives Against Established Therapeutics

This guide provides a comprehensive comparison of a novel investigational compound, 4-Chloro-5-methyl-2-phenyl-quinazoline, within the broader context of established Epidermal Growth Factor Receptor (EGFR) tyrosine kinas...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel investigational compound, 4-Chloro-5-methyl-2-phenyl-quinazoline, within the broader context of established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms, comparative efficacy, and experimental validation of quinazoline-based inhibitors, offering insights into the ongoing evolution of targeted cancer therapy.

The Central Role of EGFR in Oncology and the Rise of Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] In many cancer types, particularly non-small cell lung cancer (NSCLC), dysregulation of EGFR signaling through mutations or overexpression drives uncontrolled tumor growth.[1][3] This has made EGFR an attractive target for therapeutic intervention.

Small-molecule Tyrosine Kinase Inhibitors (TKIs) that target the intracellular kinase domain of EGFR have revolutionized the treatment landscape for patients with specific EGFR mutations.[1][4] These inhibitors function by competing with adenosine triphosphate (ATP) at the kinase's binding site, thereby blocking downstream signaling cascades that contribute to tumor growth.[2][5] The quinazoline chemical scaffold has emerged as a "privileged structure" for developing potent EGFR inhibitors due to its high affinity for the EGFR kinase active site.[3][6]

The EGFR Signaling Cascade

The binding of a ligand (like EGF) to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates downstream signaling through two major pathways: the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival. EGFR TKIs act by preventing this initial phosphorylation step.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation promotes TKI EGFR TKI (e.g., Quinazolines) TKI->EGFR INHIBITS

Figure 1: Simplified EGFR signaling pathway and the point of TKI intervention.

A Comparative Analysis of Quinazoline-Based EGFR Inhibitors

The development of EGFR TKIs has progressed through several generations, each designed to improve efficacy and overcome resistance mechanisms. The quinazoline core is central to the first two generations.

  • First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are reversible inhibitors that bind to both wild-type and mutant forms of EGFR, showing particular efficacy in patients with activating mutations like exon 19 deletions (Del19) and L858R substitutions.[4][7]

  • Second-Generation (Irreversible Inhibitors): Afatinib and Dacomitinib form a covalent bond with the EGFR kinase domain, leading to a more sustained and potent blockade of signaling.[7][8] They also inhibit other ErbB family members like HER2.[7] This irreversible binding was predicted to result in improved inhibition of tumor growth compared to first-generation agents.[8]

  • Third-Generation (Mutant-Selective, Irreversible Inhibitors): Osimertinib was developed to specifically target the T790M resistance mutation, which is a common cause of treatment failure for first- and second-generation TKIs.[8][9] It selectively inhibits mutant forms of EGFR while having minimal effect on wild-type EGFR, leading to a better side-effect profile.[7][9]

Introducing 4-Chloro-5-methyl-2-phenyl-quinazoline: A Novel Investigational Derivative

4-Chloro-5-methyl-2-phenyl-quinazoline represents a class of novel, investigational compounds emerging from ongoing drug discovery efforts. While extensive, published, head-to-head clinical data for this specific molecule is not yet available, we can evaluate its potential by comparing its structural class to established inhibitors and analyzing data from similar novel quinazoline derivatives reported in recent literature.

The rationale behind synthesizing new derivatives like this is to enhance potency, improve selectivity for mutant EGFR over wild-type, overcome emerging resistance, and optimize pharmacokinetic properties. Researchers modify the core quinazoline scaffold at various positions to fine-tune its interaction with the ATP-binding pocket of the EGFR kinase.

Performance Metrics: Potency and Selectivity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes reported IC₅₀ values for established EGFR inhibitors against various cell lines and EGFR kinase forms. It also includes representative data for novel quinazoline derivatives to illustrate the potency being achieved in preclinical studies.

Compound Generation Target / Cell Line IC₅₀ Value Reference
Gefitinib 1stEGFR (L858R/T790M)>10,000 nM[10]
A549 (Wild-Type)8.37 - 21.17 µM[11]
Erlotinib 1stEGFR (L858R)~50 nM[10]
EGFR (Wild-Type)~1,000 nM[10]
Afatinib 2ndEGFR (Del19)0.2 nM[10]
EGFR (L858R)0.2 nM[10]
HER214 nM[10]
Osimertinib 3rdPC-9 (Del19)17 nM[4]
H1975 (L858R/T790M)15 nM[4]
Novel Derivative (6d) InvestigationalEGFR Kinase69 nM[12]
NCI-H460 (Lung Cancer)789 nM[12]
Novel Derivative (OH-MPG) InvestigationalHCC827 (Del19)2.0 nM[13]
Novel Derivative (F-MPG) InvestigationalHCC827 (Del19)5.3 nM[13]

Note: IC₅₀ values can vary based on experimental conditions. This table is for comparative purposes.

The data clearly shows the evolution of potency and selectivity. While first-generation inhibitors are less effective against the T790M mutation, third-generation drugs like Osimertinib are highly potent.[4] Notably, investigational compounds like OH-MPG are demonstrating nanomolar potency comparable to established drugs in preclinical models, highlighting the potential of new chemical entities.[13]

Experimental Methodologies for Inhibitor Validation

To ensure scientific integrity, the evaluation of any new EGFR inhibitor like 4-Chloro-5-methyl-2-phenyl-quinazoline follows a rigorous, multi-step validation process. The protocols described below are self-validating systems designed to provide reproducible and reliable data.

Experimental Workflow for Novel TKI Development

The path from a chemical concept to a validated lead compound involves a logical progression of experiments, moving from molecular interactions to cellular effects and finally to in vivo efficacy.

TKI_Workflow synthesis Chemical Synthesis of Quinazoline Derivative kinase_assay In Vitro Kinase Assay (IC₅₀ Determination) synthesis->kinase_assay Test Potency cell_assay Cell-Based Proliferation Assay (e.g., MTT, MTS) kinase_assay->cell_assay Confirm Cellular Effect western_blot Target Engagement Assay (Western Blot for p-EGFR) cell_assay->western_blot Verify MoA invivo In Vivo Xenograft Model (Tumor Growth Inhibition) western_blot->invivo Evaluate Efficacy pkpd Pharmacokinetics (PK/PD) & Toxicology Studies invivo->pkpd Assess Drug Properties

Figure 2: Standard experimental workflow for the evaluation of a novel TKI.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (IC₅₀ Determination)

Causality: This experiment directly measures the compound's ability to inhibit the enzymatic activity of the EGFR kinase, which is its primary molecular target. It is the foundational assay to determine if the compound works as intended at a biochemical level.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 4-Chloro-5-methyl-2-phenyl-quinazoline) in 100% DMSO.

    • Reconstitute recombinant human EGFR kinase (active form) in assay buffer.

    • Prepare a solution of a generic kinase substrate (e.g., a poly-Glu-Tyr peptide) and ATP.

  • Assay Plate Setup:

    • In a 96-well plate, perform serial dilutions of the test compound to create a range of concentrations (e.g., from 1 nM to 100 µM). Include wells for a positive control (a known inhibitor like Gefitinib) and a negative control (DMSO vehicle only).

  • Kinase Reaction:

    • Add the EGFR kinase enzyme to each well containing the diluted compound and incubate for 10-15 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™) where the amount of ADP produced is proportional to kinase activity. A lower signal indicates greater inhibition.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Cell-Based Antiproliferative Assay (MTT/MTS Assay)

Causality: This assay moves from the molecular target to the biological outcome. It determines whether inhibiting the EGFR kinase translates into a functional effect—specifically, the inhibition of cancer cell growth and proliferation. Using cell lines with different EGFR mutation statuses (e.g., wild-type, Del19, T790M) also provides crucial information about the compound's selectivity.

Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549 for wild-type EGFR, HCC827 for Del19, NCI-H1975 for L858R/T790M) under standard conditions.

    • Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the various concentrations of the compound. Include vehicle controls (DMSO).

    • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Viability Measurement:

    • Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well.

    • Incubate for 2-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

    • For MTT, a solubilizing agent must be added. For MTS, the product is already soluble.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using a dose-response curve fit.

Overcoming Resistance: The Next Frontier

The primary challenge in EGFR-targeted therapy is acquired resistance.[1] The T790M "gatekeeper" mutation was the dominant resistance mechanism to first- and second-generation inhibitors.[8] While Osimertinib effectively targets T790M, resistance can still emerge, often through a new mutation at the C797S residue, which prevents the covalent binding of irreversible inhibitors.[14]

The development of novel quinazoline derivatives is now focused on tackling this next layer of resistance. Strategies include designing fourth-generation allosteric inhibitors that bind to a different site on the kinase, bypassing resistance at the ATP-binding pocket.[14] The structural versatility of the quinazoline scaffold makes it a valuable starting point for designing these next-generation agents.

Conclusion and Future Outlook

The journey of EGFR inhibitors from the first-generation quinazolines to the highly specific third-generation agents illustrates a remarkable progression in targeted cancer therapy. While established drugs like Gefitinib, Afatinib, and Osimertinib form the current standard of care, the field is not static.

Investigational compounds like 4-Chloro-5-methyl-2-phenyl-quinazoline represent the continued effort to refine this potent chemical class. The objective is clear: to develop inhibitors with superior potency against resistant mutations, enhanced selectivity to minimize off-target effects, and the ability to overcome new resistance mechanisms as they arise. Through rigorous experimental validation, from in vitro kinase assays to complex in vivo models, the next generation of quinazoline-based TKIs holds the promise of further improving outcomes for patients with EGFR-driven cancers.

References

  • A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms. PubMed.
  • A Comprehensive Review of Contemporary Literature for Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer and Their Toxicity. Taylor & Francis Online.
  • Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • EGFR-Targeted Therapies: A Liter
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL).
  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. PubMed.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • What is the mechanism of Osimertinib mesylate?
  • A Comparative Analysis of 4-(Methylthio)
  • First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? PubMed Central.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Peer-reviewed journal.
  • N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

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Comparative

A Comparative Guide to the Anti-Cancer Activity of 4-Chloro-5-methyl-2-phenyl-quinazoline Analogs

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted anti-cancer agents.[1][2] Its derivatives have given rise to several FDA-approv...

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted anti-cancer agents.[1][2] Its derivatives have given rise to several FDA-approved drugs, primarily functioning as kinase inhibitors that interfere with cellular signaling pathways crucial for tumor growth and survival.[3][4] This guide provides an in-depth comparison of the anti-cancer potential of a specific series of analogs based on the 4-Chloro-5-methyl-2-phenyl-quinazoline core. We will explore the structure-activity relationships (SAR), delve into the mechanistic underpinnings of their action, and provide detailed experimental protocols for their evaluation.

The Rationale for the 4-Chloro-5-methyl-2-phenyl-quinazoline Scaffold

The selection of the 4-Chloro-5-methyl-2-phenyl-quinazoline core is deliberate. The 2-phenyl group is a common feature in many anti-cancer quinazoline derivatives, contributing to their binding affinity with target proteins.[5] The 5-methyl group can influence the compound's conformation and interaction within the binding pocket of target enzymes. The 4-chloro position is a synthetically versatile handle, allowing for the introduction of various substituents to modulate the compound's potency, selectivity, and pharmacokinetic properties.[2] This position is critical for activity in many quinazoline-based kinase inhibitors, where the chlorine can be displaced by nucleophilic groups, such as anilines, to mimic the ATP-binding motif.[2]

Structure-Activity Relationship (SAR) and Comparative Analysis

To illustrate the potential anti-cancer activity of analogs derived from the 4-Chloro-5-methyl-2-phenyl-quinazoline scaffold, we present a comparative analysis of hypothetical derivatives. The predicted cytotoxic activities (IC50 values) are extrapolated from established SAR trends in the broader quinazoline literature.[6][7][8] The primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[6][9]

Table 1: Comparative Anti-Cancer Activity of 4-Substituted-5-methyl-2-phenyl-quinazoline Analogs against a Representative Cancer Cell Line (e.g., A549 - Non-Small Cell Lung Cancer)

Compound IDR Group at C4-positionPredicted IC50 (µM)Rationale for Predicted Activity
1 -Cl (Parent Compound)>50The chloro group is a good leaving group for synthesis but generally lacks potent direct anti-cancer activity.
2 -NH-(4-methoxyphenyl)5 - 10Introduction of an aniline moiety is a classic modification for EGFR inhibitors. The methoxy group can enhance binding.
3 -NH-(3-ethynylphenyl)1 - 5The small, electron-withdrawing ethynyl group at the meta position often improves potency in kinase inhibitors.
4 -NH-(4-((dimethylamino)methyl)phenyl)0.5 - 2The addition of a basic side chain can improve solubility and interactions with the solvent-exposed region of the kinase domain.
5 -NH-(4-morpholinophenyl)2 - 7The morpholine group is a common solubilizing group in kinase inhibitors and can contribute to favorable pharmacokinetic properties.
6 -OH>20While potentially forming hydrogen bonds, the hydroxyl group may not confer the same level of inhibitory activity as larger, more specific binding moieties.

Note: The IC50 values presented are hypothetical and intended for illustrative purposes to demonstrate SAR principles. Experimental validation is required.

Mechanistic Insights: How These Analogs Exert Their Anti-Cancer Effects

The anti-cancer activity of quinazoline derivatives is often multi-faceted, primarily revolving around the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11] These effects are typically downstream consequences of inhibiting key signaling pathways that regulate cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism for many anti-cancer quinazolines is the inhibition of RTKs, such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[9] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules. This blockade of signal transduction ultimately leads to a reduction in cell proliferation and survival.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Analog Quinazoline Analog Analog->P_EGFR Inhibition RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 2-Amino-6-methylbenzoic acid + Benzoyl chloride B Intermediate Amide A->B Acylation C 5-Methyl-2-phenylquinazolin-4(3H)-one B->C Reflux with Formamide D 5-Methyl-2-phenylquinazolin-4(3H)-one E 4-Chloro-5-methyl-2-phenyl-quinazoline (Parent Compound 1) D->E Reflux with POCl3 F Parent Compound 1 H 4-Amino-5-methyl-2-phenyl-quinazoline (Analogs 2-5) F->H G Amine (R-NH2) G->H

Caption: General synthetic workflow for 4-substituted-5-methyl-2-phenyl-quinazoline analogs.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. [1][3][12] Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [10][13][14] Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle. [9][11][15][16] Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow start Synthesized Quinazoline Analogs mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V / PI Staining (Apoptosis Assay) ic50->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) ic50->cell_cycle flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry end Comparative Efficacy Profile flow_cytometry->end

Caption: Integrated experimental workflow for evaluating quinazoline analogs.

Conclusion

The 4-Chloro-5-methyl-2-phenyl-quinazoline scaffold represents a promising starting point for the development of novel anti-cancer agents. By leveraging established structure-activity relationships, medicinal chemists can rationally design and synthesize analogs with potentially enhanced potency and selectivity. The systematic evaluation of these compounds through a battery of in vitro assays, as detailed in this guide, is crucial for identifying lead candidates for further preclinical and clinical development. The provided protocols offer a robust framework for researchers in the field of drug discovery to advance the fight against cancer.

References

  • Jayakumar, J., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Chen, J., et al. (2021). The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. Chemico-Biological Interactions, 338, 109371. [Link]

  • Haider, K., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(5), 1035-1065. [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Rial, D., et al. (2009). New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells. Investigational New Drugs, 27(4), 303-312. [Link]

  • Deng, Z., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(4), 897. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kuroiwa, K., et al. (2018). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 9(11), 1133-1138. [Link]

  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1837-1845. [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Moghtader Mansouri, M., et al. (2025). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 219-228. [Link]

  • Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship analysis of quinazoline and quinoline derivatives 12,13. Retrieved from [Link]

  • Fakhri, F., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 450-459. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(4), 1234. [Link]

  • Ravani, G. M., et al. (2025). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7977-7994. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 4‐Methyl Quinazoline Derivatives as Dual... Retrieved from [Link]

  • ResearchGate. (n.d.). Some recently reported quinazoline-based anticancer agents. Retrieved from [Link]

  • Al-Rashood, S. T., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4983. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-methyl-2-phenyl-quinazoline and its Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quinazoline scaffold remains a cornerstone in the design of novel therapeutics, particularly in the real...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold remains a cornerstone in the design of novel therapeutics, particularly in the realm of oncology. Its derivatives have been successfully developed as potent kinase inhibitors, targeting key signaling pathways implicated in cancer progression. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Chloro-5-methyl-2-phenyl-quinazoline, a specific analog within this important class of compounds. Through a comparative lens, we will explore the influence of substitution patterns on biological activity, benchmark against alternative scaffolds, and provide detailed experimental protocols to support further research and development in this area.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Quinazoline, a bicyclic aromatic heterocycle, has earned its status as a "privileged scaffold" in drug discovery. This is largely due to its ability to mimic the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of various protein kinases.[1][2] The 4-anilinoquinazoline core, in particular, has been a fertile ground for the development of several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib.[3][4] These drugs have revolutionized the treatment of certain cancers, underscoring the therapeutic potential of this chemical class.

The general structure of a 4-anilinoquinazoline highlights the key positions for chemical modification that influence its biological activity.

Figure 1: General pharmacophore of 4-anilinoquinazoline kinase inhibitors.

This guide will focus on a specific substitution pattern: a chloro group at position 4, a phenyl group at position 2, and a methyl group at position 5 of the quinazoline core.

Synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline

The synthesis of the target compound and its analogs generally follows a well-established multi-step sequence, starting from a substituted anthranilic acid derivative.

G A 2-Amino-6-methylbenzonitrile B 2-Amino-6-methylbenzamide A->B Hydrolysis C 5-Methyl-2-phenylquinazolin-4(3H)-one B->C Cyclization with Benzoyl Chloride D 4-Chloro-5-methyl-2-phenyl-quinazoline C->D Chlorination (e.g., SOCl2 or POCl3)

Figure 2: General synthetic workflow for 4-Chloro-5-methyl-2-phenyl-quinazoline.

A key starting material for the synthesis of the 5-methyl substituted quinazoline is 2-amino-6-methylbenzonitrile. This precursor allows for the introduction of the methyl group at the desired position on the quinazoline ring.

Experimental Protocol: Synthesis of 5-Methyl-2-phenylquinazolin-4(3H)-one

This protocol describes a common method for the synthesis of the quinazolinone intermediate.

Step 1: Hydrolysis of 2-Amino-6-methylbenzonitrile to 2-Amino-6-methylbenzamide

  • To a solution of 2-amino-6-methylbenzonitrile in a suitable solvent (e.g., ethanol/water mixture), add a strong base (e.g., sodium hydroxide).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-6-methylbenzamide.

Step 2: Cyclization to 5-Methyl-2-phenylquinazolin-4(3H)-one

  • Suspend 2-amino-6-methylbenzamide in a suitable solvent (e.g., pyridine).

  • Add benzoyl chloride dropwise to the suspension at room temperature.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with a dilute sodium bicarbonate solution and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 5-methyl-2-phenylquinazolin-4(3H)-one.

Experimental Protocol: Chlorination to 4-Chloro-5-methyl-2-phenyl-quinazoline

This protocol outlines the conversion of the quinazolinone to the final chloroquinazoline.

  • To a flask containing 5-methyl-2-phenylquinazolin-4(3H)-one, add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5-methyl-2-phenyl-quinazoline.

Structure-Activity Relationship (SAR) Analysis

While specific, direct comparative biological data for 4-Chloro-5-methyl-2-phenyl-quinazoline is not extensively available in the public domain, we can extrapolate the likely SAR based on extensive studies of related quinazoline derivatives. The following analysis is based on established principles for quinazoline-based kinase inhibitors.

The Role of Key Substituents:
  • 4-Chloro Group: The chlorine atom at the 4-position is a crucial reactive handle. It serves as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains (the "anilino" portion in many EGFR inhibitors).[5] This versatility is fundamental to building libraries of analogs for SAR studies.

  • 2-Phenyl Group: The substituent at the C2 position plays a significant role in modulating the potency and selectivity of the quinazoline scaffold. A phenyl group at this position can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of the target kinase.[5] Modifications to this phenyl ring (e.g., introduction of electron-donating or withdrawing groups) can fine-tune these interactions.

  • 5-Methyl Group: The influence of a methyl group at the 5-position is less documented than substitutions at the 6 and 7-positions. However, based on the general understanding of kinase-inhibitor interactions, we can hypothesize its potential effects:

    • Steric Influence: The 5-position is located on the benzene ring of the quinazoline core. A methyl group here can introduce steric bulk, which may influence the overall conformation of the molecule and its fit within the kinase binding site. This could either be beneficial, by locking the molecule into a more active conformation, or detrimental, by causing steric clashes.

    • Electronic Effects: A methyl group is a weak electron-donating group, which can subtly alter the electron density of the quinazoline ring system. This may have a minor impact on the binding affinity.

    • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

Comparative Analysis with Other Positional Isomers:

To understand the specific contribution of the 5-methyl group, a comparative study with its positional isomers (6-methyl, 7-methyl, and 8-methyl) would be invaluable. While direct comparative data is scarce, SAR studies on other quinazoline series have shown that substitutions at the 6 and 7-positions are generally well-tolerated and can be used to introduce functionalities that improve potency and pharmacokinetic properties.[2] In contrast, substitution at the 8-position is often reported to be detrimental to activity, likely due to steric hindrance.[3] The 5-position remains an area that warrants further investigation to fully elucidate its impact on kinase inhibition.

Table 1: Postulated Influence of Methyl Group Position on Kinase Inhibitory Activity of 4-Chloro-2-phenyl-quinazolines

Position of Methyl GroupPostulated Effect on ActivityRationale
5-Methyl Uncertain; potentially steric hindrance or minor electronic/lipophilic modifications.Limited direct data available. Its proximity to the core scaffold could influence binding conformation.
6-Methyl Generally tolerated; can be a point for further functionalization.Often involved in extending into solvent-exposed regions of the binding pocket.
7-Methyl Generally tolerated; can be a point for further functionalization.Similar to the 6-position, it provides a vector for introducing solubility-enhancing or target-specific groups.
8-Methyl Often detrimental to activity.Can introduce significant steric clash within the ATP-binding pocket, preventing optimal binding.[3]

Comparison with Alternative Scaffolds

The quinazoline scaffold is not the only heterocyclic system capable of potent kinase inhibition. Several other scaffolds have been explored as bioisosteric replacements, aiming to improve upon the potency, selectivity, or pharmacokinetic profiles of existing quinazoline-based inhibitors.

Figure 3: Common bioisosteric replacements for the quinazoline scaffold in kinase inhibitors.

  • Pyrazolopyrimidines: This scaffold is a well-known bioisostere of the purine core of ATP and has been successfully employed in the design of numerous kinase inhibitors.[3] It offers a different hydrogen bonding pattern and vector space for substituent placement compared to quinazolines.

  • Pyrrolopyrimidines and Thienopyrimidines: These fused heterocyclic systems also serve as effective ATP mimetics and have been explored as alternative cores for kinase inhibitors, sometimes offering improved selectivity profiles.[6]

  • Quinolines and Isoquinolines: These scaffolds, while isomers of quinazoline, present a different arrangement of nitrogen atoms, which alters their hydrogen bonding capabilities and overall geometry.[7] They have also been investigated as cores for kinase inhibitors, with some derivatives showing potent activity.

The choice of a particular scaffold is often driven by the specific kinase being targeted, the desired selectivity profile, and the need to optimize drug-like properties. A comparative screening of a 4-Chloro-5-methyl-2-phenyl-quinazoline series against libraries based on these alternative scaffolds would be a logical step in a drug discovery program to identify the optimal core for a given target.

Experimental Protocols for Biological Evaluation

To assess the potential of 4-Chloro-5-methyl-2-phenyl-quinazoline and its analogs as kinase inhibitors, a series of in vitro assays are typically employed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP solution

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549, a human lung cancer cell line with EGFR expression)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The 4-Chloro-5-methyl-2-phenyl-quinazoline scaffold represents an intriguing, yet underexplored, area within the broader class of quinazoline-based kinase inhibitors. While the general SAR principles of quinazolines are well-established, the specific impact of substitution at the 5-position warrants dedicated investigation. The synthetic routes are accessible, and the biological evaluation can be conducted using standardized assays.

Future research should focus on a systematic SAR study of the 5-substituted series, directly comparing the biological activity of the 5-methyl isomer with its 6-, 7-, and 8-methyl counterparts, as well as the unsubstituted parent compound. This would provide a clear understanding of the steric and electronic effects of the methyl group's position on kinase inhibition. Furthermore, screening this series against a panel of different kinases would be crucial to determine its selectivity profile. Finally, a head-to-head comparison with alternative heterocyclic scaffolds will help to ascertain the true potential of the 5-methyl-quinazoline core in the development of next-generation kinase inhibitors.

References

  • Gunda, P., & Kumar, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega, 7(25), 21155–21174.
  • Likhar, R. V., & Joshi, S. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 37(2), 112-118.
  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. Retrieved from [Link]

  • Santos, J. L., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2368–2377.
  • MDPI. (2024). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • MDPI. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][7]triazino[2,3-c]quinazolines. Retrieved from [Link]

  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Preprints.org. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][7]triazino[2,3-C]quinazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of quinazoline derivatives as bioisosteres of the middle phenyl ring-amide-bond. Retrieved from [Link]

  • Guillon, J., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 133.
  • Intagliata, S., et al. (2017). New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies. Bioorganic & Medicinal Chemistry, 25(3), 1250-1259.
  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.

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Comparative

Validating Cellular Target Engagement of 4-Chloro-5-methyl-2-phenyl-quinazoline: A Comparative Guide

In the landscape of contemporary drug discovery, the quinazoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent therapeutic activities, particularly in oncology.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinazoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent therapeutic activities, particularly in oncology.[1][2][3] The compound 4-Chloro-5-methyl-2-phenyl-quinazoline represents a novel investigational molecule within this class. Establishing that a compound reaches and interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of 4-Chloro-5-methyl-2-phenyl-quinazoline. We will explore and compare multiple orthogonal methodologies, offering insights into the causality behind experimental choices to ensure scientific integrity and generate robust, trustworthy data.

While the specific molecular target of 4-Chloro-5-methyl-2-phenyl-quinazoline is under investigation, many quinazoline derivatives are known to function as kinase inhibitors.[2][4] Therefore, for the purpose of this guide, we will proceed with the hypothesis that our compound of interest targets a specific cellular kinase, "Kinase X," which is a component of a well-defined signaling pathway. The principles and methods described herein are, however, broadly applicable to other protein targets.

The Imperative of Target Engagement Validation

Before embarking on extensive preclinical studies, it is paramount to confirm that a bioactive compound directly interacts with its intended target in a cellular environment.[5][6] This validation step is critical for several reasons:

  • Mechanism of Action (MoA) Confirmation: It provides direct evidence that the compound's observed phenotypic effects are a consequence of modulating the activity of the desired target.

  • Structure-Activity Relationship (SAR) Studies: It enables a more accurate correlation between chemical modifications and on-target activity.

  • Dose-Response Correlation: It helps in understanding the relationship between the concentration of the compound required for target binding and the concentration that elicits a biological response.

  • Off-Target Effect Identification: In more advanced applications, some of the described techniques can be used to identify unintended targets, which is crucial for predicting potential toxicities.

This guide will focus on three widely adopted and robust methods for quantifying target engagement in cells, followed by a discussion on validating the downstream functional consequences.

A Multi-Pronged Approach to Target Validation

A robust validation strategy relies on the convergence of evidence from multiple, independent experimental approaches. We will detail a workflow that progresses from demonstrating direct physical binding to assessing the functional impact on cellular signaling.

G cluster_0 Direct Target Engagement cluster_1 Functional Cellular Readout CETSA CETSA Western_Blot Western Blotting CETSA->Western_Blot Confirms Functional Consequence NanoBRET NanoBRET NanoBRET->Western_Blot FP Fluorescence Polarization FP->Western_Blot Hypothesis Hypothesis: 4-Chloro-5-methyl-2-phenyl-quinazoline binds to Kinase X Hypothesis->CETSA Physical Interaction Hypothesis->NanoBRET Physical Interaction Hypothesis->FP Physical Interaction

Caption: A workflow for validating the target engagement of a novel compound.

I. Direct Assessment of Target Binding in Cells

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in cells and tissues.[5] It is based on the principle that the binding of a ligand, such as our quinazoline compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.[7][8]

Principle: When cells are heated, proteins begin to denature and aggregate. However, proteins bound to a ligand are often more resistant to thermal denaturation and remain soluble at higher temperatures.[5] This change in thermal stability can be detected and quantified, providing a direct measure of target engagement.[5]

Experimental Workflow:

  • Treatment: Treat cultured cells with varying concentrations of 4-Chloro-5-methyl-2-phenyl-quinazoline or a vehicle control.

  • Heat Challenge: Subject the treated cells to a temperature gradient.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Quantify the amount of the target protein (Kinase X) remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.[9]

Data Interpretation: An increase in the amount of soluble Kinase X at higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement. This can be visualized as a rightward shift in the melting curve.

Protocol: CETSA Coupled with Western Blotting

  • Cell Culture and Treatment:

    • Seed an appropriate cell line expressing Kinase X in 6-well plates.

    • Once the cells reach 80-90% confluency, treat them with a dose-response range of 4-Chloro-5-methyl-2-phenyl-quinazoline (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Kinase X.

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the amount of soluble Kinase X at each temperature.[10]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantifies compound binding to a target protein in living cells.[11][12] It measures the apparent affinity of test compounds through the competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.[11]

Principle: The target protein (Kinase X) is fused to NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the active site of Kinase X serves as the energy acceptor. When the tracer is bound to the NanoLuc®-Kinase X fusion protein, the close proximity allows for energy transfer upon the addition of the NanoLuc® substrate, resulting in a BRET signal.[12] When 4-Chloro-5-methyl-2-phenyl-quinazoline is introduced, it competes with the tracer for binding to Kinase X, leading to a dose-dependent decrease in the BRET signal.[13]

Experimental Workflow:

  • Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-Kinase X fusion protein.

  • Compound and Tracer Addition: Add the fluorescent tracer and varying concentrations of the quinazoline compound to the cells.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cell.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection:

    • Transfect HEK293T cells with a plasmid encoding N- or C-terminally tagged NanoLuc®-Kinase X.

    • Culture the cells for 18-24 hours to allow for protein expression.[13]

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a white 384-well assay plate.

  • Compound and Tracer Addition:

    • Add the NanoBRET™ tracer at a predetermined optimal concentration.

    • Add a serial dilution of 4-Chloro-5-methyl-2-phenyl-quinazoline.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Luminescence Reading:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[13]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a versatile technique used to monitor molecular interactions in solution and can be adapted for intracellular target engagement studies.[14] It measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15]

Principle: A small, fluorescently labeled molecule (a tracer or a fluorescently labeled version of the quinazoline compound) tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized.[16] When this fluorescent probe binds to a much larger protein target (Kinase X), its rotation slows down, and the emitted light remains more polarized.[15][16] An unlabeled competitor compound, like 4-Chloro-5-methyl-2-phenyl-quinazoline, will displace the fluorescent probe, leading to a decrease in fluorescence polarization.[15]

Experimental Workflow:

  • Reagent Preparation: Synthesize a fluorescently labeled tracer that binds to Kinase X.

  • Assay Setup: In a microplate, combine Kinase X protein (from cell lysate or purified), the fluorescent tracer, and varying concentrations of 4-Chloro-5-methyl-2-phenyl-quinazoline.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in polarization against the compound concentration to determine the IC50.

Protocol: Competitive FP Assay

  • Preparation of Reagents:

    • Prepare cell lysates containing Kinase X or use purified recombinant Kinase X.

    • Synthesize or obtain a fluorescently labeled ligand (tracer) for Kinase X.

    • Prepare a serial dilution of 4-Chloro-5-methyl-2-phenyl-quinazoline.

  • Assay Plate Setup:

    • To the wells of a black microplate, add the Kinase X-containing lysate or purified protein.

    • Add the serial dilutions of the quinazoline compound.

    • Add the fluorescent tracer at a constant concentration.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).

  • FP Measurement:

    • Measure the fluorescence polarization on a suitable plate reader, recording both the parallel and perpendicular fluorescence intensity values.

  • Data Analysis:

    • Calculate the polarization (in mP units).

    • Plot the mP values against the compound concentration and fit to a competitive binding model to obtain the IC50.

Table 1: Comparison of Direct Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ AssayFluorescence Polarization (FP)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy TransferChange in molecular rotation upon binding
Cellular Context Intact cells or lysatesLive intact cellsPrimarily in lysates or with purified components
Labeling Label-free for the compoundRequires NanoLuc® fusion protein and fluorescent tracerRequires a fluorescently labeled tracer
Throughput Moderate to highHighHigh
Key Advantage No modification of compound or target neededReal-time measurement in live cells; high sensitivityHomogeneous, mix-and-read format
Key Limitation Indirect readout; some proteins may not show a thermal shiftRequires genetic modification of the target proteinRequires a suitable fluorescent probe; potential for interference

II. Validating Downstream Functional Consequences

Confirming direct binding is the first step. The next is to demonstrate that this binding event leads to a functional consequence, i.e., the modulation of the target's activity. For a kinase inhibitor, this typically involves measuring the phosphorylation of its downstream substrates.

Western Blotting for Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, it can be used to assess the phosphorylation state of proteins in a signaling pathway, providing a functional readout of target engagement.[17][18]

Principle: If 4-Chloro-5-methyl-2-phenyl-quinazoline engages and inhibits Kinase X, the phosphorylation of Kinase X's direct downstream substrate, "Substrate Y," should decrease in a dose-dependent manner.

G Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase_X Kinase X Upstream_Signal->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates pSubstrate_Y p-Substrate Y Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate_Y->Cellular_Response Leads to Compound 4-Chloro-5-methyl-2-phenyl-quinazoline Compound->Kinase_X Inhibits

Caption: A hypothetical signaling pathway inhibited by the compound.

Protocol: Phospho-Protein Western Blot

  • Cell Treatment and Stimulation:

    • Culture cells to 70-80% confluency.

    • Pre-treat the cells with a dose-response range of 4-Chloro-5-methyl-2-phenyl-quinazoline for 1-2 hours.

    • If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to activate Kinase X.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Probe one membrane with an antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

    • Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody for total Substrate Y to ensure that changes in the phospho-signal are not due to changes in the total protein level.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Quantification:

    • Incubate with appropriate secondary antibodies and visualize the bands.

    • Quantify the band intensities and normalize the p-Substrate Y signal to the total Substrate Y signal.

Data Interpretation: A dose-dependent decrease in the normalized p-Substrate Y signal in the compound-treated samples confirms that the compound is engaging and inhibiting Kinase X in the cellular context.

Conclusion

Validating the target engagement of a novel compound like 4-Chloro-5-methyl-2-phenyl-quinazoline is a non-negotiable step in the drug discovery process. A multi-faceted approach, combining direct biophysical measurements of binding with functional cellular assays, provides the most robust and compelling evidence. The choice of methodology will depend on factors such as the availability of reagents (e.g., antibodies, fusion protein constructs), required throughput, and the specific biological question being addressed. By employing the principles and protocols outlined in this guide, researchers can confidently establish the cellular mechanism of action of their compounds, paving the way for further preclinical and clinical development.

References

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Comparative

A Comparative Guide to the Synthetic Routes of Substituted Quinazolines

< Introduction The quinazoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives exhibit a wide spectrum of pha...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The quinazoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4] This significance in medicinal chemistry has propelled the continuous development of diverse and efficient synthetic strategies for its construction.[4][5]

This guide provides a comparative analysis of the principal synthetic routes to substituted quinazolines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of both classical and contemporary methods. Our objective is to equip the reader with the critical knowledge needed to select the most appropriate synthetic strategy for their specific target molecule.

Classical Synthetic Strategies: The Foundation

The Niementowski Quinazoline Synthesis

First reported by Stefan Niementowski in 1895, this is one of the most traditional methods for preparing 4(3H)-quinazolinones, a common precursor to other quinazoline derivatives.[6][7][8] The reaction involves the thermal condensation of an anthranilic acid with an amide.[5][7][8]

Mechanism: The reaction is understood to proceed through an initial acylation of the amino group of the anthranilic acid by the amide. This forms an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 4(3H)-quinazolinone product.[2][9]

Niementowski_Mechanism reactants Anthranilic Acid + Amide intermediate o-Amidobenzamide Intermediate reactants->intermediate Acylation (-H2O) product 4(3H)-Quinazolinone intermediate->product Intramolecular Cyclization (-H2O)

Caption: Generalized mechanism of the Niementowski Quinazolinone Synthesis.

Advantages:

  • Simplicity: It is a straightforward, often one-step, procedure.

  • Accessibility of Starting Materials: Substituted anthranilic acids and amides are widely available.

Limitations:

  • Harsh Conditions: Typically requires high temperatures (130–200°C) and long reaction times.[5]

  • Limited Scope: The reaction can be low-yielding and may not be suitable for substrates with sensitive functional groups.

The Friedländer Annulation

While primarily known for quinoline synthesis, the Friedländer reaction can be adapted for quinazolines.[10][11] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, in the presence of an acid or base catalyst.[11]

Mechanism: The reaction initiates with the formation of a Schiff base between the 2-aminoaryl carbonyl and the enol or enolate of the methylene partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinazoline ring.

Friedlander_Mechanism reactants 2-Aminoaryl Ketone + α-Methylene Compound schiff_base Schiff Base Intermediate reactants->schiff_base Condensation cyclized_intermediate Cyclized Adduct schiff_base->cyclized_intermediate Intramolecular Aldol-type Reaction product Substituted Quinazoline cyclized_intermediate->product Dehydration

Caption: Simplified mechanism of the Friedländer Annulation for quinazolines.

Advantages:

  • Versatility: Allows for the synthesis of a wide range of substituted quinazolines by varying both reaction partners.

  • Milder Conditions: Can often be performed under milder conditions than the Niementowski synthesis.

Limitations:

  • Starting Material Availability: The required 2-aminoaryl aldehydes or ketones may not be as readily available as anthranilic acids.

  • Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomers.

Modern Synthetic Strategies: Efficiency and Scope

The limitations of classical methods have driven the development of more efficient and versatile synthetic routes, often leveraging transition metal catalysis, microwave assistance, and multi-component strategies.[1][4]

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper-catalyzed reactions have become powerful tools for quinazoline synthesis, enabling the formation of C-N and C-C bonds under relatively mild conditions.[12][13][14][15]

Palladium-Catalyzed Routes

Palladium catalysts are frequently used in domino reactions to construct the quinazoline core.[14][16][17] For instance, the intramolecular C-H amidination of N-arylamidines or the carbonylative coupling of o-haloanilines with amines and a carbon monoxide source can efficiently produce quinazolinones.[12][14] Suzuki cross-coupling reactions are also employed in the late-stage functionalization of pre-formed halo-quinazolines, allowing for the introduction of diverse substituents.[18]

Generalized Workflow:

Palladium_Catalysis_Workflow cluster_suzuki Late-Stage Functionalization cluster_domino De Novo Synthesis Halo-Quinazoline Halo-Quinazoline Suzuki Coupling\n(Pd Catalyst, Boronic Acid) Suzuki Coupling (Pd Catalyst, Boronic Acid) Halo-Quinazoline->Suzuki Coupling\n(Pd Catalyst, Boronic Acid) Functionalized Quinazoline Functionalized Quinazoline Suzuki Coupling\n(Pd Catalyst, Boronic Acid)->Functionalized Quinazoline o-Substituted Aniline Derivative o-Substituted Aniline Derivative Domino Reaction\n(Pd Catalyst, Coupling Partner) Domino Reaction (Pd Catalyst, Coupling Partner) o-Substituted Aniline Derivative->Domino Reaction\n(Pd Catalyst, Coupling Partner) Quinazoline Core Quinazoline Core Domino Reaction\n(Pd Catalyst, Coupling Partner)->Quinazoline Core

Caption: Palladium-catalyzed strategies for quinazoline synthesis.

Copper-Catalyzed Routes

Copper catalysis offers a cost-effective alternative to palladium.[19][20] Copper-catalyzed domino reactions, such as the coupling of 2-halobenzamides with amines followed by aerobic oxidation, provide efficient access to quinazolinones.[13][21] These methods often use air or molecular oxygen as the terminal oxidant, enhancing their green credentials.[12][21]

C-H Activation Strategies

Direct C-H activation has emerged as a highly atom-economical approach for synthesizing heterocycles.[22] Transition metals like Cobalt and Rhodium can catalyze the annulation of arenes (such as N-sulfinylimines or benzimidates) with coupling partners like dioxazolones, which serve as nitrile synthons, to construct the quinazoline ring.[23][24][25] This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process.[24]

Advantages of Metal-Catalyzed Routes:

  • High Efficiency and Yields: Often provide excellent yields under mild conditions.[25]

  • Broad Functional Group Tolerance: Compatible with a wide range of functional groups.[12][21]

  • Novel Disconnections: C-H activation and domino strategies enable novel and more direct synthetic pathways.[26][27]

Limitations:

  • Catalyst Cost and Toxicity: Palladium and rhodium catalysts can be expensive, and residual metal contamination is a concern in pharmaceutical applications.

  • Ligand Sensitivity: Reactions can be sensitive to the choice of ligand and reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized quinazoline synthesis by dramatically reducing reaction times and often improving yields compared to conventional heating.[2][6][28][29][30] Many classical and modern reactions, including the Niementowski synthesis and various multi-component reactions, benefit from microwave assistance.[5][6][28]

Key Benefits of MAOS:

  • Rate Acceleration: Reactions that take hours with conventional heating can often be completed in minutes.[6][28]

  • Improved Yields: Rapid heating can minimize the formation of side products.[28]

  • Energy Efficiency: Offers a more sustainable and greener energy source.[6]

Multi-Component and Domino Reactions

Modern synthetic strategies increasingly favor one-pot, multi-component reactions (MCRs) and domino (or cascade) reactions for their efficiency and atom economy.[5][27][31] These approaches combine several reaction steps into a single operation without isolating intermediates, saving time, solvents, and reagents.[31]

A common MCR for quinazolines involves the condensation of an anthranilic acid derivative, an aldehyde, and a nitrogen source like ammonium acetate.[1] Domino reactions, often catalyzed by copper or palladium, can construct the quinazoline skeleton through a sequence of bond-forming events in one pot.[17][21][26][32]

Comparative Analysis of Synthetic Routes

Synthetic Route Key Reactants Typical Conditions Advantages Disadvantages Yields
Niementowski Anthranilic acid, AmideHigh Temp (130-200°C)Simple, readily available starting materialsHarsh conditions, long reaction times, limited scopeModerate to Good
Friedländer 2-Aminoaryl ketone, α-Methylene compoundAcid/Base catalystVersatile, milder than NiementowskiPotential regioselectivity issues, precursor availabilityGood to Excellent
Pd-Catalyzed o-Haloanilines, Amidines, etc.Pd catalyst, ligand, base, 80-120°CHigh efficiency, broad scope, mild conditionsCatalyst cost/toxicity, ligand sensitivityGood to Excellent
Cu-Catalyzed 2-Halobenzamides, Amines, etc.Cu salt, base, air/O₂ oxidantCost-effective, green (uses air), good scopeCan require higher temperatures than PdGood to Excellent
C-H Activation Arenes (e.g., Benzimidates), DioxazolonesCo or Rh catalyst, 100-120°CAtom-economical, avoids pre-functionalizationExpensive catalysts, specific directing groups neededGood to Excellent
Microwave-Assisted Various (enhances other methods)Microwave IrradiationDrastically reduced reaction times, improved yieldsRequires specialized equipmentOften improves yields of the underlying reaction
Multi-Component e.g., Anthranilic acid, Aldehyde, NH₄OAcOne-pot, often catalyzedHigh efficiency, atom economy, reduced wasteOptimization can be complexGood to Excellent

Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone

This protocol is a representative example of a microwave-enhanced classical synthesis.

  • Reactant Mixture: In a 10 mL microwave reaction vial, combine anthranilic acid (1.37 g, 10 mmol), N-methyl-2-pyrrolidone (NMP, 5 mL), and acetamide (1.18 g, 20 mmol).

  • Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 150°C for 20 minutes with stirring.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-methyl-4(3H)-quinazolinone.

Protocol 2: Copper-Catalyzed Domino Synthesis of 2-Phenylquinazoline

This protocol illustrates a modern, efficient domino approach.

  • Reactant Mixture: To an oven-dried Schlenk tube, add (2-bromophenyl)methanamine (1.86 g, 10 mmol), benzamide (1.45 g, 12 mmol), copper(I) bromide (CuBr, 72 mg, 0.5 mmol), and potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).

  • Reaction Setup: Evacuate and backfill the tube with dry air. Add dimethyl sulfoxide (DMSO, 20 mL).

  • Heating: Stir the mixture at 120°C for 12 hours under an air atmosphere (using a balloon).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of celite.

  • Extraction: Wash the filtrate with water (3 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-phenylquinazoline.

Conclusion and Future Outlook

The synthesis of substituted quinazolines has evolved significantly from high-temperature classical methods to highly efficient, metal-catalyzed, and multi-component strategies.[1][33] The choice of a synthetic route is a multifactorial decision, balancing substrate availability, desired substitution pattern, cost, scalability, and green chemistry principles.

Classical methods like the Niementowski and Friedländer syntheses remain valuable for their simplicity and access to certain substitution patterns. However, modern transition-metal-catalyzed reactions, particularly those involving copper and palladium, offer superior efficiency, milder conditions, and broader functional group tolerance.[12][15] The advent of C-H activation and domino reactions represents the frontier of this field, providing highly atom-economical and convergent pathways to complex quinazoline derivatives.[25][26][31] Furthermore, enabling technologies like microwave-assisted synthesis continue to enhance the speed and efficiency of nearly all available methods.[29][30][34]

Future research will likely focus on developing even more sustainable catalytic systems using earth-abundant metals, expanding the scope of C-H functionalization, and designing novel domino reactions to access complex polycyclic quinazoline systems in a single step.[4][25] These advancements will continue to facilitate the discovery and development of new quinazoline-based therapeutics.

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  • Kohlbauer, S., et al. (2024). Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions. Who we serve.
  • Hikawa, H., & Azumaya, I. (2017). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). NIH. Retrieved from [Link]

  • Author, A. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal Name, Volume(Issue), pages.
  • Ye, X., et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyloxyquinazolines with Indoles. Synlett.
  • Technology Networks. (2017). Quinazolines Made Using Metal-Free Domino Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinazolinones and their C−H activation research. Retrieved from [Link]

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  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

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Validation

In Vivo Validation of 4-Chloro-5-methyl-2-phenyl-quinazoline: A Comparative Guide for Preclinical Oncology

Abstract This guide provides a comprehensive framework for the in vivo validation of 4-Chloro-5-methyl-2-phenyl-quinazoline, a novel investigational compound. Recognizing that the quinazoline core is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of 4-Chloro-5-methyl-2-phenyl-quinazoline, a novel investigational compound. Recognizing that the quinazoline core is a privileged scaffold in oncology, particularly for inhibiting receptor tyrosine kinases (RTKs), we position this molecule as a putative Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2][3] This document outlines a head-to-head comparison with Gefitinib, a first-generation FDA-approved EGFR inhibitor, within the context of Non-Small Cell Lung Cancer (NSCLC).[4][5] We detail the scientific rationale behind model selection, provide step-by-step experimental protocols, and present a template for comparative data analysis, offering researchers a robust methodology for assessing therapeutic efficacy and advancing novel kinase inhibitors from bench to preclinical validation.[6][7]

Introduction: The Quinazoline Scaffold and Therapeutic Hypothesis

The quinazoline nucleus is a foundational structure in the development of targeted cancer therapies.[8] Its derivatives, such as Gefitinib and Erlotinib, have successfully targeted the ATP-binding site of EGFR, a key driver in various malignancies, most notably NSCLC.[3][9][10][11] Our focus, 4-Chloro-5-methyl-2-phenyl-quinazoline (hereafter referred to as Cmpd-X), shares this core structure, leading to the strong hypothesis that it functions as a kinase inhibitor.

The strategic placement of the chloro, methyl, and phenyl groups may confer unique properties, such as altered target affinity, improved pharmacokinetic profiles, or activity against resistance mutations that limit the efficacy of first-generation inhibitors.[8] This guide presupposes that initial in vitro screens have demonstrated Cmpd-X's potent activity against an EGFR-mutant cancer cell line. The critical next step, which we address here, is to validate these findings in a living organism.

Therapeutic Hypothesis: Cmpd-X will demonstrate superior or equivalent tumor growth inhibition compared to Gefitinib in a human NSCLC xenograft model driven by an activating EGFR mutation, with an acceptable toxicity profile.

Comparative Landscape: Cmpd-X vs. Standard of Care

To establish a meaningful benchmark, Cmpd-X's performance must be evaluated against a relevant clinical standard. Osimertinib is the preferred first-line option for metastatic NSCLC with EGFR mutations, but Gefitinib remains a highly relevant comparator for preclinical studies due to its well-characterized mechanism and extensive historical data in xenograft models.[5][12][13]

FeatureCmpd-X (Investigational) Gefitinib (Comparator)
Core Scaffold Quinazoline4-Anilinoquinazoline[1][3]
Hypothesized MoA ATP-competitive EGFR Kinase InhibitionATP-competitive EGFR Kinase Inhibition[4]
Clinical Status PreclinicalFDA-approved for specific NSCLC populations[14]
Key Research Question Does it offer improved efficacy, a better safety profile, or activity against resistant tumors?Provides a validated benchmark for EGFR-targeted therapy in a preclinical setting.[5][15]

In Vivo Validation Strategy: A Step-by-Step Technical Protocol

The cornerstone of in vivo validation is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[16] This approach allows for the direct assessment of a compound's anti-tumor activity in a physiological context.

Rationale for Model Selection
  • Animal Model: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old. Their compromised immune system prevents the rejection of human tumor grafts.

  • Cell Line: NCI-H1975 (Human Non-Small Cell Lung Cancer). This cell line is critically important because it harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene. While first-generation inhibitors like Gefitinib are effective against L858R, they are largely ineffective against the T790M mutation.[17] Testing Cmpd-X in this model provides an immediate indication of its potential to overcome a common clinical resistance mechanism.

  • Controls:

    • Vehicle Control: The formulation used to dissolve/suspend Cmpd-X and Gefitinib, administered on the same schedule. This is crucial to ensure that the vehicle itself does not affect tumor growth.

    • Positive Control: Gefitinib. This provides a direct, head-to-head comparison against a known EGFR inhibitor.[18]

Experimental Workflow

The following diagram outlines the critical steps of the in vivo study, from cell implantation to endpoint analysis.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A 1. Cell Culture NCI-H1975 cells expanded to >90% confluency B 2. Implantation Inject 5x10^6 cells in Matrigel subcutaneously into flank of athymic nude mice A->B C 3. Tumor Growth Monitor mice until tumors reach a palpable volume (e.g., 150-200 mm³) B->C D 4. Randomization Randomize mice into 4 groups (n=8-10 per group) C->D Tumors Reach Size E 5. Dosing Regimen Administer treatment daily (5 days/week) via oral gavage for 21 days D->E F 6. Data Collection Measure tumor volume (calipers) and body weight 2-3x per week E->F G 7. Study Termination Euthanize mice when control tumors exceed 2000 mm³ or at study end (Day 21) F->G Endpoint Criteria Met H 8. Tissue Harvest Excise tumors, weigh, and prepare for ex vivo analysis (e.g., Western Blot, IHC) G->H I 9. Data Analysis Calculate Tumor Growth Inhibition (TGI) and assess statistical significance H->I G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation PI3K PI3K pEGFR->PI3K RAS RAS pEGFR->RAS AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Proliferation CmpdX Cmpd-X CmpdX->pEGFR Inhibits Phosphorylation

Caption: Hypothesized inhibition of the EGFR signaling pathway by Cmpd-X.

Protocol: Western Blot for Phospho-EGFR

  • Flash-freeze excised tumors in liquid nitrogen.

  • Homogenize tumor tissue and extract total protein using RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Separate 30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

  • Probe membranes with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Expected Outcome: A significant reduction in the p-EGFR/Total EGFR ratio in tumors from Cmpd-X treated groups compared to the vehicle control, confirming target engagement.

Discussion and Future Directions

The data presented in this guide provide a clear, multi-faceted comparison. In our hypothetical scenario, Cmpd-X demonstrates dose-dependent efficacy superior to Gefitinib in an EGFR T790M-positive NSCLC model, suggesting it successfully overcomes this key resistance mechanism. The minimal impact on body weight indicates a favorable preliminary safety profile.

Key Insights:

  • Superior Efficacy: Cmpd-X at 50 mg/kg achieved 70% TGI, whereas Gefitinib was largely inactive, as expected in this resistant model.

  • Dose-Response: A clear dose-dependent effect was observed for Cmpd-X, strengthening confidence in its activity.

  • Target Engagement: Confirmed reduction in EGFR phosphorylation would mechanistically link the observed tumor inhibition to the hypothesized target.

Future Work:

  • Pharmacokinetic (PK) Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X to correlate exposure with efficacy.

  • Toxicity Studies: Conduct more comprehensive toxicology studies in rodent and non-rodent species to establish a safety window for potential clinical trials.

  • Evaluation in Other Models: Test Cmpd-X in other cancer models, such as patient-derived xenografts (PDXs), to assess its efficacy in more clinically relevant and heterogeneous settings.

By following this structured, data-driven approach, researchers can rigorously validate the therapeutic potential of novel quinazoline derivatives like 4-Chloro-5-methyl-2-phenyl-quinazoline and build a compelling case for further development.

References

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Comparative

A Comparative Benchmarking Guide: 4-Chloro-5-methyl-2-phenyl-quinazoline versus Gefitinib in Non-Small Cell Lung Cancer Models

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous clinically approved therapeutics, particularly in oncology.[1][2][3][4][5][6][7][8][9][10][11][12] This guide pres...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous clinically approved therapeutics, particularly in oncology.[1][2][3][4][5][6][7][8][9][10][11][12] This guide presents a head-to-head comparative analysis of a novel investigational compound, 4-Chloro-5-methyl-2-phenyl-quinazoline, against the established clinical drug, Gefitinib. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical driver in certain cancers like non-small cell lung cancer (NSCLC).[13][14][15][16][17] Given the structural class of our investigational compound, we hypothesize a similar mechanism of action targeting the EGFR signaling pathway. This guide provides detailed experimental protocols, comparative cytotoxicity data, and mechanistic insights to equip researchers in drug development with a robust framework for evaluating novel quinazoline-based kinase inhibitors.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives are a "privileged structure" in drug discovery, recognized for their ability to interact with a wide range of biological targets.[6] In oncology, the 4-anilinoquinazoline core is famously embodied in several FDA-approved EGFR tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib.[3][6] These drugs function by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby blocking the downstream signaling cascades that promote uncontrolled cell proliferation, survival, and metastasis.[13][14][16][17]

The rationale for this study is grounded in the structural similarity of 4-Chloro-5-methyl-2-phenyl-quinazoline to these established EGFR inhibitors. The core quinazoline structure is maintained, suggesting a potential interaction with the EGFR kinase domain. This guide will rigorously test this hypothesis by benchmarking its anti-proliferative activity against Gefitinib in a well-characterized, EGFR-mutant NSCLC cell line.

Comparator Profile: Gefitinib (Iressa®)

  • Mechanism of Action: Gefitinib is a selective, reversible inhibitor of the EGFR tyrosine kinase.[13][16][17] It specifically targets the ATP-binding site of the enzyme, preventing autophosphorylation and the subsequent activation of pro-survival signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13][14][18] Its efficacy is most pronounced in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[13][14]

  • Clinical Indication: Approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[15]

Experimental Benchmarking Plan

To provide a comprehensive comparison, we will conduct a head-to-head in vitro cytotoxicity study. The primary endpoint will be the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.[19]

Rationale for Experimental Choices
  • Cell Line Selection: We have selected the NCI-H1975 human NSCLC cell line. This is a critical choice because this cell line harbors both the L858R activating mutation, which confers sensitivity to EGFR inhibitors, and the T790M resistance mutation. While Gefitinib is effective against L858R, the T790M mutation often confers resistance to first-generation inhibitors.[16] This allows for a nuanced comparison of our investigational compound's ability to overcome a common resistance mechanism.

  • Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to measure cell viability.[20] This is a robust, colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to a purple formazan product provides a quantifiable and reliable readout.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Analysis Stage A Culture NCI-H1975 Cell Line C Trypsinize and Count Cells A->C B Prepare Stock Solutions: - 4-Chloro-5-methyl-2-phenyl-quinazoline - Gefitinib (Control) F Treat cells with serial dilutions of test compounds B->F D Seed 5,000 cells/well in 96-well plates C->D E Incubate for 24h (Cell Adherence) D->E E->F G Incubate for 72h F->G H Add MTT Reagent (Incubate 4h) G->H I Add Solubilization Solution (e.g., DMSO) H->I J Measure Absorbance at 570nm I->J K Calculate % Cell Viability vs. Vehicle Control J->K L Plot Dose-Response Curve and Determine IC50 K->L

Caption: Workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, including controls for background absorbance and solvent effects to ensure data integrity.

Materials:

  • NCI-H1975 cell line

  • RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-Chloro-5-methyl-2-phenyl-quinazoline (Test Compound)

  • Gefitinib (Positive Control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., pure DMSO or 10% SDS in 0.01M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture & Seeding: a. Culture NCI-H1975 cells in RPMI-1640 supplemented medium in a humidified incubator at 37°C with 5% CO2. b. On the day before the assay, harvest cells using trypsin, count them, and adjust the cell suspension density to 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[21] d. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare 10 mM stock solutions of the test compound and Gefitinib in DMSO. b. Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. c. Include "vehicle control" wells containing medium with 0.5% DMSO and "media only" wells for background control. d. Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation and Assay Development: a. Incubate the treated plates for 72 hours at 37°C with 5% CO2. b. After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. c. Incubate for an additional 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals. d. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. e. Add 150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise. b. Calculation: i. Subtract the average absorbance of the "media only" wells from all other readings. ii. Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.

Anticipated Results and Comparative Data

The following table represents hypothetical, yet realistic, data for this type of experiment, designed for clear comparison.

CompoundTarget Cell LineAssayIC50 (µM)
4-Chloro-5-methyl-2-phenyl-quinazoline NCI-H1975 (L858R, T790M)MTT, 72h5.2
Gefitinib (Reference Drug) NCI-H1975 (L858R, T790M)MTT, 72h> 10

Interpretation of Hypothetical Data:

In this projected outcome, 4-Chloro-5-methyl-2-phenyl-quinazoline demonstrates a superior IC50 value (5.2 µM) compared to Gefitinib (>10 µM) in the T790M-resistant NCI-H1975 cell line. This would be a significant finding, suggesting that the structural modifications in our investigational compound may enable it to overcome the T790M-mediated resistance that limits the efficacy of first-generation EGFR inhibitors like Gefitinib.

Mechanistic Insights: The EGFR Signaling Pathway

Both compounds are hypothesized to act on the EGFR pathway. EGFR activation triggers a cascade of downstream signaling events crucial for cell growth and survival.[18][22][23][24][25] Inhibition of this receptor's kinase activity is a validated anti-cancer strategy.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates STAT3 STAT3 EGFR->STAT3 Phosphorylates Inhibitor Gefitinib or 4-Chloro-5-methyl- 2-phenyl-quinazoline Inhibitor->EGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocate AKT AKT PI3K->AKT AKT->Nucleus Translocate STAT3->Nucleus Translocate Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Proliferation Regulates

Sources

Validation

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

An In-Depth Head-to-Head Comparison of Quinazoline-Based Kinase Inhibitors The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Quinazoline-Based Kinase Inhibitors

The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows quinazoline-based molecules to function as competitive inhibitors at the ATP-binding site within the kinase domain of enzymes like the Epidermal Growth Factor Receptor (EGFR).[3][4] Dysregulation of EGFR signaling, driven by mutations or overexpression, is a key factor in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[5][6] This has led to the development of multiple generations of quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), each designed to improve efficacy, selectivity, and overcome emergent resistance mechanisms.

This guide provides a head-to-head comparison of prominent quinazoline-based EGFR inhibitors, structured by generation. We will examine their mechanisms of action, selectivity profiles, and the evolution of resistance, supported by quantitative data and detailed experimental protocols for their evaluation.

The EGFR Signaling Cascade: A Primary Target

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[7] This triggers autophosphorylation and the initiation of downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[5][7] In cancer, mutations can lock EGFR in a constitutively active state, leading to uncontrolled cell growth. Quinazoline-based TKIs are designed to block this initial activation step.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline TKI (e.g., Gefitinib, Osimertinib) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.

First-Generation Inhibitors: The Pioneers (Gefitinib & Erlotinib)

Gefitinib and Erlotinib were the first quinazoline-based EGFR TKIs to receive clinical approval.[4][8] They function as reversible, ATP-competitive inhibitors, showing significantly higher potency for EGFR with activating mutations (e.g., Exon 19 deletions, L858R) compared to wild-type (WT) EGFR.[9] This selectivity for mutant EGFR is the basis for their therapeutic window.

  • Mechanism of Action: Both bind reversibly to the ATP pocket of an active EGFR kinase domain.[8][9]

  • Clinical Performance: While both drugs show similar efficacy, some studies suggest Erlotinib may offer a slightly longer progression-free survival (PFS).[10][11] However, their effectiveness is limited by the eventual development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20, which occurs in up to 60% of cases.[12] This mutation increases the receptor's affinity for ATP, outcompeting the reversible inhibitors.

Second-Generation Inhibitors: Irreversible Binding (Afatinib & Dacomitinib)

To overcome the limitations of first-generation TKIs, second-generation inhibitors like Afatinib and Dacomitinib were developed. These agents also possess the quinazoline scaffold but are distinguished by their irreversible mechanism of action.[5][13] They form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to sustained inhibition.

  • Mechanism of Action: They act as pan-HER inhibitors, irreversibly blocking not only EGFR but also other members of the HER family (HER2, HER4).[5] This broader activity was intended to overcome resistance.

  • Clinical Performance: Head-to-head trials have shown that both Afatinib and Dacomitinib can improve PFS compared to Gefitinib.[14][15] A comparative study between the two second-generation inhibitors suggested that Dacomitinib might offer more favorable activity in patients with uncommon EGFR mutations.[16][17] However, their pan-HER inhibition and potent activity against WT EGFR often lead to increased toxicity, such as diarrhea and skin rash, compared to first-generation agents.[18] While they are active against some T790M-mutant cells in vitro, their clinical efficacy in this setting is limited by dose-limiting toxicities.

Third-Generation Inhibitors: Mutant-Selective Precision (Osimertinib)

Osimertinib represents a paradigm shift in TKI design. It was specifically engineered to be a mutant-selective, irreversible inhibitor that potently targets both the initial EGFR activating mutations and the T790M resistance mutation, while largely sparing WT EGFR.[][20]

  • Mechanism of Action: Osimertinib forms a covalent bond with the Cys797 residue in the ATP-binding site of mutant EGFR.[20][21] Its high selectivity for mutant forms minimizes the side effects associated with inhibiting WT EGFR in healthy tissues.[20]

  • Clinical Performance: Osimertinib is highly effective as a first-line treatment for EGFR-mutated NSCLC and for patients who have developed resistance to first- or second-generation TKIs via the T790M mutation.[12][21] However, resistance to Osimertinib inevitably develops, often through the acquisition of a C797S mutation, which prevents the covalent bond formation, or through EGFR-independent mechanisms like MET amplification.[21][22][23]

Quantitative Head-to-Head Comparison

The efficacy of these inhibitors is best understood by comparing their half-maximal inhibitory concentrations (IC₅₀) against different forms of the EGFR kinase. Lower IC₅₀ values indicate higher potency.

Inhibitor ClassRepresentative DrugTarget EGFR (IC₅₀ nM) - Wild TypeTarget EGFR (IC₅₀ nM) - Activating Mutations (L858R/del19)Target EGFR (IC₅₀ nM) - Resistance Mutation (T790M)Mechanism
First-Generation Gefitinib~150 nM[2]~10-50 nM[9]>1000 nMReversible
First-Generation Erlotinib~2 nM[4]~2 nM[4]>1000 nMReversible
Second-Generation AfatinibPotent Inhibition<1 nM~10 nMIrreversible (Pan-HER)
Second-Generation DacomitinibPotent Inhibition<1 nM~6 nMIrreversible (Pan-HER)
Third-Generation Osimertinib~500 nM[13]<15 nM[13]<1 nM[20]Irreversible (Mutant-Selective)

Note: IC₅₀ values are approximate and can vary based on assay conditions and specific mutations. The data is compiled from multiple sources for comparative purposes.[2][4][9][13][20]

Experimental Protocols for Inhibitor Characterization

Validating the performance of a novel quinazoline-based inhibitor requires a series of robust, self-validating experiments. The workflow below outlines the key steps from initial biochemical assessment to cellular validation.

Experimental Workflow A In Vitro Kinase Assay (Determine IC50) B Cell Culture (EGFR-mutant & WT lines) A->B Biochemical Potency Guides Cellular Studies C Inhibitor Treatment (Dose-Response) B->C D Cell Viability Assay (MTT / MTS) C->D E Protein Lysis (+ Phosphatase Inhibitors) C->E G Data Analysis (Confirm Target Engagement) D->G F Western Blot (Probe for p-EGFR, p-AKT) E->F F->G

Caption: Workflow for the characterization of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

Causality: This assay directly measures the inhibitor's ability to block the enzymatic activity of the target kinase in a cell-free system.[24] It is the primary method for determining the IC₅₀ value, a key metric of potency.[25] A luminescence-based format, which quantifies ADP production, is highly sensitive and amenable to high-throughput screening.[24]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve.[24]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO-only control.

  • Add 2.5 µL of the purified kinase enzyme (e.g., EGFR L858R/T790M) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure accurate competitive inhibitor assessment.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent (or similar) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[24]

Cell Viability Assay (MTT Assay)

Causality: This assay assesses the cytotoxic or cytostatic effect of the inhibitor on living cells.[26] It measures the metabolic activity of a cell population, which serves as a proxy for cell viability. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases only occurs in metabolically active, viable cells.[27]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., H1975 cells harboring the L858R/T790M mutation) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for attachment.[28]

  • Inhibitor Treatment: Remove the old media and add fresh media containing various concentrations of the quinazoline inhibitor (matching the range tested in the kinase assay) or a DMSO control.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[28]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[28]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the DMSO control wells to determine the percentage of cell viability at each inhibitor concentration. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for Phosphorylated Proteins

Causality: This protocol provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of the target kinase (e.g., p-EGFR) and its downstream effectors (e.g., p-AKT), we can confirm that the inhibitor is blocking the intended signaling pathway.[29] A self-validating aspect of this protocol is to compare the levels of the phosphorylated protein to the total protein, which serves as a loading control.[29]

Methodology:

  • Sample Preparation: Culture and treat cells with the inhibitor as described for the cell viability assay. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[30]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[31]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent , as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[30]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR Tyr1068 or anti-p-AKT Ser473), diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.[30]

  • Stripping and Reprobing (Trustworthiness Step): To validate the results, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total EGFR or total AKT). This confirms that any decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of protein.[29]

Conclusion and Future Outlook

The journey of quinazoline-based kinase inhibitors from the reversible, first-generation agents to the highly selective, irreversible third-generation compounds showcases a remarkable evolution in rational drug design. Each generation has provided crucial insights into the interplay between inhibitor structure, kinase conformation, and the molecular mechanisms of drug resistance. While Osimertinib has set a high bar for efficacy and selectivity, the emergence of new resistance mutations like C797S necessitates the continued development of next-generation inhibitors. Future research may focus on allosteric inhibitors that bind outside the highly conserved ATP pocket or combination therapies that target parallel resistance pathways, ensuring that the powerful quinazoline scaffold remains at the forefront of targeted cancer therapy.

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Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 4-Chloro-5-methyl-2-phenyl-quinazoline

For Researchers, Scientists, and Drug Development Professionals As a novel heterocyclic compound, 4-Chloro-5-methyl-2-phenyl-quinazoline presents unique opportunities in medicinal chemistry and materials science. Its qui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 4-Chloro-5-methyl-2-phenyl-quinazoline presents unique opportunities in medicinal chemistry and materials science. Its quinazoline core, a fusion of benzene and pyrimidine rings, is a scaffold found in numerous biologically active molecules, including anticancer and antimalarial agents.[1][2] The presence of a chloro group enhances its reactivity, making it a valuable intermediate for synthesizing diverse derivatives.[3] However, this reactivity, combined with its nature as a chlorinated aromatic compound, necessitates a robust and informed approach to laboratory safety.

Understanding the Hazard Landscape

Quinazoline derivatives and chlorinated aromatic compounds are associated with a range of potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Analogous compounds are known to cause skin irritation, serious eye damage, and respiratory tract irritation.[5][6][7] Chlorinated aromatic compounds, as a class, can exhibit toxicity and environmental persistence, with some acting as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to downstream cellular damage.[8] Therefore, all handling of 4-Chloro-5-methyl-2-phenyl-quinazoline must be conducted with the assumption that it possesses similar hazardous properties.

Table 1: Potential Hazards of Structurally Similar Compounds

Hazard ClassDescriptionSource Compounds
Skin Corrosion/IrritationCauses skin irritation or severe burns.[5][6][9]4-Chloro-2-methylquinoline, 4-Chloroquinazoline, 2-(Chloromethyl)-4-methylquinazoline
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[5][6][9]4-Chloro-2-methylquinoline, 4-Chloroquinazoline, 2-(Chloromethyl)-4-methylquinazoline
Respiratory IrritationMay cause respiratory irritation.[5][6]4-Chloro-2-methylquinoline, 4-Chloroquinazoline, 2-Phenylquinoline
Acute Oral ToxicityMay be harmful or toxic if swallowed.[6]4-Chloroquinazoline, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is paramount to minimizing exposure risk. The following PPE is mandatory when handling 4-Chloro-5-methyl-2-phenyl-quinazoline in any form (solid or in solution).

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes must be worn at all times in the laboratory where this chemical is handled.[10]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or reactions under pressure, a face shield must be worn in addition to chemical splash goggles.[10][11]

Skin Protection
  • Gloves: Chemically resistant gloves are essential. Given the chlorinated nature of the compound, consult the glove manufacturer's resistance guide.

    • Recommended Glove Materials: Viton®, butyl rubber, or laminate films are often recommended for chlorinated aromatic compounds.[8] Nitrile gloves may be suitable for short-duration tasks but should be changed immediately upon contamination.[10]

    • Double Gloving: For enhanced protection, especially during compounding or handling larger quantities, wearing two pairs of gloves is recommended.[11][12] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[12]

    • Glove Inspection: Always inspect gloves for tears or punctures before use.[10] Contaminated gloves should be removed and disposed of as hazardous waste immediately.[10]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a solid front should be worn and fully buttoned.[10][12] This provides a barrier against incidental contact.

Respiratory Protection
  • Chemical Fume Hood: All manipulations of solid 4-Chloro-5-methyl-2-phenyl-quinazoline that could generate dust, as well as all reactions and solution preparations, must be conducted in a certified chemical fume hood.[10] This is the primary engineering control to prevent inhalation exposure.

  • Respirator: In the rare event that a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate particulate or organic vapor cartridge is required.[10][13] A full-face respirator offers both respiratory and eye protection.[13]

PPE_Selection_Workflow start Start: Handling 4-Chloro-5-methyl-2-phenyl-quinazoline is_solid Is the compound a solid that can generate dust? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No fume_hood Work in a certified chemical fume hood is_solid->fume_hood Yes is_solution->fume_hood Yes splash_risk Is there a risk of splashing? face_shield Wear a face shield in addition to goggles splash_risk->face_shield Yes end Proceed with experiment splash_risk->end No goggles Wear chemical splash goggles fume_hood->goggles gloves Wear chemically resistant gloves (double-gloving recommended) goggles->gloves lab_coat Wear a flame-resistant lab coat gloves->lab_coat lab_coat->splash_risk face_shield->end

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for both safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[10]

    • Verify the location and functionality of the nearest safety shower and eyewash station.[10]

    • Have appropriate spill cleanup materials readily available.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhaling dust particles.[10]

    • Use a spatula and weighing paper or a container that minimizes the potential for generating dust.

  • Dissolution and Reaction:

    • When preparing solutions, add the solid 4-Chloro-5-methyl-2-phenyl-quinazoline to the solvent slowly to prevent splashing.[10]

    • Carry out all reactions in a well-ventilated area, with a chemical fume hood being the preferred location.[10]

  • Post-Handling:

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Thoroughly wash hands and any exposed skin with soap and water, even after wearing gloves.[6][10]

Emergency Procedures
  • Spill Cleanup:

    • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.

    • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's environmental health and safety office.[8] Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][9] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[6][9] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][9]

Disposal Plan
  • Waste Collection: All waste containing 4-Chloro-5-methyl-2-phenyl-quinazoline, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[8]

  • Waste Segregation: Collect all waste in a clearly labeled, sealed container.[10] Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. This typically involves collection by a licensed chemical waste disposal company.

Storage

Store 4-Chloro-5-methyl-2-phenyl-quinazoline in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8][9] It should be stored away from incompatible materials such as strong oxidizing agents.[8]

By adhering to these stringent safety protocols, researchers can confidently and safely work with 4-Chloro-5-methyl-2-phenyl-quinazoline, unlocking its potential for scientific advancement while ensuring the protection of themselves, their colleagues, and the environment.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
  • Personal protective equipment for handling Quinazolin-2-ylboronic acid - Benchchem.
  • 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. Available at: [Link]

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  • 5-Chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone Safety Data Sheets. Available at: [Link]

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  • 4-[Chloro(phenyl)methyl]quinazoline | C15H11ClN2 | CID 174730216 - PubChem. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-5-methyl-2-phenyl-quinazoline
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